Product packaging for DL-Histidine-15N(Cat. No.:)

DL-Histidine-15N

Cat. No.: B11929774
M. Wt: 156.15 g/mol
InChI Key: HNDVDQJCIGZPNO-CDYZYAPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Histidine-15N is a stable isotope-labeled form of the essential amino acid histidine, where one or more nitrogen atoms have been replaced with the non-radioactive 15 N isotope. This compound serves as a critical tool in biomedical and biochemical research, enabling precise tracking and analysis through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The primary research applications of this compound include its use as an internal standard in mass spectrometry for the accurate quantification of histidine levels in complex biological samples. More significantly, it is employed in NMR investigations to probe the structure, dynamics, and binding interactions of proteins and other biological macromolecules . The 15 N-label allows researchers to gain detailed insights into metabolic pathways and fluxes, as the nitrogen atoms in histidine—comprising the α-amino group and the two in the imidazole side chain—are incorporated through and participate in distinct biosynthetic and catabolic processes . The imidazole side chain of histidine has a pKa near 6.0, making it a key player in proton transfer reactions and a common ligand in metalloproteins . Studying these specific functions is facilitated by the use of 15 N-labeled histidine. The racemic DL- form provides a cost-effective alternative for certain research applications where the specific stereoisomer is not a critical factor. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B11929774 DL-Histidine-15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O2

Molecular Weight

156.15 g/mol

IUPAC Name

2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i7+1

InChI Key

HNDVDQJCIGZPNO-CDYZYAPPSA-N

Isomeric SMILES

C1=C(NC=N1)CC(C(=O)O)[15NH2]

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

DL-Histidine-15N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

DL-Histidine-15N is a stable isotope-labeled form of the amino acid histidine, where one or more nitrogen atoms are replaced with the heavy isotope ¹⁵N. This non-radioactive isotopic labeling makes it an invaluable tool in various scientific disciplines, particularly in structural biology and metabolic research. Its primary application lies in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, where the ¹⁵N nucleus serves as a probe to elucidate molecular structure, dynamics, and metabolic pathways. This guide provides a comprehensive overview of this compound, its properties, and its applications in scientific research.

Core Properties of this compound

The fundamental characteristics of this compound are crucial for its application in experimental settings. The properties can vary slightly depending on the specific labeling pattern (e.g., α-¹⁵N, or uniform labeling).

Physicochemical Data
PropertyValueSource(s)
Chemical Formula C₆H₉¹⁵N₃O₂ (for triply labeled)[1]
Molecular Weight ~156.15 g/mol (for α-¹⁵N)[2]
Exact Mass 155.069477 g/mol (unlabeled)[3][4]
Isotopic Purity Typically ≥98%[2]
Appearance SolidN/A
Storage Temperature Room temperature, away from light and moisture[2]
CAS Number (α-¹⁵N) 287484-37-1[2]
CAS Number (Unlabeled DL-Histidine) 4998-57-6[2][3]

Applications in Research

This compound is a versatile tool for investigating biological systems at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary application of ¹⁵N-labeled histidine is in NMR spectroscopy. The ¹⁵N nucleus has a spin of 1/2, making it NMR-active. By incorporating ¹⁵N-histidine into a protein, researchers can:

  • Protein Structure and Dynamics: Perform multidimensional heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC) to study the structure and dynamics of proteins.[5] Each amino acid residue (except proline) in a ¹⁵N-labeled protein will ideally produce a unique peak in the HSQC spectrum, allowing for residue-specific analysis.

  • Tautomeric and Protonation States: Investigate the tautomeric (τ and π) and protonation states of histidine residues within a protein.[6][7] The chemical shift of the ¹⁵N nuclei in the imidazole ring is sensitive to these states, which is critical for understanding enzyme mechanisms and protein stability.[6][7]

  • Protein-Ligand Interactions: Monitor changes in the chemical environment of specific histidine residues upon the binding of ligands, drugs, or other macromolecules.

Mass Spectrometry (MS)

In proteomics and metabolomics, this compound serves as an internal standard for the accurate quantification of histidine and histidine-containing peptides or proteins.[1][8] The mass shift introduced by the ¹⁵N isotope allows for the differentiation and relative or absolute quantification of the labeled and unlabeled species. This is particularly useful in metabolic flux analysis and for tracking the fate of histidine in biological systems.[1][8]

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a general framework for the use of this compound.

General Protocol for ¹⁵N Labeling of Recombinant Proteins in E. coli
  • Prepare Minimal Media: Prepare M9 minimal media, initially omitting the nitrogen source (NH₄Cl).[9]

  • Add ¹⁵N Source: Supplement the M9 media with ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) as the sole nitrogen source.[5][9]

  • Pre-culture: Grow a starter culture of the E. coli strain containing the expression plasmid for the protein of interest in a rich medium (e.g., LB) to a high cell density.[9]

  • Inoculation: Inoculate the M9 minimal media containing ¹⁵NH₄Cl with the pre-culture.[9]

  • Cell Growth and Induction: Grow the cells at the optimal temperature until they reach the mid-log phase (OD₆₀₀ of ~0.6-0.8). Induce protein expression with the appropriate inducer (e.g., IPTG).

  • Harvesting and Purification: After the desired expression period, harvest the cells by centrifugation. Purify the ¹⁵N-labeled protein using standard chromatography techniques.

  • Sample Preparation for NMR: The purified protein should be in a low-salt buffer, with a final concentration typically between 0.3-0.5 mM.[10] The buffer should contain 5-10% D₂O for the NMR lock.[9]

General Protocol for Solid-State NMR Sample Preparation of ¹⁵N-Labeled Histidine

This protocol is adapted from a study on differentiating histidine tautomeric states.[7]

  • Dissolution: Dissolve the uniformly ¹³C, ¹⁵N-labeled L-Histidine•HCl•H₂O in deionized water.

  • pH Adjustment: Titrate the solution with a base (e.g., 0.2 M NaOH) to the desired pH.

  • Lyophilization: Freeze-dry the sample to obtain a powder.

  • Packing: Pack the lyophilized powder into an appropriate MAS (Magic Angle Spinning) rotor (e.g., 3.2mm).

  • NMR Analysis: Acquire solid-state NMR spectra on a spectrometer equipped for solids analysis.

Visualizing Pathways and Workflows

Histidine Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway of histidine, where the nitrogen atoms that can be labeled with ¹⁵N are incorporated.

Histidine_Biosynthesis cluster_pathway Histidine Biosynthesis PRPP Phosphoribosyl Pyrophosphate Step1 ATP Phosphoribosyltransferase PRPP->Step1 ATP ATP ATP->Step1 Glutamine Glutamine Imidazole_Glycerol_Phosphate Imidazole_Glycerol_Phosphate Glutamine->Imidazole_Glycerol_Phosphate Imidazole Ring Nitrogen Glutamate Glutamate Histidinal Histidinal Glutamate->Histidinal α-Amino Nitrogen PRAMP PRAMP Step1->PRAMP Phosphoribosyl-ATP Step2 Step2 PRAMP->Step2 Step2->Imidazole_Glycerol_Phosphate Step3 Step3 Imidazole_Glycerol_Phosphate->Step3 Histidinol_Phosphate Histidinol_Phosphate Step3->Histidinol_Phosphate Histidinol Histidinol Histidinol_Phosphate->Histidinol Histidinol->Histidinal L_Histidine L-Histidine Histidinal->L_Histidine

Caption: Simplified bacterial histidine biosynthesis pathway.

Experimental Workflow for Protein NMR using ¹⁵N-Labeling

This diagram outlines the typical workflow from protein expression to NMR data analysis when using ¹⁵N-labeled amino acids.

Protein_NMR_Workflow cluster_expression Protein Expression cluster_purification Purification & Sample Prep cluster_nmr NMR Spectroscopy Expression_System E. coli Expression System Minimal_Media Minimal Media + 15NH4Cl Expression_System->Minimal_Media Induction Induction of Protein Expression Minimal_Media->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Chromatography Affinity & Size Exclusion Chromatography Cell_Lysis->Chromatography Buffer_Exchange Buffer Exchange into NMR Buffer (with D2O) Chromatography->Buffer_Exchange NMR_Spectrometer NMR Spectrometer Buffer_Exchange->NMR_Spectrometer HSQC 1H-15N HSQC Experiment NMR_Spectrometer->HSQC Data_Processing Data Processing & Analysis HSQC->Data_Processing Structural_Analysis Structural_Analysis Data_Processing->Structural_Analysis Structure, Dynamics, Binding Analysis

References

An In-depth Technical Guide to Isotopic Labeling with DL-Histidine-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and applications of isotopic labeling using DL-Histidine-¹⁵N. It is designed to serve as a technical resource for professionals engaged in proteomics, structural biology, and drug development, offering detailed methodologies and data interpretation strategies.

Introduction to Isotopic Labeling with ¹⁵N-Histidine

Isotopic labeling is a powerful technique that substitutes an atom in a molecule with its heavier, non-radioactive (stable) isotope. In proteomics and structural biology, labeling with stable isotopes like Nitrogen-15 (¹⁵N) allows for the differentiation and quantification of proteins and the study of their structure and dynamics.[1] Histidine, with its unique imidazole side chain, plays critical roles in enzyme catalysis, metal ion coordination, and pH-dependent structural changes.[2] Labeling histidine specifically with ¹⁵N (e.g., L-Histidine-¹⁵N₃, where all three nitrogen atoms are labeled) provides a sensitive probe for investigating these functions through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4]

The use of ¹⁵N-labeled histidine enables:

  • Quantitative Proteomics: Accurate measurement of protein synthesis, degradation, and turnover by comparing the abundance of ¹⁵N-labeled ("heavy") proteins with their natural ¹⁴N ("light") counterparts.[5][6]

  • Structural Biology: Detailed analysis of protein structure, dynamics, and interactions, as the ¹⁵N nucleus is NMR-active.[7][8][9] It is particularly useful for differentiating the tautomeric and protonation states of the histidine imidazole ring, which is often crucial for its biological function.[10][11]

Core Methodologies and Experimental Protocols

The primary method for incorporating ¹⁵N-histidine into proteins is metabolic labeling, where cells are cultured in a medium containing the ¹⁵N-labeled amino acid as a precursor for protein synthesis.[1][12]

This protocol provides a general framework. Optimization is crucial for specific cell lines and experimental goals.

  • Cell Culture Initiation:

    • Begin by culturing the target cells (e.g., E. coli, HEK293, or yeast) in a standard, unlabeled ("light") growth medium (containing ¹⁴N).[13][14]

    • For auxotrophic strains, ensure the medium is supplemented with all necessary amino acids.

  • Adaptation to Labeling Medium (Optional but Recommended):

    • Gradually adapt cells to a custom medium that lacks the amino acid to be labeled (in this case, histidine) to ensure they are capable of utilizing the externally supplied amino acid.

  • Labeling Phase:

    • Prepare a "heavy" growth medium that is identical to the standard medium but contains ¹⁵N-labeled DL- or L-Histidine in place of unlabeled histidine. Other amino acids remain unlabeled.[15]

    • The concentration of the labeled amino acid may need optimization. Studies have shown that reducing the concentration of the labeled amino acid can sometimes minimize metabolic scrambling, where the ¹⁵N isotope is transferred to other amino acids.[13]

    • Culture the cells in this "heavy" medium for a sufficient duration to allow for significant incorporation of the ¹⁵N-histidine into newly synthesized proteins. This period can range from several hours to multiple cell divisions, depending on the protein turnover rate and the organism.[6][16]

  • Harvesting and Sample Preparation:

    • Harvest the "light" (unlabeled control) and "heavy" (¹⁵N-labeled) cell populations.

    • For quantitative proteomics, the light and heavy samples are typically mixed in a defined ratio (e.g., 1:1) at this stage.[17] This ensures that subsequent sample processing steps affect both samples equally, minimizing experimental error.

    • Lyse the cells and extract the total protein content.

  • Protein Digestion (for Mass Spectrometry):

    • The mixed protein sample is denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.

    • The resulting peptide mixture is then cleaned and prepared for MS analysis.[18]

The following diagram illustrates the general experimental pipeline for a quantitative proteomics experiment using ¹⁵N metabolic labeling.

G General Workflow for Quantitative Proteomics with ¹⁵N-Histidine cluster_prep Sample Preparation cluster_analysis Analysis Culture1 Grow Cells in ¹⁴N Medium ('Light') Mix Mix Cell Populations (e.g., 1:1 ratio) Culture1->Mix Culture2 Grow Cells in ¹⁵N-Histidine Medium ('Heavy') Culture2->Mix Extract Protein Extraction & Digestion Mix->Extract LCMS LC-MS/MS Analysis Extract->LCMS ID Peptide Identification & Quantification LCMS->ID Data Data Interpretation ID->Data

A typical workflow for ¹⁵N metabolic labeling in quantitative proteomics.

Data Presentation and Interpretation

Not all nitrogen atoms may be replaced by ¹⁵N, leading to incomplete labeling. It is essential to determine the labeling efficiency, which can often range from 93-99%.[19] This is calculated by comparing the experimental isotopic distribution of peptides to their theoretical distribution at 100% enrichment.[19][20] Inaccurate assumptions about labeling efficiency can skew quantitative results.[21]

ParameterOrganism/SystemReported EfficiencyReference
¹⁵N Labeling EfficiencyArabidopsis thaliana93-99%[19]
¹⁵N EnrichmentGeneral ProteomicsOften suboptimal (<98%)[21]

Table 1. Examples of Reported ¹⁵N Labeling Efficiencies.

A primary application of ¹⁵N labeling is to measure the fractional synthesis rate (FSR) of proteins, which represents the proportion of a protein that is newly synthesized over a specific period. This is determined by analyzing the mass spectra of peptides. A peptide from the "heavy" sample will show a mass shift corresponding to the number of incorporated ¹⁵N atoms. The relative intensities of the "light" and "heavy" isotopic envelopes are used to calculate the FSR.[6][16]

Protein IdentifiedCellular LocationFractional Synthesis Rate (FSR)Reference
40S ribosomal protein SARibosome~76%[6]
VimentinCytoskeleton~64%[6]
Peroxiredoxin-1Cytosol~58%[6]
Protein disulfide-isomeraseEndoplasmic Reticulum~44%[6]

Table 2. Fractional Synthesis Rates of Various Proteins in Pancreatic Cancer Cells over 72 hours, as Determined by ¹⁵N Amino Acid Labeling. [6]

In NMR, ¹⁵N chemical shifts of the histidine imidazole ring are highly sensitive to its protonation and tautomeric state. This allows for detailed characterization of active sites and pH-dependent mechanisms.[10][11]

Histidine StateNitrogen AtomTypical ¹⁵N Chemical Shift (ppm)NotesReference
Neutral (Nδ1-H, τ-tautomer)Nδ1 (protonated)~170-180[11]
Nε2 (non-protonated)~250Has a free electron pair.[11]
Neutral (Nε2-H, π-tautomer)Nδ1 (non-protonated)~250Has a free electron pair.[10]
Nε2 (protonated)~170-180[10]
Positively Charged (His+)Both Nδ1 and Nε2~170-180Both nitrogens are protonated.[10][11]

Table 3. Representative ¹⁵N Chemical Shifts for Different States of the Histidine Imidazole Ring.

Applications in Signaling Pathway Analysis

Isotopic labeling can elucidate how cellular signaling pathways respond to stimuli by tracking changes in protein abundance and synthesis.

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and protein synthesis, and its activity is sensitive to amino acid availability. Studies have shown that specific amino acids, including histidine, can modulate mTOR signaling.[22] Using ¹⁵N-histidine to trace protein synthesis provides a direct readout of mTOR activity downstream of stimuli.

Histidine influences mTORC1, affecting protein synthesis.[22]

In many organisms outside the animal kingdom, two-component signaling systems are prevalent. These typically involve a histidine protein kinase (HPK) that autophosphorylates on a conserved histidine residue in response to an environmental signal.[23] The phosphate group is then transferred to a response regulator, eliciting a cellular response. While ¹⁵N-histidine labeling is not typically used to directly trace the phosphorylation event itself, it is invaluable for studying the expression and turnover of the kinase and its downstream targets under different signaling conditions.

G Two-Component Signaling via Histidine Kinase Signal Environmental Signal HPK Histidine Protein Kinase (HPK) Signal->HPK HPK->HPK P P HPK->P RR Response Regulator P->RR Phosphotransfer to Aspartate Response Cellular Response RR->Response

General mechanism of a two-component signaling pathway.[23]

Conclusion

Isotopic labeling with DL-Histidine-¹⁵N is a versatile and powerful tool for life science researchers. In mass spectrometry, it provides a robust method for accurate protein quantification, enabling deep insights into proteome dynamics.[5][17] In NMR spectroscopy, it offers a high-resolution window into the structural and functional roles of histidine residues, which are often found at the heart of protein function.[8][9] A thorough understanding of the experimental protocols, potential pitfalls like metabolic scrambling, and data analysis workflows is essential for leveraging this technique to its full potential in basic research and therapeutic development.

References

The Role of DL-Histidine-¹⁵N in Advancing Metalloprotein Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalloproteins are crucial to a vast array of biological processes, from enzymatic catalysis and signal transduction to DNA replication and repair. The unique coordination chemistry of metal ions within these proteins is often facilitated by specific amino acid residues, among which histidine plays a pivotal role. The imidazole side chain of histidine is a versatile ligand for various metal ions, including zinc, copper, iron, and nickel.[1][2] Understanding the intricate interplay between the metal center and the protein scaffold is paramount for elucidating protein function, deciphering disease mechanisms, and developing novel therapeutics.

The stable isotope ¹⁵N, when incorporated into the histidine residue (DL-Histidine-¹⁵N), provides a powerful and non-perturbative probe for investigating the structure, dynamics, and function of metalloproteins at an atomic level. This technical guide explores the application of DL-Histidine-¹⁵N in metalloprotein research, detailing key experimental methodologies and showcasing its utility in dissecting complex biological signaling pathways. Isotopic labeling with ¹⁵N is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the study of proteins that would otherwise be intractable due to their size and complexity.[3][4]

Core Applications of DL-Histidine-¹⁵N in Metalloprotein Research

The incorporation of ¹⁵N-labeled histidine into metalloproteins offers several distinct advantages for researchers:

  • Elucidation of Metal Coordination Environments: ¹⁵N NMR spectroscopy can directly probe the nitrogen atoms of the histidine imidazole ring, providing precise information about which nitrogen (Nδ1 or Nε2) is coordinating the metal ion.[5] This is critical for defining the geometry of the metal center and understanding the electronic properties of the metalloprotein.

  • Characterization of Protein Dynamics: NMR relaxation experiments on ¹⁵N-labeled histidines can reveal the motional properties of the metal-binding site and surrounding regions on a wide range of timescales.[1][6][7] This information is crucial for understanding enzyme catalysis, protein-protein interactions, and allosteric regulation.

  • Mapping Protein-Ligand and Protein-Protein Interactions: Chemical shift perturbation mapping using ¹⁵N-labeled histidine is a powerful technique for identifying the binding interfaces of small molecules, drugs, or other proteins.[5][8] This is particularly valuable in drug discovery for identifying and characterizing potential inhibitors of metalloenzymes.[9]

  • Investigating Protonation States and Catalytic Mechanisms: The chemical shift of the ¹⁵N atoms in the histidine imidazole ring is sensitive to its protonation state.[3][10][11] This allows researchers to study the role of histidine residues in acid-base catalysis, a common mechanism in many metalloenzymes.

  • Probing Allosteric Communication: By monitoring the ¹⁵N signals of histidines located distally from the active site, it is possible to map allosteric communication pathways within the protein upon substrate binding or post-translational modification.

Quantitative Data from ¹⁵N NMR Studies of Metalloproteins

The following tables summarize representative quantitative data obtained from ¹⁵N NMR studies of metalloproteins containing labeled histidine.

Table 1: ¹⁵N Chemical Shifts and Relaxation Parameters for Histidine in a Zinc-Finger Domain

Residue¹⁵N Chemical Shift (ppm)R₁ (s⁻¹)R₂ (s⁻¹)NOEOrder Parameter (S²)
His25 (Nδ1)1781.5212.80.810.92
His53 (Nδ1)1781.4913.50.830.94

Data adapted from a study on the Egr-1 zinc-finger–DNA complex.[6] The high order parameters indicate restricted mobility of the histidine side chains upon DNA binding.

Table 2: pH-Dependent ¹⁵N Transverse Relaxation Rates for a Histidine Residue

pHR₂(Nδ1) (s⁻¹)R₂(Nε2) (s⁻¹)
5.010.211.5
6.015.818.2
7.025.129.8
8.018.522.1
9.012.314.6

Representative data illustrating the sensitivity of ¹⁵N relaxation to the proton exchange dynamics of the histidine imidazole ring.[3][11] The peak in relaxation rates around the pKa reflects the contribution of chemical exchange to the transverse relaxation.

Experimental Protocols

Protocol 1: Expression and Purification of ¹⁵N-Labeled Metalloproteins in E. coli

This protocol describes the general procedure for producing a metalloprotein uniformly labeled with ¹⁵N by overexpression in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the target metalloprotein.

  • Minimal medium (e.g., M9) components.[12]

  • ¹⁵NH₄Cl (the sole nitrogen source).[12][13]

  • Glucose (or other carbon source).

  • Trace elements solution.[12]

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) or other inducing agent.

  • Lysis buffer (e.g., Tris buffer with lysozyme, DNase, and protease inhibitors).

  • Purification resins (e.g., Ni-NTA for His-tagged proteins, ion-exchange, size-exclusion chromatography columns).

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Minimal Medium Pre-culture: The next day, inoculate 1 L of sterile M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[12][13]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 12-16 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30-60 minutes to remove cell debris.

  • Purification: Purify the ¹⁵N-labeled metalloprotein from the supernatant using a combination of chromatography techniques. For metalloproteins, it is often necessary to add the specific metal ion to the purification buffers to ensure proper folding and stability.

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a spectrophotometer or a protein assay. The final protein sample for NMR should be in a low-salt buffer at a pH below 6.5 to minimize amide proton exchange.[13]

Protocol 2: ¹⁵N HSQC NMR Spectroscopy for Metalloprotein Analysis

The ¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a fundamental NMR technique for studying ¹⁵N-labeled proteins.[4]

Sample Preparation:

  • The purified ¹⁵N-labeled metalloprotein should be at a concentration of 0.1-1 mM in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.0).

  • Add 5-10% D₂O to the sample for the spectrometer lock.

  • Add a chemical shift reference compound if desired.

NMR Experiment:

  • Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies. Lock the spectrometer on the D₂O signal and shim the magnetic field to achieve high homogeneity.

  • Pulse Program: Select a sensitivity-enhanced ¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi).[14]

  • Acquisition Parameters:

    • Set the ¹H carrier frequency on the water resonance.

    • Set the ¹⁵N carrier frequency to the center of the amide region (~118 ppm).

    • Determine the appropriate spectral widths in both the ¹H and ¹⁵N dimensions.

    • Set the number of scans and increments in the indirect dimension to achieve the desired signal-to-noise and resolution.

  • Data Processing: Process the acquired data using NMR software (e.g., TopSpin, NMRPipe). This typically involves Fourier transformation, phasing, and baseline correction.

  • Data Analysis: Analyze the resulting 2D spectrum. Each peak corresponds to a specific backbone or sidechain N-H group in the protein.

Protocol 3: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to study protein conformation and dynamics by measuring the rate of exchange of backbone amide protons with deuterium from the solvent.[15][16][17]

Materials:

  • Purified metalloprotein.

  • Deuterated buffer (D₂O) at the desired pD.

  • Quench buffer (e.g., low pH and low temperature).

  • Protease column (e.g., immobilized pepsin).

  • UPLC-MS system.

Procedure:

  • Deuterium Labeling: Dilute the protein sample into the deuterated buffer to initiate the exchange reaction. Incubate for various time points (seconds to hours).

  • Quenching: At each time point, quench the exchange reaction by adding quench buffer, which rapidly lowers the pH and temperature.

  • Proteolysis: Immediately inject the quenched sample onto an online protease column to digest the protein into peptides.

  • Peptide Separation: Separate the resulting peptides by UPLC.

  • Mass Spectrometry: Analyze the peptides by mass spectrometry to determine their mass increase due to deuterium incorporation.

  • Data Analysis: Software is used to identify the peptides and calculate the level of deuterium uptake for each peptide at each time point. By comparing the deuterium uptake in the presence and absence of a ligand or metal ion, regions of the protein that undergo conformational changes can be identified.

Visualization of Key Pathways and Workflows

Signaling Pathway: ERK/MAPK and Matrix Metalloproteinases

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[18] A key downstream effect of this pathway is the regulation of gene expression, including that of matrix metalloproteinases (MMPs).[19][20][21][22] MMPs are zinc-dependent endopeptidases that are essential for tissue remodeling and are often dysregulated in cancer. ¹⁵N-histidine labeling can be used to study the structural and dynamic changes in MMPs upon activation or inhibition, providing insights for the design of novel cancer therapeutics.

ERK_MAPK_MMP_Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, ETS1) ERK->TF Phosphorylation MMP_gene MMP Gene Expression TF->MMP_gene Activation MMP_protein MMP Protein (Metalloprotein) MMP_gene->MMP_protein Translation ECM_degradation Extracellular Matrix Degradation MMP_protein->ECM_degradation Catalysis Cell_invasion Cell Invasion & Metastasis ECM_degradation->Cell_invasion Nucleus Nucleus

Caption: The ERK/MAPK signaling pathway leading to MMP expression.

Signaling Pathway: HIF-1α and Metal-Responsive Transcription

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a key transcription factor that responds to changes in cellular oxygen levels.[23][24] Its stability and activity are regulated by metalloenzymes. Furthermore, HIF-1α can interact with Metal-Responsive Transcription Factor-1 (MTF-1) to regulate the expression of genes such as metallothionein, a protein involved in metal homeostasis and detoxification.[25] The study of these zinc-finger containing transcription factors using ¹⁵N-histidine labeling can provide insights into how cells respond to hypoxia and metal stress.[26]

HIF1a_Pathway cluster_nucleus Nucleus Hypoxia Hypoxia (Low O₂) PHD Prolyl Hydroxylases (Fe(II)-dependent metalloenzymes) Hypoxia->PHD Inhibits Normoxia Normoxia (Normal O₂) Normoxia->PHD Activates HIF1a HIF-1α VHL VHL HIF1a->VHL Binding HIF1b HIF-1β (ARNT) HIF1a->HIF1b Dimerization PHD->HIF1a Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination HIF1_complex HIF-1 Complex MTF1 MTF-1 (Zinc Finger) HIF1_complex->MTF1 Cooperative Interaction HRE Hypoxia Response Element HIF1_complex->HRE Binding MTF1->HRE Gene_expression Target Gene Expression (e.g., VEGF, Metallothionein) HRE->Gene_expression Transcription Nucleus Nucleus

Caption: Regulation of gene expression by HIF-1α in response to oxygen levels.

Experimental Workflow: ¹⁵N-Histidine Labeling and NMR Analysis

The following diagram illustrates the general workflow for studying a metalloprotein using ¹⁵N-histidine labeling and NMR spectroscopy.

NMR_Workflow Cloning Gene of Interest Cloning into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression in ¹⁵N-Minimal Medium Transformation->Expression Purification Cell Lysis & Protein Purification Expression->Purification NMR_sample NMR Sample Preparation Purification->NMR_sample NMR_acq NMR Data Acquisition (e.g., ¹⁵N HSQC) NMR_sample->NMR_acq NMR_proc Data Processing & Analysis NMR_acq->NMR_proc Results Structural & Dynamic Insights NMR_proc->Results

Caption: Workflow for ¹⁵N-labeling and NMR analysis of a metalloprotein.

Conclusion

The use of DL-Histidine-¹⁵N is an indispensable tool in modern metalloprotein research. The ability to selectively probe the histidine residues that are often at the heart of the metal-coordinating and catalytic centers of these proteins provides unparalleled insights into their structure, dynamics, and function. The detailed experimental protocols and the application of these techniques to dissecting complex signaling pathways, as outlined in this guide, highlight the power of this approach. For researchers, scientists, and drug development professionals, harnessing the potential of DL-Histidine-¹⁵N will continue to be a key strategy in advancing our understanding of metalloprotein biology and in the rational design of novel therapeutics targeting these essential proteins.

References

DL-Histidine-15N as a Tracer in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in metabolic research, offering a non-radioactive and powerful method to trace the fate of molecules in biological systems.[1] Among these, DL-Histidine-15N, a stable isotope-labeled version of the amino acid histidine, serves as a valuable tracer for elucidating complex metabolic pathways. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of this compound in metabolic studies, with a particular focus on its relevance to drug development. By incorporating a nitrogen-15 (¹⁵N) isotope, researchers can track the journey of histidine through various biochemical reactions, providing critical insights into both its anabolic and catabolic routes.[2] The use of a DL-racemic mixture allows for the simultaneous investigation of the metabolic fates of both the naturally occurring L-histidine and the less common D-histidine, which is known to have distinct physiological roles and metabolic pathways.[3][4]

Core Principles of this compound as a Metabolic Tracer

The fundamental principle behind using this compound as a tracer lies in its ability to be distinguished from its naturally abundant ¹⁴N counterpart by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. When introduced into a biological system, ¹⁵N-labeled histidine participates in the same biochemical reactions as endogenous histidine. By tracking the incorporation of the ¹⁵N label into various metabolites, researchers can delineate metabolic pathways, quantify flux rates, and assess the impact of physiological or pathological conditions, as well as the effects of xenobiotics, on histidine metabolism.

The use of the DL-racemic mixture is particularly insightful for studying the stereoselective metabolism of histidine. While L-histidine is the proteinogenic enantiomer, D-histidine is also present in mammals and is metabolized by D-amino acid oxidase.[3][5] Tracing both enantiomers simultaneously can provide valuable information on the activity of this enzyme and the physiological roles of D-histidine, which has been implicated in neurotransmission and immune responses.[6][7]

Histidine Metabolism: A Dual Pathway

Histidine metabolism is multifaceted, with distinct pathways for the L- and D-enantiomers. L-histidine is an essential amino acid in humans and serves as a precursor for several important biomolecules.[8] Its metabolism can be broadly categorized into catabolic and anabolic pathways.

The primary catabolic pathway of L-histidine involves its conversion to urocanic acid by the enzyme histidase. Urocanic acid is further metabolized to N-formiminoglutamate (FIGLU), which then donates a formimino group to tetrahydrofolate, ultimately yielding glutamate. This pathway links histidine catabolism to one-carbon metabolism.[8]

Anabolically, L-histidine is a precursor for the synthesis of the neurotransmitter histamine via decarboxylation by histidine decarboxylase.[9] It is also a key component of the dipeptide carnosine (β-alanyl-L-histidine), which is abundant in muscle and brain tissue and functions as a buffer and antioxidant.[8]

D-histidine, on the other hand, is primarily metabolized through oxidative deamination by D-amino acid oxidase (DAO), producing imidazolepyruvic acid, ammonia, and hydrogen peroxide.[3] The activity of DAO can be an important indicator of D-amino acid metabolism and has implications for various physiological and pathological states.

Histidine_Metabolism cluster_L_Histidine L-Histidine Metabolism cluster_D_Histidine D-Histidine Metabolism L_His L-Histidine-¹⁵N Urocanate Urocanic Acid-¹⁵N L_His->Urocanate Histidase Histamine Histamine-¹⁵N L_His->Histamine Histidine decarboxylase Carnosine Carnosine-¹⁵N L_His->Carnosine Carnosine synthase Protein Protein Synthesis L_His->Protein FIGLU N-Formiminoglutamate-¹⁵N Urocanate->FIGLU Urocanase Glutamate Glutamate-¹⁵N FIGLU->Glutamate Glutamate formiminotransferase D_His D-Histidine-¹⁵N Imid_Pyr Imidazolepyruvic Acid-¹⁵N D_His->Imid_Pyr D-amino acid oxidase (DAO) Ammonia ¹⁵NH₃ Imid_Pyr->Ammonia H2O2 H₂O₂ Imid_Pyr->H2O2 DL_His DL-Histidine-¹⁵N (Tracer Input) DL_His->L_His DL_His->D_His

Caption: Metabolic pathways of DL-Histidine-¹⁵N.

Quantitative Data from Metabolic Studies

Metabolic studies using isotopically labeled histidine have provided valuable quantitative data on its pharmacokinetics and metabolism. While specific data for this compound is limited in publicly available literature, studies using labeled L-histidine offer a strong proxy for understanding its metabolic fate.

ParameterSubject ASubject BReference
Tracer L-[3,3-²H₂,1',3'-¹⁵N₂]histidineL-[3,3-²H₂,1',3'-¹⁵N₂]histidine[10]
Dose 100 mg (oral)100 mg (oral)[10]
Time to Max. Plasma Concentration (Tracer) 30 min60 min[10]
Max. Plasma Concentration (Tracer) 1057.6 ng/mL1635.6 ng/mL[10]
Elimination Half-life (t₁/₂) (Tracer) 1.0 hr1.9 hr[10]
Total Body Clearance (Tracer) 70.0 L/hr30.0 L/hr[10]
Renal Clearance (% of Total) 1.04%0.43%[10]
Time to Max. Plasma Concentration (Urocanic Acid) 30 min60 min[10]
Max. Plasma Concentration (Urocanic Acid) 59.61 ng/mL46.10 ng/mL[10]

Table 1: Pharmacokinetic Parameters of Labeled L-Histidine in Healthy Human Volunteers. [10]

Experimental Protocols

A typical metabolic tracing study using this compound involves several key steps, from subject preparation to sample analysis. The following is a generalized protocol that can be adapted for specific research questions.

1. Subject/Animal Model Preparation:

  • Subjects should be fasted overnight to ensure a baseline metabolic state.

  • For animal studies, acclimatize the animals to the experimental conditions to minimize stress.

2. Tracer Administration:

  • Prepare a sterile solution of this compound in a physiologically compatible vehicle (e.g., saline).

  • Administer the tracer intravenously or orally, depending on the research question. Intravenous administration allows for precise control over the input rate, while oral administration provides insights into absorption and first-pass metabolism.

  • The dosage of the tracer should be sufficient for detection but low enough to not perturb the natural histidine pool significantly.

3. Sample Collection:

  • Collect blood samples at predetermined time points into heparinized or EDTA-containing tubes.

  • Immediately centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Collect urine samples over a specified period (e.g., 24 hours) and store at -20°C or lower.

  • For tissue-specific studies in animal models, collect tissues of interest at the end of the experiment and flash-freeze in liquid nitrogen.

4. Sample Preparation for Analysis:

  • Plasma/Urine: Precipitate proteins using a suitable agent (e.g., acetonitrile or methanol). Centrifuge to remove the protein pellet. The supernatant containing the amino acids and their metabolites can be further purified by solid-phase extraction if necessary.

  • Tissues: Homogenize the frozen tissue in a suitable buffer and follow a similar protein precipitation and extraction procedure as for plasma.

5. Analytical Quantification:

  • Mass Spectrometry (MS):

    • Derivatize the amino acids to improve their volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis.

    • Alternatively, use liquid chromatography-mass spectrometry (LC-MS) for direct analysis of the underivatized amino acids and their metabolites.

    • Quantify the enrichment of ¹⁵N in histidine and its metabolites by monitoring the mass-to-charge ratios of the labeled and unlabeled compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁵N NMR can be used to directly observe the incorporation of the ¹⁵N label into different molecules, providing structural and quantitative information.

Experimental_Workflow start Subject Preparation (e.g., Fasting) admin DL-Histidine-¹⁵N Tracer Administration (Oral or IV) start->admin sampling Serial Sample Collection (Blood, Urine, Tissue) admin->sampling prep Sample Preparation (Extraction, Derivatization) sampling->prep analysis ¹⁵N Enrichment Analysis (MS or NMR) prep->analysis data Data Analysis (Metabolic Flux, Pharmacokinetics) analysis->data end Interpretation of Results data->end

Caption: General experimental workflow for a metabolic tracer study.

Applications in Drug Development

The use of this compound as a tracer has significant implications for various stages of drug development.

  • Target Identification and Validation: By elucidating the metabolic pathways affected by a disease, ¹⁵N-histidine tracing can help identify novel drug targets.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracing the metabolism of histidine in the presence of a drug candidate can reveal its mechanism of action and its effects on specific metabolic pathways.

  • Drug Metabolism and Excretion (ADME) Studies: ¹⁵N-labeled compounds can be used to track the metabolic fate of drugs that are structurally similar to histidine or that interact with histidine metabolic pathways.

  • Toxicity Assessment: Alterations in histidine metabolism can be indicative of drug-induced toxicity. ¹⁵N-tracing can provide early biomarkers of adverse drug reactions.

  • Personalized Medicine: Understanding individual variations in histidine metabolism, which can be assessed using ¹⁵N-tracers, may help in tailoring drug therapies for better efficacy and safety.

Conclusion

This compound is a powerful and versatile tracer for investigating the complexities of histidine metabolism. Its application provides a wealth of information on metabolic fluxes, pathway regulation, and the distinct roles of L- and D-histidine. For researchers in academia and the pharmaceutical industry, the use of this compound offers a robust methodology to unravel the intricate connections between histidine metabolism, health, and disease, thereby accelerating the discovery and development of novel therapeutics. The detailed experimental protocols and analytical approaches outlined in this guide provide a solid foundation for designing and implementing insightful metabolic tracer studies.

References

Exploring Protein Dynamics with 15N Labeled Histidine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histidine residues are pivotal players in protein function, participating in a wide array of biological processes including enzymatic catalysis, metal ion coordination, and proton transfer.[1][2][3][4] The unique chemical properties of the histidine imidazole side chain, with a pKa near physiological pH, allow it to exist in three distinct states: two neutral tautomeric forms (Nδ1-H, denoted as Hδ, and Nε2-H, denoted as Hε) and a protonated, positively charged form (His+).[1][2] The dynamic interplay between these states is often intimately linked to the protein's biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with isotopic labeling, provides a powerful tool to probe these dynamics at an atomic level. Specifically, the incorporation of the stable isotope ¹⁵N into histidine residues offers a sensitive handle to monitor the subtle conformational and chemical exchanges that govern protein function.[5] This technical guide provides an in-depth exploration of the use of ¹⁵N labeled histidine to investigate protein dynamics, detailing experimental protocols, data analysis techniques, and applications in research and drug development.

Principles of ¹⁵N Histidine Labeling and NMR Detection

The power of using ¹⁵N labeled histidine lies in the sensitivity of the ¹⁵N nucleus's chemical shift to its local electronic environment. The two nitrogen atoms in the imidazole ring, Nδ1 and Nε2, exhibit distinct ¹⁵N chemical shifts depending on their protonation state and tautomeric form. This makes NMR an ideal technique to differentiate and quantify these states.[1][2][6][7]

Key Concepts:

  • Chemical Shift Sensitivity: The ¹⁵N chemical shifts of the imidazole nitrogens are highly indicative of the protonation and tautomeric state. A non-protonated nitrogen has a chemical shift around 250 ppm, while a protonated nitrogen resonates between 170-180 ppm.[1][2]

  • NMR Experiments: Multidimensional NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve and assign the resonances of the histidine side chain nitrogens and protons.[6][8][9]

  • Probing Dynamics: Techniques like NMR relaxation studies (R₁, R₂, and NOE) and relaxation dispersion experiments provide insights into the rates and amplitudes of motions on timescales ranging from picoseconds to milliseconds.[1][10][11][12] Chemical shift perturbation (CSP) mapping is used to identify binding sites and allosteric effects upon ligand interaction.[8][9][13][14][15]

Experimental Methodologies

¹⁵N Labeling of Proteins

The first step in studying protein dynamics with this method is the incorporation of ¹⁵N labeled histidine. This is typically achieved through metabolic labeling in a suitable expression system.

Protocol for ¹⁵N Labeling in E. coli [16]

  • Prepare Minimal Media: Prepare M9 minimal media without ammonium chloride (NH₄Cl).

  • Add ¹⁵N Source: Supplement the M9 media with ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) as the sole nitrogen source. For specific labeling of histidine, one can use auxotrophic strains or supplemented media with a mix of unlabeled amino acids and ¹⁵N-histidine.

  • Pre-culture: Inoculate a small volume of rich media (e.g., 2xTY) with a single colony of E. coli transformed with the plasmid containing the gene of interest. Grow to a high optical density (OD₆₀₀).

  • Adaptation Culture: Inoculate a small volume of the ¹⁵N-supplemented M9 media with the pre-culture and grow overnight.

  • Main Culture: Inoculate the large-scale ¹⁵N-supplemented M9 media with the overnight adaptation culture.

  • Induction and Harvest: Grow the main culture to an OD₆₀₀ of 0.6-0.8 and induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG). Harvest the cells after the desired expression time.

  • Purification: Purify the ¹⁵N-labeled protein using standard chromatography techniques.

Protocol for Selective ¹⁵N Labeling in Human Embryonic Kidney (HEK) 293 Cells [17]

  • Cell Culture: Culture HEK293 cells in a suitable medium deficient in the amino acid to be labeled.

  • Supplementation: Supplement the medium with the desired ¹⁵N-labeled amino acid (e.g., ¹⁵N-Histidine). It's important to note that metabolic scrambling can occur, where the ¹⁵N atom is transferred to other amino acids. For histidine, metabolic scrambling is generally minimal.[17]

  • Protein Expression and Purification: Proceed with transfection, protein expression, and subsequent purification of the secreted or intracellular protein.

NMR Spectroscopy

Once the labeled protein is purified, a series of NMR experiments are performed to probe the dynamics of the histidine residues.

General NMR Sample Preparation [16]

  • Concentration: The protein concentration should be in the range of 0.5 - 1 mM.

  • Buffer: A suitable buffer with a pH that is stable and appropriate for the protein of interest (e.g., 25 mM phosphate buffer, pH 6.5).

  • Deuterated Solvent: The sample should contain a certain percentage of deuterated solvent (e.g., 10% D₂O) for the lock signal.

  • Reference Compound: A reference compound like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added for chemical shift referencing.

Key NMR Experiments:

  • ¹H-¹⁵N HSQC: This is the workhorse experiment for studying protein dynamics. It provides a fingerprint of the protein, with each non-proline residue giving rise to a peak corresponding to its backbone amide N-H group. For histidine, specific experiments are needed to observe the side chain nitrogens.

  • Long-range ¹H-¹⁵N HSQC/HMBC: These experiments are crucial for detecting and assigning the imidazole ¹⁵Nδ1 and ¹⁵Nε2 resonances by correlating them with the non-exchangeable ring protons (Hδ2 and Hε1).[6]

  • Relaxation Experiments: Measurement of ¹⁵N R₁, R₂, and {¹H}-¹⁵N NOE provides information on the pico- to nanosecond timescale motions of the histidine side chains.[11][12][18]

  • Relaxation Dispersion (CPMG): This technique is used to study slower, micro- to millisecond timescale dynamics, such as conformational exchange or enzyme catalysis.[19]

  • pH Titration: By acquiring a series of ¹H-¹⁵N HSQC spectra at different pH values, one can monitor the chemical shift changes of the histidine nitrogens and determine their pKa values.[10][20][21]

Data Presentation and Analysis

The analysis of NMR data provides quantitative insights into the structural and dynamic properties of histidine residues.

Table 1: Typical ¹⁵N Chemical Shifts of Histidine Imidazole Nitrogens

Histidine State¹⁵Nδ1 Chemical Shift (ppm)¹⁵Nε2 Chemical Shift (ppm)Reference
Neutral (Hδ tautomer)~167.5 (protonated)~249.5 (deprotonated)[6]
Neutral (Hε tautomer)~249.5 (deprotonated)~167.5 (protonated)[6]
Protonated (His+)~178 (protonated)~174 (protonated)[6]

Table 2: Example pKa Values of Histidine Residues Determined by NMR

ProteinHistidine ResiduepKa ValueMethodReference
Phosphatidylinositol-specific phospholipase CHis327.6¹H-¹³C HSQC[21]
Phosphatidylinositol-specific phospholipase CHis826.9¹H-¹³C HSQC[21]
PlastocyaninHis92-¹⁵N HSQC[10]
PlastocyaninHis61-¹⁵N HSQC[10]

Table 3: Quantitative Data from Pressure-Dependent NMR of HPr [22]

ParameterValue at 278 KValue at 298 K
Average pressure-induced shift (amide protons)0.285 ppm GPa⁻¹0.275 ppm GPa⁻¹
Average pressure-induced shift (amide nitrogens)2.20 ppm GPa⁻¹2.41 ppm GPa⁻¹

Chemical Shift Perturbation (CSP) Analysis

CSP analysis is used to map binding interfaces and allosteric networks. The weighted chemical shift difference (Δδ) is calculated using the following formula:

Δδ = √[ (ΔδH)² + (α * ΔδN)² ]

where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2).[13][14] Residues with Δδ values above a certain threshold (e.g., one standard deviation above the mean) are considered to be significantly perturbed.[13]

Visualizations

Experimental_Workflow cluster_labeling Protein Expression and Labeling cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Interpretation cluster_application Applications plasmid Plasmid with Gene of Interest ecoli E. coli Expression plasmid->ecoli hek HEK293 Expression plasmid->hek media Minimal Media + 15N-His/15NH4Cl ecoli->media hek->media purification Protein Purification media->purification sample NMR Sample Preparation purification->sample hsqc 1H-15N HSQC/HMBC sample->hsqc relaxation Relaxation Experiments (R1, R2, NOE) sample->relaxation dispersion Relaxation Dispersion sample->dispersion assignment Resonance Assignment hsqc->assignment binding Binding & Allostery (CSP) hsqc->binding dynamics Dynamics Analysis (timescales) relaxation->dynamics dispersion->dynamics pka pKa Determination assignment->pka enzyme Enzyme Mechanism pka->enzyme dynamics->enzyme signaling Signaling Pathways dynamics->signaling drug_dev Drug Development binding->drug_dev

Caption: Experimental workflow for studying protein dynamics using 15N labeled histidine.

Histidine_States H_delta Hδ Tautomer (Nδ1-H) H_epsilon Hε Tautomer (Nε2-H) H_delta->H_epsilon Tautomerization His_plus Protonated (His+) H_delta->His_plus +H+ H_epsilon->His_plus +H+ His_plus->H_delta -H+ His_plus->H_epsilon -H+

Caption: Protonation and tautomeric states of the histidine imidazole side chain.

Signaling_Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase_inactive Kinase (Inactive) His-X in active site Receptor->Kinase_inactive Conformational Change Kinase_active Kinase (Active) His-X protonation change Kinase_inactive->Kinase_active 15N-His NMR probes pKa shift & dynamics Substrate Substrate Kinase_active->Substrate ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate ADP Response Cellular Response pSubstrate->Response

Caption: A generic kinase signaling pathway highlighting the role of histidine dynamics.

Applications in Research and Drug Development

The ability to probe histidine dynamics with ¹⁵N labeling has significant implications for various fields of research and for the pharmaceutical industry.

  • Enzyme Catalysis: Many enzymes utilize histidine residues as general acids or bases in their catalytic mechanisms. ¹⁵N NMR can be used to determine the pKa values of active site histidines and to follow their protonation state changes during the catalytic cycle, providing critical insights into the reaction mechanism.[4][21]

  • Allosteric Regulation: Histidine residues can be located at allosteric sites or be part of allosteric communication pathways. CSP mapping using ¹⁵N-labeled histidine can identify how the binding of an allosteric effector at a distal site induces conformational and dynamic changes at the active site.[8]

  • Drug Discovery and Development: CSP is a widely used technique in fragment-based drug discovery to screen for small molecules that bind to a protein target. By monitoring the chemical shift perturbations of ¹⁵N-labeled histidines (and other residues) upon addition of compounds, one can identify binders and characterize their binding site and affinity.[13][15] This information is invaluable for structure-activity relationship (SAR) studies and lead optimization.

  • Protein-Protein and Protein-Nucleic Acid Interactions: Histidines are often found at the interfaces of protein complexes. ¹⁵N relaxation and CSP studies can characterize the dynamic changes that occur upon binding, revealing details about the binding mechanism and the role of specific residues in the interaction.[11][12]

Conclusion

The use of ¹⁵N labeled histidine in conjunction with NMR spectroscopy is a powerful and versatile approach for elucidating the intricate relationship between protein dynamics and function. From defining the protonation states and pKa values of catalytic residues to mapping allosteric networks and characterizing drug binding, this technique provides a wealth of information at atomic resolution. The detailed experimental protocols and data analysis frameworks presented in this guide offer a comprehensive resource for researchers aiming to leverage the power of ¹⁵N labeled histidine to unravel the dynamic secrets of their proteins of interest, ultimately advancing our understanding of biological systems and facilitating the development of novel therapeutics.

References

The Synthesis and Purification of DL-Histidine-¹⁵N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of DL-Histidine-¹⁵N, a critical isotopically labeled amino acid for various research applications, particularly in drug development and metabolic studies. This document details a robust synthetic pathway, a highly efficient purification protocol using ion-exchange chromatography, and summarizes the expected quantitative outcomes. Furthermore, it visualizes key experimental workflows and relevant metabolic pathways to provide a holistic understanding for researchers, scientists, and drug development professionals.

Introduction

Isotopically labeled compounds are indispensable tools in modern scientific research, enabling the elucidation of metabolic pathways, the study of protein structure and function, and the quantification of endogenous molecules. DL-Histidine-¹⁵N, with its nitrogen-15 isotope, serves as a valuable tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based applications. Its use allows for the unambiguous tracking of histidine metabolism and its incorporation into biomolecules, providing critical insights for drug discovery and development. This guide presents a detailed methodology for the de novo synthesis and subsequent purification of DL-Histidine-¹⁵N, ensuring high purity and yield for demanding research applications.

Chemical Synthesis of DL-Histidine-¹⁵N

The synthesis of DL-Histidine-¹⁵N can be achieved through a multi-step chemical process, beginning with a readily available ¹⁵N-labeled precursor. The following protocol outlines a common and effective approach.

Synthesis Workflow

The overall synthetic strategy involves the construction of the imidazole ring and its subsequent attachment to the amino acid backbone.

G A 15N-Glycine B Formation of 4-chloromethylimidazole-3-15N A->B Literature Procedures C Alkylation of Ethyl Acetamidocyanoacetate B->C Coupling Reaction D Acid Hydrolysis and Decarboxylation C->D Hydrolysis E Crude DL-Histidine-15N D->E Final Product

Caption: Synthetic workflow for DL-Histidine-¹⁵N.

Experimental Protocol

Step 1: Synthesis of 4-chloromethylimidazole-3-¹⁵N from ¹⁵N-Glycine

This initial step involves the conversion of the ¹⁵N-labeled starting material into a key imidazole intermediate. This transformation is typically achieved through established literature procedures which involve cyclization and chlorination reactions.

Step 2: Alkylation of Ethyl Acetamidocyanoacetate

The imidazole intermediate is then used to alkylate ethyl acetamidocyanoacetate.

  • Reaction: 4-chloromethylimidazole-3-¹⁵N is reacted with the sodium salt of ethyl acetamidocyanoacetate in a suitable solvent such as ethanol.

  • Conditions: The reaction is typically carried out at room temperature and stirred for several hours to ensure complete reaction.

Step 3: Acid Hydrolysis and Decarboxylation

The product from the previous step is then subjected to harsh acidic conditions to hydrolyze the ester and acetamido groups and to decarboxylate the intermediate, yielding the final amino acid.

  • Reagent: Concentrated hydrochloric acid is commonly used.

  • Conditions: The reaction mixture is refluxed for an extended period (e.g., 12-24 hours).

  • Work-up: The reaction mixture is cooled, and the crude DL-Histidine-¹⁵N hydrochloride salt is precipitated, filtered, and washed.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis.

StepStarting MaterialProductExpected Yield (%)
1. Imidazole Formation¹⁵N-Glycine4-chloromethylimidazole-3-¹⁵N60-70
2. Alkylation4-chloromethylimidazole-3-¹⁵NAlkylated Intermediate80-85
3. Hydrolysis & DecarboxylationAlkylated IntermediateCrude DL-Histidine-¹⁵N75-85
Overall ¹⁵N-Glycine Crude DL-Histidine-¹⁵N 36-50

Purification of DL-Histidine-¹⁵N

Purification of the crude DL-Histidine-¹⁵N is crucial to remove unreacted starting materials, by-products, and other impurities. Ion-exchange chromatography is a highly effective method for this purpose.

Purification Workflow

The purification process involves binding the amino acid to an ion-exchange resin, washing away impurities, and then eluting the pure product.

G A Crude this compound in Solution B Load onto Cation-Exchange Column (H+ form) A->B Loading C Wash with Deionized Water (Remove Neutral Impurities) B->C Washing D Elute with Dilute Ammonia Solution C->D Elution E Collect and Lyophilize Fractions D->E Collection F Pure this compound E->F Final Product

Caption: Ion-exchange chromatography workflow.

Experimental Protocol

Materials:

  • Cation-exchange resin (e.g., Dowex-50 in H⁺ form)

  • Hydrochloric acid (for pH adjustment)

  • Ammonium hydroxide solution (for elution)

  • Deionized water

Procedure:

  • Resin Preparation: The cation-exchange resin is packed into a column and washed thoroughly with deionized water until the eluent is neutral.

  • Sample Loading: The crude DL-Histidine-¹⁵N hydrochloride is dissolved in a minimal amount of deionized water, and the pH is adjusted to be acidic (pH 2-3) to ensure the amino acid is protonated. This solution is then loaded onto the prepared column.

  • Washing: The column is washed with several column volumes of deionized water to remove any unbound impurities.

  • Elution: The DL-Histidine-¹⁵N is eluted from the resin using a dilute solution of ammonium hydroxide (e.g., 2 M). The basic solution deprotonates the amino acid, causing it to detach from the resin.

  • Fraction Collection and Analysis: Fractions are collected and can be analyzed for the presence of histidine using a suitable method such as thin-layer chromatography (TLC) or a ninhydrin test.

  • Isolation: The fractions containing the pure product are pooled, and the ammonia is removed by rotary evaporation. The resulting aqueous solution is then lyophilized to obtain the pure DL-Histidine-¹⁵N as a white solid.

Quantitative Data
ParameterSpecification
Recovery from Purification > 90%
Final Purity > 98% (by HPLC and NMR)
Isotopic Enrichment > 98 atom % ¹⁵N

Metabolic Pathways Involving Histidine

¹⁵N-labeled histidine is a powerful tool to trace the metabolic fate of this essential amino acid. The following diagrams illustrate key metabolic pathways where histidine is a central molecule.

Histidine Biosynthesis and Catabolism

Histidine biosynthesis is a complex pathway, while its catabolism leads to the formation of glutamate.

G cluster_0 Biosynthesis cluster_1 Catabolism PRPP PRPP Histidine_Bio Histidine PRPP->Histidine_Bio ATP ATP ATP->Histidine_Bio Glutamine Glutamine Glutamine->Histidine_Bio Histidine_Cat Histidine Urocanate Urocanate Histidine_Cat->Urocanate Histidase FIGLU Formiminoglutamate Urocanate->FIGLU Glutamate Glutamate FIGLU->Glutamate

Caption: Overview of Histidine Biosynthesis and Catabolism.

Histidine as a Precursor for Bioactive Molecules

Histidine serves as a direct precursor to the synthesis of histamine, a key signaling molecule in inflammatory responses, and carnosine, a dipeptide with antioxidant properties.

G Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase Carnosine Carnosine Histidine->Carnosine Carnosine Synthase Beta_Alanine beta-Alanine Beta_Alanine->Carnosine

Caption: Histidine as a precursor to Histamine and Carnosine.[1][2]

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of DL-Histidine-¹⁵N. The described chemical synthesis offers a reliable route to obtain the labeled amino acid, while the ion-exchange chromatography protocol ensures high purity of the final product. The inclusion of quantitative data and visual diagrams of workflows and metabolic pathways aims to equip researchers, scientists, and drug development professionals with the necessary information to confidently produce and utilize DL-Histidine-¹⁵N in their studies. The availability of high-quality isotopically labeled histidine will continue to be instrumental in advancing our understanding of biological systems and in the development of new therapeutic agents.

References

A Technical Guide to High-Purity DL-Histidine-¹⁵N for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DL-Histidine-¹⁵N is a stable isotope-labeled amino acid that serves as a critical tool for researchers, scientists, and drug development professionals. Its incorporation into proteins and other biological molecules enables a wide range of sophisticated analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This guide provides an in-depth overview of commercially available high-purity DL-Histidine-¹⁵N, its applications, and detailed experimental methodologies.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity DL-Histidine-¹⁵N. While specific details may vary by lot, the following table summarizes typical product specifications from leading vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate information.

SupplierProduct NameCatalog Number (Example)Isotopic Purity (¹⁵N atom %)Chemical PurityAdditional Specifications
Sigma-Aldrich DL-Histidine-α-¹⁵N60911098≥98% (CP)Melting point: 282 °C (lit.)
Cambridge Isotope Laboratories, Inc. DL-Histidine (α-¹⁵N, 98%)NLM-10595-PK9898%Applications: Metabolomics, Proteomics, Biomolecular NMR, Clinical MS
Eurisotop DL-HISTIDINE (ALPHA-15N, 98%+)NLM-10595-PK98%+98%-
Alfa Chemistry DL-Histidine-Alpha-15NAPS001563--In Stock, 24h Delivery
MedchemExpress DL-Histidine-¹⁵NHY-W010209-¹⁵N--Used as a tracer and internal standard for quantitative analysis.

Core Applications in Research and Drug Development

The primary application of high-purity DL-Histidine-¹⁵N lies in its use as a tracer in metabolic studies and for the structural and functional characterization of proteins and other biomolecules via NMR spectroscopy.[1] The ¹⁵N nucleus possesses a nuclear spin of ½, making it NMR-active. By selectively incorporating ¹⁵N-labeled histidine into a protein, researchers can overcome spectral overlap and obtain detailed information at the atomic level.

Key applications include:

  • Protein Structure Determination: ¹⁵N-labeling is fundamental for a suite of NMR experiments, such as the 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, which provides a unique signal for each N-H bond in a protein, effectively creating a "fingerprint" of the protein's folded state.[2]

  • Protein Dynamics and Folding Studies: NMR experiments on ¹⁵N-labeled proteins can probe molecular motions over a wide range of timescales, providing insights into protein flexibility, conformational changes, and folding pathways.

  • Ligand Binding and Drug Discovery: Observing changes in the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein upon the addition of a small molecule or drug candidate can identify binding sites and characterize the interaction.

  • Metabolic Flux Analysis: In metabolic studies, DL-Histidine-¹⁵N can be used as a tracer to follow the metabolic fate of histidine and quantify fluxes through various biochemical pathways.[3]

  • Mass Spectrometry: ¹⁵N-labeled compounds serve as internal standards in quantitative mass spectrometry-based proteomics and metabolomics, enabling precise and accurate quantification of their unlabeled counterparts in complex biological samples.[4]

Experimental Protocol: 2D ¹H-¹⁵N HSQC NMR of a ¹⁵N-Labeled Protein

This section provides a detailed methodology for a standard 2D ¹H-¹⁵N HSQC experiment, a cornerstone technique in protein NMR.

1. Sample Preparation

  • Expression and Purification of ¹⁵N-Labeled Protein:

    • Express the protein of interest in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl. This ensures uniform incorporation of the ¹⁵N isotope.

    • If selective labeling of histidine residues is desired, express the protein in a medium containing a mixture of unlabeled amino acids and ¹⁵N-labeled histidine.

    • Purify the ¹⁵N-labeled protein to >95% purity using standard chromatography techniques.

  • NMR Sample Preparation:

    • Exchange the purified protein into an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0). The buffer should have a pH that is optimal for protein stability and solubility.

    • The final protein concentration should typically be in the range of 0.1 to 1 mM.

    • Add 5-10% D₂O to the sample to provide a lock signal for the NMR spectrometer.

    • Transfer the final sample (typically 500-600 µL) into a high-quality NMR tube.

2. NMR Data Acquisition

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

    • Tune and match the probe for both ¹H and ¹⁵N frequencies.

    • Lock onto the D₂O signal and shim the magnetic field to achieve high homogeneity.

  • ¹H-¹⁵N HSQC Experiment Parameters (Example for a 600 MHz spectrometer):

    • Pulse Sequence: A standard gradient-enhanced sensitivity-improved HSQC pulse sequence (e.g., hsqcetf3gpsi).

    • Spectral Widths:

      • ¹H dimension (F2): 12-16 ppm (centered around the water resonance at ~4.7 ppm).

      • ¹⁵N dimension (F1): 30-35 ppm (centered around 118-120 ppm).

    • Number of Points:

      • ¹H dimension (F2): 2048 complex points.

      • ¹⁵N dimension (F1): 256-512 complex points (increments).

    • Number of Scans: 8-64 scans per increment, depending on the sample concentration and desired signal-to-noise ratio.

    • Recycle Delay: 1.0-1.5 seconds.

    • Temperature: 298 K (25 °C), or the optimal temperature for protein stability.

3. NMR Data Processing and Analysis

  • Data Processing Software: Use software such as TopSpin, NMRPipe, or CCPNmr Analysis.

  • Processing Steps:

    • Fourier Transformation: Apply Fourier transformation in both the direct (¹H) and indirect (¹⁵N) dimensions.

    • Phasing: Manually or automatically phase the spectrum in both dimensions to obtain pure absorption lineshapes.

    • Baseline Correction: Apply baseline correction to both dimensions to ensure a flat baseline.

    • Referencing: Reference the chemical shifts. The ¹H dimension is typically referenced to the water signal or an internal standard like DSS. The ¹⁵N dimension is referenced indirectly.

  • Data Analysis:

    • The processed 2D ¹H-¹⁵N HSQC spectrum will display a series of cross-peaks, with each peak corresponding to a specific N-H bond in the protein.

    • The dispersion of the peaks in the ¹H dimension is an indicator of how well-folded the protein is.

    • The spectrum serves as a starting point for backbone resonance assignment, where each peak is assigned to a specific amino acid residue in the protein sequence.[5][6] This is typically achieved through a series of triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) on a uniformly ¹³C, ¹⁵N-labeled sample.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Determination protein_expression Protein Expression (with ¹⁵N-Histidine) purification Protein Purification protein_expression->purification buffer_exchange Buffer Exchange & Concentration purification->buffer_exchange nmr_sample NMR Sample Preparation (in NMR tube with D₂O) buffer_exchange->nmr_sample data_acquisition 2D ¹H-¹⁵N HSQC Data Acquisition nmr_sample->data_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) data_acquisition->data_processing peak_picking Peak Picking & Referencing data_processing->peak_picking assignment Resonance Assignment peak_picking->assignment restraint_generation NOE Restraint Generation assignment->restraint_generation structure_calculation 3D Structure Calculation restraint_generation->structure_calculation

Caption: Experimental workflow for protein structure determination using ¹⁵N-labeled Histidine and NMR spectroscopy.

histidine_metabolism Histidine Histidine Urocanate Urocanate Histidine->Urocanate Histidase Histamine Histamine Histidine->Histamine Histidine decarboxylase Carnosine Carnosine Histidine->Carnosine Carnosine synthetase (+ β-Alanine) Imidazolonepropionate 4-Imidazolone-5-propionate Urocanate->Imidazolonepropionate Urocanase Formiminoglutamate N-Formiminoglutamate (FIGLU) Imidazolonepropionate->Formiminoglutamate Imidazolonepropionase Glutamate Glutamate Formiminoglutamate->Glutamate Glutamate formiminotransferase Carnosine->Histidine Carnosinase Beta_Alanine β-Alanine Carnosine->Beta_Alanine Carnosinase

Caption: Simplified metabolic pathways of Histidine.

High-purity DL-Histidine-¹⁵N is an indispensable tool in modern biochemical and pharmaceutical research. Its use in NMR spectroscopy and mass spectrometry provides unparalleled insights into the structure, dynamics, and function of proteins and other biomolecules, as well as the intricate workings of metabolic pathways. The methodologies outlined in this guide provide a starting point for researchers to leverage the power of stable isotope labeling in their own investigations. For optimal results, it is crucial to source high-quality labeled compounds from reputable suppliers and to meticulously optimize experimental conditions for the specific system under study.

References

In-Depth Technical Guide to DL-Histidine-15N: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for DL-Histidine-15N, a stable isotope-labeled amino acid crucial for a variety of research applications. Detailed experimental protocols and an overview of its role in metabolic pathways and signaling are included to support its effective and safe use in the laboratory.

Physicochemical and Toxicological Profile

This compound is a non-radioactive, stable isotope-labeled form of the amino acid histidine. The incorporation of the nitrogen-15 (¹⁵N) isotope allows for its use as a tracer in metabolic research and as a standard in quantitative proteomics and other analytical applications without the hazards associated with radioactive isotopes.[1][2][]

Physicochemical Data

The following table summarizes the key physicochemical properties of DL-Histidine and its ¹⁵N-labeled counterpart.

PropertyValueReference
Chemical Formula C₆H₉¹⁵N₃O₂[4]
Molecular Weight ~158.13 g/mol [4]
Appearance White crystalline powder[5]
Solubility Soluble in water; slightly soluble in ethanol; insoluble in ether.[5]
Melting Point Decomposes at approximately 287 °C[5]
pKa (imidazole side chain) ~6.0
Toxicological Data

Toxicological data for this compound is not extensively available, as stable isotope-labeled compounds are generally considered to have similar toxicological profiles to their unlabeled counterparts. The data presented below is for unlabeled L- and DL-histidine.

MetricValueSpeciesReference
LD₅₀ (Oral) > 15,000 mg/kgRat, Mouse[5]
LD₅₀ (Intraperitoneal) > 8,000 mg/kgRat[5]
LD₅₀ (Intravenous) > 2,000 mg/kgMouse[5]
Carcinogenicity Not found to be carcinogenic in F344 rats.Rat[6]

A study on the toxicity of amino acids in rats determined the lethal dose 50 (LD₅₀) for both L-histidine and D-histidine to be 23 mmol/kg of body weight, with no significant difference observed between the two isomers.[7]

Safety and Handling Guidelines

The primary hazards associated with this compound are related to its physical form as a fine powder, which can be inhaled, and potential contamination if not handled properly. As with any chemical, good laboratory practices should always be followed.

Personal Protective Equipment (PPE) and Engineering Controls
  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust, a fume hood or a ventilated enclosure is recommended.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact with the powder.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Respiratory Protection: If significant dust is generated, a NIOSH-approved respirator should be used.

  • Body Protection: A lab coat should be worn to protect street clothing.

Storage and Handling
  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and moisture.[8] Room temperature storage is generally acceptable.[9]

  • Handling: Avoid creating dust. Minimize contact with skin and eyes. Wash hands thoroughly after handling.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

Safety_and_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Assess_Hazards Assess Hazards (Review SDS) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Ventilated, Clean) Select_PPE->Prepare_Work_Area Weigh_and_Dispense Weigh and Dispense (Minimize Dust) Prepare_Work_Area->Weigh_and_Dispense Perform_Experiment Perform Experiment Weigh_and_Dispense->Perform_Experiment Clean_Work_Area Clean Work Area Perform_Experiment->Clean_Work_Area Dispose_Waste Dispose of Waste (Follow Regulations) Clean_Work_Area->Dispose_Waste Store_Properly Store Unused Material Clean_Work_Area->Store_Properly

A logical workflow for the safe handling of this compound.

Experimental Protocols

This compound is a valuable tool in various experimental contexts, primarily in studies involving Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of isotopically labeled amino acids can be complex. One general approach involves the use of a ¹⁵N-labeled precursor in a multi-step chemical synthesis. For example, a synthesis route for L-histidine labeled at various positions has been described involving the construction of the imidazole ring from labeled synthons and subsequent coupling to a glycine moiety. A similar strategy can be adapted for the racemic synthesis of this compound. Enzymatic methods, using ¹⁵NH₄Cl as the nitrogen source with a suitable keto-acid precursor and an appropriate amino acid dehydrogenase, can also be employed for stereospecific synthesis.[10]

A detailed synthetic protocol is beyond the scope of this guide, but a general workflow is presented below.

Synthesis_Workflow Start Start: Labeled Precursor (e.g., 15NH4Cl) Step1 Step 1: Formation of an Imidazole Precursor Start->Step1 Step2 Step 2: Coupling with a Glycine Equivalent Step1->Step2 Step3 Step 3: Deprotection and Purification Step2->Step3 End End: This compound Step3->End

A generalized workflow for the chemical synthesis of this compound.
Use in NMR Spectroscopy

¹⁵N-labeled histidine is frequently used in NMR studies to investigate protein structure, dynamics, and interactions. The ¹⁵N nucleus provides a sensitive probe of the local chemical environment.

Sample Preparation Protocol for Protein NMR:

  • Expression of ¹⁵N-labeled Protein: Express the protein of interest in a minimal medium (e.g., M9 medium) where the sole nitrogen source is ¹⁵NH₄Cl. This will result in the uniform incorporation of ¹⁵N into all amino acids, including histidine.

  • Purification: Purify the ¹⁵N-labeled protein using standard chromatographic techniques. The final buffer should be NMR-compatible, typically a low salt buffer (e.g., 25 mM phosphate) at a pH below 6.5 to minimize the exchange of amide protons with the solvent.

  • NMR Sample Preparation: Concentrate the purified protein to the desired concentration (typically 0.5 - 1 mM). Add a deuterated solvent (e.g., 10% D₂O) for the lock signal. A reference compound like DSS may also be added. The final sample volume should be around 400-600 µL.

  • Data Acquisition: Acquire ¹H-¹⁵N heteronuclear correlation spectra (e.g., HSQC or HMQC) to observe the signals from the amide groups of the protein backbone and the side chains of specific amino acids like histidine.[11]

Use in Mass Spectrometry

This compound can be used as an internal standard for the accurate quantification of histidine in biological samples using mass spectrometry.

Protocol for Quantitative Analysis of Histidine in Plasma:

  • Sample Preparation:

    • To a known volume of plasma, add a known amount of this compound as an internal standard.

    • Precipitate the proteins using a suitable solvent (e.g., acetonitrile or methanol).

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC-MS system.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the analytes using a suitable chromatography column and gradient.

    • Detect the unlabeled histidine and the ¹⁵N-labeled internal standard using multiple reaction monitoring (MRM) or a similar targeted quantification method.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of unlabeled histidine and a fixed concentration of the internal standard.

    • Determine the concentration of histidine in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Histidine Metabolism and Signaling

Histidine is an essential amino acid with a unique imidazole side chain that plays a critical role in various biological processes.

Histidine Metabolic Pathway

The major metabolic pathways for histidine involve its conversion to other important biomolecules. The primary catabolic pathway in the liver and skin begins with the deamination of histidine by histidase to form urocanic acid. In other tissues, histidine can be decarboxylated to produce histamine, a key signaling molecule.

Histidine_Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine Decarboxylation Urocanic_Acid Urocanic_Acid Histidine->Urocanic_Acid Deamination Further_Metabolism Further Metabolism Histamine->Further_Metabolism Glutamate Glutamate Urocanic_Acid->Glutamate Multiple Steps Histidine_Decarboxylase Histidine Decarboxylase Histidine_Decarboxylase->Histamine Histidase Histidase Histidase->Urocanic_Acid

Simplified overview of the major metabolic pathways of histidine.
Role in Signaling

The imidazole side chain of histidine has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor. This property is crucial for the catalytic function of many enzymes. Histidine residues are also involved in coordinating metal ions in metalloproteins.

Histamine, derived from histidine, is a well-known signaling molecule involved in local immune responses, regulation of physiological functions in the gut, and as a neurotransmitter. Histidine kinases are a class of enzymes that play a role in signal transduction in various organisms by autophosphorylating a histidine residue and subsequently transferring the phosphate group to a response regulator protein.

References

An In-depth Technical Guide to the Stability and Long-Term Storage of DL-Histidine-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended long-term storage conditions for DL-Histidine-15N. The information presented herein is crucial for maintaining the integrity and purity of this isotopically labeled amino acid, ensuring its suitability for research, development, and quality control applications.

Introduction

This compound is a stable, non-radioactive isotopically labeled amino acid that serves as a vital tool in a wide range of scientific applications. Its uses span from metabolic research and proteomics to the development of pharmaceuticals. The incorporation of the nitrogen-15 (¹⁵N) isotope allows for precise tracking and quantification in complex biological systems using techniques such as mass spectrometry and NMR spectroscopy.

Given the sensitive nature of these applications, the chemical stability and purity of this compound are of paramount importance. This document outlines the known stability profile, potential degradation pathways, and provides detailed recommendations for long-term storage and handling.

Stability Profile and Recommended Storage

While extensive quantitative long-term stability data for solid this compound is not widely published, general recommendations from major suppliers and knowledge of the stability of similar isotopically labeled amino acids provide a strong basis for ensuring its integrity.

Key Recommendations:

  • Temperature: Store at room temperature (20°C to 25°C). Refrigeration is not typically necessary for the solid compound.

  • Light: Protect from light. Exposure to UV light can potentially initiate degradation.

  • Moisture: Store in a dry environment. Histidine is hygroscopic and can absorb moisture, which may accelerate degradation.

Summary of Storage Conditions and Stability Data
ParameterRecommended ConditionExpected Stability (Solid Form)Rationale
Temperature Room Temperature (20-25°C)HighSolid amino acids are generally stable at ambient temperatures.
Humidity Low / DesiccatedHighProtection from moisture prevents potential hydrolysis and other water-mediated degradation.[]
Light In the dark / Amber vialsHighAvoids potential photo-degradation.[2][3]
Form Solid, crystalline powderMore stableThe solid state restricts molecular mobility, reducing the likelihood of degradation reactions.
In Solution Short-term at 2-8°CLess stableSolutions are more prone to microbial growth and chemical degradation. Should be prepared fresh.

Potential Degradation Pathways

The primary chemical degradation pathway for histidine under certain conditions, such as in solution or due to microbial contamination, is the conversion to urocanic acid.[3][4][5] This is a well-documented pathway in biological systems and can also occur under certain storage or experimental conditions.

G This compound This compound Urocanic_Acid-15N Urocanic Acid-15N This compound->Urocanic_Acid-15N Histidase-like reaction (e.g., microbial contamination, light) Other_Degradants Other Minor Degradants This compound->Other_Degradants Oxidation, etc.

Experimental Protocols for Stability Assessment

To ensure the continued quality of this compound, particularly for long-term studies or when stored under non-ideal conditions, a stability testing program should be implemented. The following protocols are based on established guidelines from regulatory bodies such as the FDA and EMA.[2][6][7]

Long-Term Stability Study Protocol

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Store a minimum of three batches of this compound in its original or equivalent light-protective, sealed containers.

  • Storage Conditions: Place the samples in a controlled environment at 25°C ± 2°C with 60% ± 5% relative humidity.

  • Testing Intervals: Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Methods: At each time point, assess the following:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: Use a stability-indicating HPLC method (see section 4.3) to determine the percentage of this compound and to detect any degradation products.

    • Isotopic Enrichment: Verify the ¹⁵N enrichment using mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Storage cluster_2 Testing at Intervals (0, 3, 6, 12, 24, 36 months) Batch_1 Batch 1 Storage_Conditions 25°C / 60% RH Batch_1->Storage_Conditions Batch_2 Batch 2 Batch_2->Storage_Conditions Batch_3 Batch 3 Batch_3->Storage_Conditions Appearance Appearance Storage_Conditions->Appearance Purity_HPLC Purity (HPLC) Storage_Conditions->Purity_HPLC Isotopic_Enrichment Isotopic Enrichment (MS) Storage_Conditions->Isotopic_Enrichment

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical methods.

Methodology:

  • Stress Conditions: Expose samples of this compound to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 80°C for 48 hours.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using a suitable HPLC method with a photodiode array (PDA) detector and mass spectrometry to identify and characterize any degradation products.

G cluster_0 Stress Conditions DL_Histidine_15N This compound Sample Acid Acid Hydrolysis DL_Histidine_15N->Acid Base Base Hydrolysis DL_Histidine_15N->Base Oxidation Oxidation DL_Histidine_15N->Oxidation Thermal Thermal Stress DL_Histidine_15N->Thermal Photo Photostability DL_Histidine_15N->Photo Analysis HPLC-PDA-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential for accurately assessing the purity of this compound and separating it from potential degradation products.

ParameterRecommended Method
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to elute histidine and potential degradants (e.g., start with 95% A, ramp to 50% A)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This compound is a stable compound when stored under the recommended conditions of room temperature, protected from light and moisture. While specific quantitative long-term stability data is not extensively published, adherence to these storage guidelines will ensure the integrity of the product for its intended use in research and development. For critical applications, it is advisable to implement a stability testing program based on the protocols outlined in this guide to monitor the purity and isotopic enrichment over time. The primary degradation product to monitor for is urocanic acid, particularly if the material is exposed to non-ideal conditions.

References

The Pivotal Role of DL-Histidine-¹⁵N in Protein NMR Spectroscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique physicochemical properties of the histidine imidazole side chain, with a pKa near physiological pH, position it as a key player in protein structure, function, and catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating molecular structure and dynamics at atomic resolution, leverages ¹⁵N-labeled histidine to overcome spectral complexities and gain profound insights into protein mechanisms. This technical guide explores the critical role of DL-Histidine-¹⁵N in protein NMR, detailing its application in determining protonation states, tautomeric equilibria, side-chain dynamics, and intermolecular interactions. We present key experimental protocols, quantitative data, and logical workflows to provide a comprehensive resource for researchers in structural biology and drug discovery.

Introduction: The Significance of Histidine in Protein Function

Histidine residues are frequently found in the active sites of enzymes and at protein-protein or protein-ligand interfaces.[1][2] The ability of the imidazole ring to act as both a proton donor and acceptor allows it to participate in a wide range of biological processes, including:

  • Acid-base catalysis: Facilitating chemical reactions by transferring protons.[3][4]

  • Metal ion coordination: Binding to metal cofactors, which is crucial for the function of many metalloproteins.[3][4]

  • Hydrogen bonding: Forming and breaking hydrogen bonds, contributing to protein stability and molecular recognition.[3][4]

  • Proton shuttling: Mediating the transfer of protons across membranes.[2]

The imidazole side chain can exist in three distinct states: a positively charged (protonated) form and two neutral tautomeric forms, Nε2-H (π-tautomer) and Nδ1-H (τ-tautomer).[3] Understanding the equilibrium and dynamics between these states is fundamental to deciphering a protein's mechanism of action.

The Role of ¹⁵N Labeling in Histidine NMR Spectroscopy

While NMR is a potent tool for studying proteins, the signals from histidine side chains can be challenging to interpret due to chemical exchange between their different protonation and tautomeric states.[5][6] Isotopic labeling with ¹⁵N, a stable isotope of nitrogen, provides a powerful solution to this challenge.

Incorporating ¹⁵N into the histidine imidazole ring offers several key advantages:

  • Enhanced Spectral Resolution and Sensitivity: ¹⁵N labeling allows for the use of heteronuclear correlation experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which disperses the crowded proton signals into a second dimension based on the chemical shifts of the directly bonded ¹⁵N nuclei.[7][8] This significantly improves spectral resolution and allows for the unambiguous assignment of histidine side-chain resonances.

  • Direct Probing of Protonation and Tautomeric States: The ¹⁵N chemical shifts of the imidazole nitrogens (Nδ1 and Nε2) are exquisitely sensitive to their protonation state.[3] A non-protonated nitrogen has a chemical shift around 250 ppm, while a protonated nitrogen resonates around 170-180 ppm.[3] This clear distinction enables the direct determination of the protonation state and the relative populations of the two neutral tautomers.[1]

  • Investigation of Side-Chain Dynamics: ¹⁵N relaxation experiments can be used to probe the mobility of the histidine side chain on a wide range of timescales.[5][6] By measuring parameters such as the longitudinal (T1) and transverse (T2) relaxation times and the heteronuclear Overhauser effect (NOE), researchers can gain insights into the flexibility and entropic contributions of histidine residues to protein stability and binding.[5]

  • Characterization of Intermolecular Interactions: ¹⁵N-labeled histidine is instrumental in studying interactions with other molecules, such as DNA, ligands, and other proteins.[5] Changes in the ¹⁵N chemical shifts upon binding can identify the specific histidine residues involved in the interaction and provide information about the binding interface.

Quantitative Data: ¹⁵N Chemical Shifts of Histidine States

The following table summarizes the typical ¹⁵N chemical shifts for the imidazole nitrogens in the different states of histidine. These values can be used to identify the specific state of a histidine residue in a protein.

Histidine StateNδ1 Chemical Shift (ppm)Nε2 Chemical Shift (ppm)
Protonated (His+) ~170 - 180~170 - 180
Neutral (Nε2-H, π-tautomer) ~250~170 - 180
Neutral (Nδ1-H, τ-tautomer) ~170 - 180~250

Note: These are approximate values and can vary depending on the local chemical environment within the protein.[3]

Experimental Protocols

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC)

The ¹H-¹⁵N HSQC experiment is the cornerstone for studying ¹⁵N-labeled proteins. It provides a fingerprint of all the N-H groups in the protein, including the backbone amides and the side chains of tryptophan, arginine, lysine, and histidine.

Methodology:

  • Sample Preparation: The protein of interest is expressed in minimal media supplemented with ¹⁵N-ammonium chloride as the sole nitrogen source. For specific labeling of histidine, ¹⁵N-histidine can be added to the growth media of an auxotrophic strain. The purified protein is then dissolved in a suitable buffer, typically at a pH where the signals of interest are stable and observable.

  • NMR Data Acquisition: A 2D ¹H-¹⁵N HSQC spectrum is recorded on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity. The experiment correlates the chemical shifts of the ¹H and ¹⁵N nuclei of each N-H group.

  • Data Analysis: The resulting spectrum displays a peak for each N-H group. The chemical shifts of the histidine side-chain N-H protons and their directly attached ¹⁵N nuclei are then analyzed to determine the protonation state and tautomeric form as described in the quantitative data section.

Solid-State NMR (ssNMR) for Studying Histidine in Insoluble Systems

For proteins that are not amenable to solution NMR, such as membrane proteins or large aggregates, solid-state NMR (ssNMR) is a powerful alternative.

Methodology:

  • Sample Preparation: ¹³C,¹⁵N-labeled histidine is lyophilized from a solution at a specific pH to trap a mixture of tautomeric states.[2] For protein studies, the ¹⁵N-labeled protein is prepared as a microcrystalline or aggregated sample.

  • NMR Data Acquisition: Experiments such as Cross-Polarization Magic Angle Spinning (CPMAS) and Transferred Echo Double Resonance (TEDOR) are employed.[9]

    • CPMAS: Enhances the signal of the less abundant ¹⁵N nuclei by transferring magnetization from the more abundant protons.

    • TEDOR: A distance-dependent experiment that can be used to selectively observe carbon signals that are directly bonded to nitrogen, aiding in the differentiation of tautomeric states.[2]

  • Data Analysis: One-dimensional ¹⁵N selectively filtered ¹³C ssNMR spectra can differentiate the tautomeric states by selectively observing the ¹³C signals attached to either protonated or non-protonated nitrogens.[2]

¹⁵N Relaxation Experiments for Dynamics Studies

To investigate the mobility of histidine side chains, a suite of ¹⁵N relaxation experiments can be performed.

Methodology:

  • Sample Preparation: A uniformly ¹⁵N-labeled protein sample is prepared as for the HSQC experiment.

  • NMR Data Acquisition: A series of 2D ¹H-¹⁵N correlation spectra are recorded with varying relaxation delays to measure the longitudinal relaxation rate (R1), the transverse relaxation rate (R2), and the {¹H}-¹⁵N heteronuclear NOE.

  • Data Analysis: The relaxation data is analyzed using the model-free formalism to extract the generalized order parameter (S²), which quantifies the degree of spatial restriction of the N-H bond vector. An S² value of 1 indicates a completely rigid bond, while a value of 0 represents unrestricted motion.

Visualizing Workflows and Pathways

The following diagrams illustrate the logical flow of experiments and the fundamental equilibria of the histidine side chain.

Histidine_Protonation_Equilibrium His_plus His⁺ (Protonated) N_epsilon_H Nε2-H (π-tautomer) His_plus->N_epsilon_H +H⁺ N_delta_H Nδ1-H (τ-tautomer) His_plus->N_delta_H +H⁺ N_epsilon_H->His_plus -H⁺ N_epsilon_H->N_delta_H Tautomerization N_delta_H->His_plus -H⁺

Caption: Protonation and tautomeric equilibrium of the histidine imidazole side chain.

NMR_Workflow_for_Histidine_Analysis cluster_sample_prep Sample Preparation cluster_nmr_exp NMR Experimentation cluster_data_analysis Data Analysis & Interpretation Protein_Expression Protein Expression with ¹⁵N Labeling Purification Protein Purification Protein_Expression->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample HSQC ¹H-¹⁵N HSQC NMR_Sample->HSQC Relaxation ¹⁵N Relaxation Experiments NMR_Sample->Relaxation ssNMR (Optional) Solid-State NMR NMR_Sample->ssNMR Protonation_State Determine Protonation State HSQC->Protonation_State Tautomer_Population Determine Tautomer Population HSQC->Tautomer_Population Interaction_Mapping Map Interaction Sites HSQC->Interaction_Mapping Side_Chain_Dynamics Analyze Side-Chain Dynamics Relaxation->Side_Chain_Dynamics ssNMR->Protonation_State

Caption: General workflow for the NMR analysis of ¹⁵N-labeled histidine in proteins.

Applications in Drug Discovery

The insights gained from studying ¹⁵N-histidine by NMR are invaluable in the field of drug discovery.[7][8]

  • Fragment-Based Drug Discovery (FBDD): NMR screening of fragment libraries against a ¹⁵N-labeled protein target can identify small molecules that bind to the protein.[7] Chemical shift perturbations of histidine residues in the binding pocket can provide crucial information for growing these fragments into potent lead compounds.

  • Structure-Activity Relationship (SAR) by NMR: This method uses chemical shift changes to guide the chemical synthesis of more potent drug candidates.[8] By observing how modifications to a ligand affect the chemical shifts of nearby histidine residues, chemists can optimize the ligand's binding affinity and selectivity.

  • Understanding Drug Resistance: Mutations involving histidine residues can lead to drug resistance. NMR can be used to study the structural and dynamic consequences of these mutations, providing insights into the mechanism of resistance and guiding the design of new drugs that can overcome it.

Conclusion

DL-Histidine-¹⁵N is an indispensable tool in the arsenal of the modern structural biologist and drug discovery scientist. Its application in NMR spectroscopy provides a unique and powerful window into the diverse roles of histidine in protein function. By enabling the precise determination of protonation states, tautomeric equilibria, dynamics, and intermolecular interactions, ¹⁵N-labeling of histidine continues to fuel significant advances in our understanding of biological systems and in the development of novel therapeutics.

References

Unlocking Proteomic Insights: A Technical Guide to DL-Histidine-15N in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of mass spectrometry-based proteomics, stable isotope labeling stands as a cornerstone for accurate protein quantification. This technical guide delves into the specific applications of DL-Histidine-15N, a powerful tool for dissecting protein dynamics, elucidating signaling pathways, and accelerating drug discovery. By focusing on a single, functionally significant amino acid, researchers can achieve targeted insights into protein behavior that might be obscured in global labeling strategies.

Core Principles of this compound Labeling

Metabolic labeling with stable isotopes involves the incorporation of "heavy" amino acids into proteins during cellular growth and protein synthesis. Unlike global 15N labeling, which enriches all nitrogen-containing compounds, the use of this compound allows for the specific tracking of histidine incorporation. This targeted approach simplifies mass spectra and focuses the analysis on proteins and peptides containing this functionally critical residue.

Why Histidine?

The unique properties of the histidine imidazole side chain make it a compelling target for specific labeling:

  • Catalytic Activity: Histidine is a key residue in the active sites of numerous enzymes, playing a crucial role in a wide range of catalytic mechanisms.

  • Metal Ion Coordination: Its ability to chelate metal ions is fundamental to the structure and function of metalloproteins.[1]

  • Phosphorylation: Histidine phosphorylation is an important, albeit challenging to study, post-translational modification involved in signaling pathways.[2][3][4]

  • Proton Buffering: The pKa of the imidazole side chain is close to physiological pH, making histidine a critical player in maintaining cellular pH homeostasis.[1]

The use of a DL-racemic mixture of histidine-15N is often a practical consideration. While biological systems predominantly utilize L-amino acids, the D-isomer is generally not incorporated into proteins. Therefore, using a DL-mixture can be a more cost-effective option for achieving high enrichment of the L-histidine pool without impacting the biological incorporation into proteins.

Quantitative Data in this compound Proteomics

The primary output of a quantitative proteomics experiment using this compound is the relative abundance of histidine-containing peptides between different experimental conditions. The mass shift introduced by the 15N isotopes allows for the differentiation and quantification of peptides from "light" (unlabeled) and "heavy" (labeled) samples within the same mass spectrometry run.

Table 1: Mass Shifts for Histidine and its 15N-Labeled Isotopologue

Amino AcidChemical FormulaMonoisotopic Mass (Da)15N Labeled FormulaMonoisotopic Mass (Da)Mass Shift (Da)
Histidine (His)C₆H₉N₃O₂155.069C₆H₉(¹⁵N)₃O₂158.060+2.991

Table 2: Hypothetical Quantitative Data for Histidine-Containing Peptides in a Drug Treatment Study

This table illustrates the type of quantitative data that can be obtained. Here, we compare a control (untreated) cell population (Light - 14N) with a drug-treated population (Heavy - 15N-Histidine labeled).

Peptide SequenceProtein NameControl Intensity (Light)Treated Intensity (Heavy)Ratio (Heavy/Light)Regulation
LVVH AAGKKinase A1.2 x 10⁶3.6 x 10⁵0.30Down-regulated
FH PSPLARPhosphatase B8.5 x 10⁵1.9 x 10⁶2.24Up-regulated
GH EGAEETVVKZinc Finger Protein C9.1 x 10⁵9.5 x 10⁵1.04Unchanged

Experimental Protocols

While a specific, universally adopted protocol for this compound labeling in mass spectrometry-based proteomics is not widely published, the following methodology is adapted from general 15N metabolic labeling procedures and standard cell culture practices.[5][6]

I. Metabolic Labeling of Mammalian Cells with this compound

Materials:

  • Mammalian cell line of interest

  • Histidine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Glutamine and other necessary supplements

  • This compound₃ (≥98% isotopic purity)

  • Unlabeled L-Histidine

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture Adaptation:

    • Culture cells in standard complete medium to the desired confluence.

    • For adherent cells, wash twice with sterile PBS. For suspension cells, pellet by centrifugation and wash twice with sterile PBS.

    • Resuspend cells in "heavy" labeling medium: histidine-free medium supplemented with dFBS, L-Glutamine, and this compound₃ at the normal physiological concentration of L-histidine.

    • Culture cells for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled histidine. Monitor cell viability and morphology.

  • Experimental Treatment:

    • Grow two populations of cells: one in "light" medium (containing unlabeled L-Histidine) and one in "heavy" medium (containing this compound₃).

    • Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one or both cell populations.

  • Cell Lysis and Protein Extraction:

    • Harvest "light" and "heavy" cell populations separately. Wash cells three times with ice-cold PBS.

    • Lyse the cell pellets using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the "light" and "heavy" lysates using a BCA assay.

    • Mix equal amounts of protein from the "light" and "heavy" samples (e.g., 1:1 ratio for a standard comparison).

II. Sample Preparation for Mass Spectrometry

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Reduction and Alkylation:

    • To the mixed protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid.

    • Desalt the peptides using C18 SPE cartridges according to the manufacturer's protocol.

    • Elute the peptides and dry them down in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution of 0.1% formic acid in water.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizing Workflows and Pathways

Experimental Workflow for Quantitative Proteomics using this compound

The following diagram illustrates the general workflow for a quantitative proteomics experiment using this compound labeling.

MetabolicLabelingWorkflow cluster_CellCulture Cell Culture and Labeling cluster_SamplePrep Sample Preparation cluster_MS_Prep Mass Spectrometry Preparation cluster_Analysis Data Acquisition and Analysis LightCulture Control Cells (Light - 14N-His) Lysis Cell Lysis LightCulture->Lysis Harvest HeavyCulture Treated Cells (Heavy - 15N-His) HeavyCulture->Lysis Harvest Quantification Protein Quantification Lysis->Quantification Mixing Mix 1:1 Quantification->Mixing Reduction Reduction & Alkylation Mixing->Reduction Digestion Tryptic Digestion Reduction->Digestion Desalting Peptide Desalting Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis (Peptide ID & Quantification) LCMS->DataAnalysis Interpretation Biological Interpretation DataAnalysis->Interpretation

General workflow for quantitative proteomics using this compound.
Signaling Pathway Example: Histidine Kinase Two-Component System

Histidine phosphorylation is a key signaling mechanism in many prokaryotic and some eukaryotic pathways.[5] The following diagram illustrates a simplified two-component signaling pathway where a histidine kinase is autophosphorylated on a histidine residue and subsequently transfers the phosphate group to a response regulator.

HistidineKinasePathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SensorKinase Sensor Histidine Kinase ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphotransfer ADP ADP SensorKinase->ADP DNA DNA ResponseRegulator->DNA Binds to GeneExpression Gene Expression DNA->GeneExpression Regulates Signal External Signal Signal->SensorKinase Binds ATP ATP ATP->SensorKinase Phosphorylates

Simplified two-component signaling pathway involving histidine phosphorylation.
Drug Target Engagement Workflow

This compound labeling can be a powerful tool in drug discovery to confirm target engagement. By labeling the proteome with 15N-histidine, changes in the abundance or turnover of a target protein upon drug treatment can be quantified.

DrugTargetEngagement cluster_Experiment Experimental Setup cluster_Processing Sample Processing & Analysis cluster_Outcome Outcome Control Control Cells (14N-His) Combine Combine Lysates Control->Combine Treated Drug-Treated Cells (15N-His) Treated->Combine MS_Analysis LC-MS/MS Analysis Combine->MS_Analysis Quantify Quantify His-Peptides MS_Analysis->Quantify TargetQuant Target Protein Quantification Quantify->TargetQuant OffTarget Off-Target Analysis Quantify->OffTarget Conclusion Confirmation of Target Engagement TargetQuant->Conclusion OffTarget->Conclusion

Workflow for assessing drug target engagement using this compound.

Conclusion

This compound metabolic labeling offers a targeted and powerful approach for quantitative proteomics. By focusing on a single, functionally rich amino acid, researchers can gain deep insights into specific protein dynamics, signaling events, and drug-target interactions. While the methodology requires careful planning and execution, the specificity and quantitative accuracy it provides make it an invaluable tool for advancing our understanding of complex biological systems and accelerating the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for 15N Metabolic Labeling of Proteins Using DL-Histidine-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective metabolic labeling of proteins with ¹⁵N-Histidine in Escherichia coli. This method is particularly useful for nuclear magnetic resonance (NMR) spectroscopy studies, enabling the analysis of protein structure, dynamics, and interactions by focusing on specific histidine residues.

Introduction

Isotope labeling is a cornerstone of modern structural biology, particularly for NMR spectroscopy. While uniform labeling with ¹⁵N and ¹³C is common, it can lead to complex spectra, especially for larger proteins. Selective labeling of specific amino acid types, such as histidine, offers a powerful strategy to simplify spectra and answer specific biological questions. Histidine residues are often involved in critical protein functions, including enzyme catalysis, metal binding, and protein-protein interactions. Their imidazole side chains have a pKa near physiological pH, making them sensitive probes of their local environment.

Metabolic labeling using ¹⁵N-labeled histidine is a cost-effective method for introducing an NMR-active isotope at specific sites. Studies have shown that the α-¹⁵N atom from histidine experiences minimal metabolic scrambling, ensuring that the label is predominantly incorporated into histidine residues. This application note provides a comprehensive protocol for the expression, purification, and analysis of proteins selectively labeled with ¹⁵N-Histidine.

Signaling Pathways and Experimental Workflow

Histidine Biosynthesis and Incorporation Pathway

The following diagram illustrates the general pathway for histidine biosynthesis in E. coli and the point of introduction for externally supplied ¹⁵N-Histidine, which bypasses the endogenous synthesis pathway to become incorporated into the target protein during translation.

Histidine_Pathway cluster_0 Cellular Metabolism cluster_1 Protein Synthesis PRPP PRPP His_Biosynthesis Endogenous Histidine Biosynthesis Pathway PRPP->His_Biosynthesis ATP ATP ATP->His_Biosynthesis His_Unlabeled Unlabeled Histidine His_Biosynthesis->His_Unlabeled Aminoacyl_tRNA_Synthetase Histidyl-tRNA Synthetase His_Unlabeled->Aminoacyl_tRNA_Synthetase Competes with labeled source His_15N DL-Histidine-¹⁵N (External Supply) His_15N->Aminoacyl_tRNA_Synthetase Bypasses endogenous synthesis Charged_tRNA ¹⁵N-His-tRNAHis Aminoacyl_tRNA_Synthetase->Charged_tRNA tRNA_His tRNAHis tRNA_His->Aminoacyl_tRNA_Synthetase Ribosome Ribosome Charged_tRNA->Ribosome Protein_15N_His Selectively ¹⁵N-His Labeled Protein Ribosome->Protein_15N_His mRNA mRNA mRNA->Ribosome Protein_Unlabeled Unlabeled Protein

Histidine incorporation pathway.
Experimental Workflow

The overall experimental workflow for producing and analyzing a selectively ¹⁵N-Histidine labeled protein is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_expression Expression and Labeling cluster_purification Purification cluster_analysis Analysis Plasmid_Prep Plasmid DNA Preparation Transformation Transformation into E. coli Expression Strain Plasmid_Prep->Transformation Media_Prep Minimal Media Preparation Preculture Pre-culture Growth (Unlabeled Media) Media_Prep->Preculture Main_Culture Main Culture Growth in ¹⁵N-His Minimal Media Media_Prep->Main_Culture Transformation->Preculture Preculture->Main_Culture Induction Protein Expression Induction (e.g., IPTG) Main_Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA for His-tag) Lysis->Affinity_Chrom Dialysis Dialysis and Buffer Exchange Affinity_Chrom->Dialysis QC Purity Check (SDS-PAGE) & Concentration Measurement Dialysis->QC Mass_Spec Mass Spectrometry (Labeling Efficiency) QC->Mass_Spec NMR_Spec NMR Spectroscopy (¹H-¹⁵N HSQC) QC->NMR_Spec Data_Analysis Data Processing and Analysis Mass_Spec->Data_Analysis NMR_Spec->Data_Analysis

Experimental workflow for selective labeling.

Experimental Protocols

This section provides detailed methodologies for the expression and purification of a selectively ¹⁵N-Histidine labeled protein in E. coli. The protocol is based on the use of M9 minimal medium.

Materials and Reagents
Reagent/MaterialSupplierCatalog Number (Example)
DL-Histidine-¹⁵NCambridge Isotope LaboratoriesNLM-2245
M9 Salts (10x)Sigma-AldrichM6030
GlucoseSigma-AldrichG8270
MgSO₄Sigma-AldrichM7506
CaCl₂Sigma-AldrichC5670
ThiamineSigma-AldrichT4625
BiotinSigma-AldrichB4501
Trace Elements Solution (100x)See recipe below-
Ampicillin (or other antibiotic)Sigma-AldrichA9518
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Sigma-AldrichI6758
E. coli Expression Strain (e.g., BL21(DE3))New England BiolabsC2527
Expression Vector with Gene of Interest--
Luria-Bertani (LB) BrothSigma-AldrichL3022
Ni-NTA AgaroseQiagen30210
Preparation of Media and Stock Solutions

10x M9 Salts (per liter):

  • 60 g Na₂HPO₄

  • 30 g KH₂PO₄

  • 5 g NaCl

Dissolve in 1 L of distilled water and autoclave.

100x Trace Elements Solution (per liter):

  • 5 g EDTA

  • 0.83 g FeCl₃·6H₂O

  • 84 mg ZnCl₂

  • 13 mg CuCl₂·2H₂O

  • 10 mg CoCl₂·6H₂O

  • 10 mg H₃BO₃

  • 1.6 mg MnCl₂·6H₂O

First, dissolve the EDTA in 800 ml of water and adjust the pH to 7.5. Then add the other components and adjust the volume to 1 L. Sterilize by filtration through a 0.22 µm filter.[1]

Stock Solutions:

  • 20% (w/v) Glucose (autoclaved)

  • 1 M MgSO₄ (autoclaved)

  • 1 M CaCl₂ (autoclaved)

  • 1 mg/mL Thiamine (filter-sterilized)

  • 1 mg/mL Biotin (filter-sterilized)

  • 100 mg/mL Ampicillin (filter-sterilized)

  • 1 M IPTG (filter-sterilized)

Protocol for Protein Expression and Labeling

This protocol is for a 1 L culture.

Day 1: Transformation

  • Transform the expression plasmid containing your gene of interest into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Plate the transformation mixture on an LB agar plate containing the appropriate antibiotic.

  • Incubate overnight at 37°C.

Day 2: Pre-culture

  • In the morning, inoculate a single colony from the fresh plate into 5-10 mL of LB medium with the appropriate antibiotic.

  • Grow the culture at 37°C with shaking (200-250 rpm) until it reaches a high optical density (OD₆₀₀ > 2).

  • In the late afternoon, prepare a 50 mL pre-culture in M9 minimal medium. This pre-culture will not contain the labeled histidine.

    • To a sterile flask, add:

      • 5 mL of 10x M9 salts

      • 45 mL of sterile distilled water

      • 1 mL of 20% glucose

      • 50 µL of 1 M MgSO₄

      • 15 µL of 1 M CaCl₂

      • 50 µL of 1 mg/mL thiamine and biotin

      • 500 µL of 100x trace elements

      • Appropriate antibiotic

      • 1 g/L of NH₄Cl (unlabeled)

  • Inoculate this 50 mL M9 pre-culture with the high-density LB culture to a starting OD₆₀₀ of ~0.1.

  • Grow overnight at 37°C with shaking.

Day 3: Main Culture, Labeling, and Induction

  • Prepare 1 L of M9 labeling medium in a sterile 2 L baffled flask. Crucially, do not add any NH₄Cl.

    • 100 mL of 10x M9 salts

    • 900 mL of sterile distilled water

    • 20 mL of 20% glucose

    • 1 mL of 1 M MgSO₄

    • 0.3 mL of 1 M CaCl₂

    • 1 mL of 1 mg/mL thiamine and biotin

    • 10 mL of 100x trace elements

    • Appropriate antibiotic

  • Add DL-Histidine-¹⁵N to a final concentration of 100-200 mg/L . Also, add a mixture of the other 19 unlabeled amino acids, each at a concentration of 100 mg/L, to suppress metabolic scrambling.

  • Inoculate the 1 L labeling medium with the overnight M9 pre-culture to a starting OD₆₀₀ of ~0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[1]

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protein Purification (Example for a His-tagged protein)
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the fractions by SDS-PAGE to check for purity.

  • Pool the pure fractions and dialyze against the final NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl).

  • Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1.0 mM).

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes typical yields and labeling efficiencies. Actual results may vary depending on the protein being expressed.

ParameterTypical ValueMethod of Determination
Cell Pellet Yield (wet weight)5-10 g/LGravimetry
Purified Protein Yield1-10 mg/LUV-Vis Spectroscopy (A₂₈₀)
¹⁵N-Histidine Incorporation Efficiency> 95%Mass Spectrometry
Purity> 95%SDS-PAGE with densitometry
Assessment of Labeling Efficiency

The incorporation of ¹⁵N-Histidine can be accurately determined using mass spectrometry.

  • Sample Preparation: An aliquot of the purified protein is subjected to tryptic digestion.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify histidine-containing peptides from the MS data.

    • Compare the mass of the identified peptide with its theoretical mass, both with and without the ¹⁵N label. Each incorporated ¹⁵N atom will increase the mass of the peptide by approximately 1 Da.

    • The isotopic distribution of the peptide will shift to higher masses, and the extent of this shift can be used to calculate the percentage of incorporation.[2]

NMR Data Acquisition and Interpretation

A ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the standard method to visualize the labeled histidine residues.[3]

  • Sample Preparation: The purified, labeled protein should be in a suitable NMR buffer at a concentration of 0.1-1.0 mM. The buffer should contain 5-10% D₂O for the lock signal.[4]

  • Data Acquisition: A standard ¹H-¹⁵N HSQC pulse sequence is used.

  • Spectral Interpretation:

    • The resulting 2D spectrum will display cross-peaks for each ¹⁵N-labeled amide group.

    • For a protein selectively labeled with ¹⁵N-Histidine, you would expect to see peaks corresponding to the backbone amide N-H of each histidine residue.

    • Additionally, the side-chain Nε2-H and Nδ1-H of the histidine imidazole ring may also be visible, depending on their protonation state and exchange rate with the solvent.

    • The number of observed peaks should correspond to the number of histidine residues in the protein, providing a direct confirmation of successful selective labeling. The absence of a large number of other peaks indicates minimal metabolic scrambling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Protein Yield Toxicity of the expressed protein.Lower the induction temperature (e.g., 16-18°C) and/or the IPTG concentration (e.g., 0.1 mM).
Inefficient translation in minimal media.Supplement the M9 medium with a small amount of unlabeled rich medium (e.g., 0.1% LB) during the initial growth phase before adding the labeled amino acid.
Low Labeling Efficiency Insufficient amount of labeled histidine.Increase the concentration of DL-Histidine-¹⁵N to 200-250 mg/L.
Competition from endogenously synthesized histidine.Ensure that the unlabeled amino acid mix is added to suppress de novo synthesis pathways.
Metabolic Scrambling The ¹⁵N label is being transferred to other amino acids.While unlikely for histidine, if observed, increase the concentration of the 19 unlabeled amino acids in the growth medium.
Poor NMR Spectra Protein aggregation.Optimize the buffer conditions (pH, salt concentration) and protein concentration.
Low signal-to-noise.Increase the protein concentration or the number of scans during NMR acquisition.

Conclusion

This protocol provides a robust framework for the selective ¹⁵N-labeling of histidine residues in recombinant proteins expressed in E. coli. This technique is a valuable tool for simplifying complex NMR spectra and for probing the structure and function of specific histidine residues within a protein. By following this detailed methodology, researchers can effectively produce high-quality, selectively labeled proteins for advanced structural and functional studies.

References

Application Notes and Protocols for Quantitative Proteomics using DL-Histidine-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DL-Histidine-15N for quantitative proteomics experiments. The protocols detailed below are designed to enable accurate and robust quantification of proteins and their modifications by leveraging stable isotope labeling and specific enrichment of histidine-containing peptides.

Introduction to Quantitative Proteomics with this compound

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful technique for quantitative mass spectrometry-based proteomics. By metabolically incorporating stable isotope-labeled amino acids into proteins, SILAC allows for the direct comparison of protein abundance between different cell populations. While lysine and arginine are commonly used for SILAC, the use of other labeled amino acids like this compound can provide complementary information and is particularly useful for studying proteins and peptides where lysine and arginine are absent or for investigating histidine-specific biological phenomena such as histidine phosphorylation.

This compound is a stable isotope-labeled form of the amino acid histidine, where the nitrogen atoms in the imidazole ring are replaced with the heavy isotope ¹⁵N. When cells are grown in a medium containing this compound, this "heavy" histidine is incorporated into newly synthesized proteins. By comparing the mass spectra of peptides from cells grown with normal ("light") histidine and those grown with "heavy" histidine, the relative abundance of each protein can be accurately quantified.

A key advantage of focusing on histidine-containing peptides is the ability to significantly reduce sample complexity through specific enrichment strategies. Immobilized Metal Affinity Chromatography (IMAC) is a highly effective technique for the selective capture of peptides containing histidine residues.[1][2] This enrichment step enhances the detection of low-abundance proteins and improves the accuracy of quantification.[1][3]

Experimental Workflow Overview

The overall workflow for a quantitative proteomics experiment using this compound involves several key stages:

  • Metabolic Labeling: Incorporate "light" (¹⁴N) and "heavy" (¹⁵N) histidine into two distinct cell populations.

  • Sample Preparation: Harvest, lyse, and combine the cell populations.

  • Protein Digestion: Digest the combined protein mixture into peptides.

  • Enrichment of Histidine-containing Peptides: Selectively isolate histidine-containing peptides using IMAC.

  • LC-MS/MS Analysis: Separate and analyze the enriched peptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify the relative abundance of peptides and proteins.

G cluster_labeling Metabolic Labeling cluster_prep Sample Preparation & Digestion cluster_enrichment Peptide Enrichment cluster_analysis Analysis light Cell Culture 1 (Light - 14N-Histidine) combine Combine Cell Lysates light->combine heavy Cell Culture 2 (Heavy - 15N-Histidine) heavy->combine digest Protein Digestion (e.g., Trypsin) combine->digest imac IMAC Enrichment of Histidine-Peptides digest->imac lcms LC-MS/MS Analysis imac->lcms data Data Analysis & Quantification lcms->data

Figure 1: Experimental workflow for quantitative proteomics using this compound.

Detailed Experimental Protocols

Protocol for Metabolic Labeling with this compound

This protocol is a general guideline and may require optimization depending on the cell line and experimental conditions.

Materials:

  • Cell line of interest

  • Standard cell culture medium deficient in histidine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Histidine (¹⁴N, "light")

  • DL-Histidine-¹⁵N ("heavy")

  • Complete cell culture medium (for initial cell growth)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture Adaptation:

    • Culture cells in standard complete medium until they reach the desired confluence for passaging.

    • To adapt the cells to the histidine-deficient medium, passage them into a medium containing the standard concentration of "light" L-Histidine and supplemented with dFBS.

    • Continue to culture the cells for at least 5-6 doublings to ensure complete incorporation of the exogenous histidine and depletion of any internal stores. Monitor cell morphology and doubling time to ensure the labeling has no adverse effects.

  • Metabolic Labeling:

    • Prepare two parallel cultures:

      • "Light" Culture: Culture cells in the histidine-deficient medium supplemented with "light" L-Histidine.

      • "Heavy" Culture: Culture cells in the histidine-deficient medium supplemented with "heavy" DL-Histidine-¹⁵N at the same concentration as the "light" amino acid.

    • Continue to culture the cells for a minimum of 5-6 cell doublings to achieve near-complete incorporation of the labeled histidine.

  • Cell Harvest:

    • After the labeling period, wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Count the cells from both the "light" and "heavy" populations.

Protocol for Sample Preparation and Protein Digestion

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

Procedure:

  • Cell Lysis:

    • Combine an equal number of cells from the "light" and "heavy" populations.

    • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of the combined lysate using a BCA protein assay.

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 1 mg), add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Allow the sample to cool to room temperature.

    • Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.

  • Protein Digestion:

    • Dilute the protein sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

Protocol for IMAC Enrichment of Histidine-containing Peptides

This protocol is adapted for the enrichment of histidine-containing peptides using Cu²⁺-IMAC.[2][4]

Materials:

  • IMAC resin (e.g., Ni-NTA or Cu-IDA)

  • Binding/Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, pH 7.5

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 7.5

  • C18 desalting spin columns

Procedure:

  • Resin Preparation:

    • Prepare a slurry of the IMAC resin according to the manufacturer's instructions.

    • If using uncharged resin, charge it with a 100 mM solution of CuSO₄ or NiSO₄.

    • Equilibrate the resin with Binding/Wash Buffer.

  • Peptide Binding:

    • Add the digested peptide mixture to the equilibrated IMAC resin.

    • Incubate for 1 hour at room temperature with gentle rotation to allow for binding of histidine-containing peptides.

  • Washing:

    • Centrifuge the resin and discard the supernatant (flow-through).

    • Wash the resin three times with Binding/Wash Buffer to remove non-specifically bound peptides.

  • Elution:

    • Elute the bound histidine-containing peptides by adding the Elution Buffer to the resin and incubating for 15 minutes.

    • Collect the eluate by centrifugation. Repeat the elution step once and combine the eluates.

  • Desalting:

    • Desalt the enriched peptides using C18 spin columns according to the manufacturer's protocol.

    • Dry the desalted peptides in a vacuum centrifuge.

LC-MS/MS and Data Analysis

The enriched and desalted peptides are reconstituted in a suitable buffer (e.g., 0.1% formic acid) and analyzed by high-resolution LC-MS/MS. The data is then processed using software capable of handling stable isotope labeling data. The software should be able to identify peptide pairs with a mass shift corresponding to the number of histidine residues and the incorporation of ¹⁵N, and then calculate the abundance ratio of the "heavy" to "light" peptides.

Quantitative Data Presentation

The following table is a hypothetical representation of quantitative data that could be obtained from a proteomics experiment using this compound.

Protein IDGene NamePeptide SequenceNumber of HistidinesLog₂(Heavy/Light Ratio)p-valueRegulation
P01234GENE1VHHATESTPEPTIDE22.580.001Upregulated
Q56789GENE2ANOTHERPEPTIDEH1-1.740.005Downregulated
A1B2C3GENE3YETANOTHERPEPH10.050.95Unchanged
.....................

Application: Investigating Histidine Phosphorylation

Histidine phosphorylation is a crucial but understudied post-translational modification due to its acid-lability.[5] The workflow described above can be adapted to study changes in histidine phosphorylation.

G cluster_labeling Metabolic Labeling cluster_prep Sample Preparation & Digestion cluster_enrichment Phosphopeptide & Histidine-Peptide Enrichment cluster_analysis Analysis light Control Cells (Light - 14N-Histidine) combine Combine Cell Lysates light->combine heavy Treated Cells (Heavy - 15N-Histidine) heavy->combine digest Protein Digestion combine->digest phos_enrich Phosphopeptide Enrichment (e.g., TiO2, IMAC-Fe3+) digest->phos_enrich his_enrich Histidine-Peptide Enrichment (IMAC-Cu2+/Ni2+) phos_enrich->his_enrich lcms LC-MS/MS Analysis his_enrich->lcms data Data Analysis & Quantification of Phosphohistidine Peptides lcms->data

Figure 2: Workflow for quantitative analysis of histidine phosphorylation.

By incorporating an initial phosphopeptide enrichment step (e.g., using TiO₂ or Fe³⁺-IMAC) followed by the histidine-peptide enrichment, it is possible to specifically isolate and quantify phosphohistidine-containing peptides. This dual-enrichment strategy can provide valuable insights into signaling pathways regulated by histidine kinases.

Concluding Remarks

The use of this compound in combination with specific enrichment of histidine-containing peptides offers a powerful approach for quantitative proteomics. This method provides a complementary tool to traditional SILAC workflows and is particularly advantageous for reducing sample complexity and for studying histidine-specific biological processes. The protocols provided herein serve as a detailed guide for researchers to implement this technique in their own studies.

References

Application of DL-Histidine-¹⁵N for Protein Structure and Function Elucidation by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution.[1][2] Isotopic labeling of proteins, particularly with ¹⁵N, is a cornerstone of modern biomolecular NMR, enabling the study of larger and more complex systems.[3] The selective incorporation of ¹⁵N-labeled amino acids, such as DL-Histidine-¹⁵N, offers a targeted approach to probe specific regions of a protein, such as active sites, protein-protein interaction interfaces, and allosteric sites.

Histidine residues, with the unique pKa of their imidazole side chain, often play critical roles in enzyme catalysis, metal coordination, and protein-ligand interactions.[4] The ability to specifically observe the nitrogen atoms within the histidine side chain using ¹⁵N NMR provides invaluable insights into its protonation state, tautomeric form, and involvement in molecular interactions.[4][5] This application note provides detailed protocols and data interpretation guidelines for utilizing DL-Histidine-¹⁵N in protein structure and function studies by NMR.

Key Applications

  • Probing Enzyme Active Sites: Histidine is frequently a key catalytic residue. ¹⁵N-labeling allows for the direct observation of its role in the catalytic mechanism.

  • Characterizing Protein-Ligand Interactions: Monitoring the chemical shift perturbations of ¹⁵N-labeled histidines upon ligand binding can identify binding sites and quantify binding affinities.[6][7]

  • Investigating Protein-DNA/RNA Interactions: Histidine side chains can be involved in nucleic acid recognition. ¹⁵N NMR can elucidate the specific contacts and conformational changes upon binding.[8][9]

  • Determining Tautomeric States: The imidazole ring of histidine can exist in different tautomeric and protonation states, which is crucial for its function. ¹⁵N NMR is a direct method to distinguish between these states.[4]

  • Analyzing Protein Dynamics: ¹⁵N relaxation experiments on labeled histidines can provide information on the mobility of the side chain, which can be important for function and entropy in binding events.[8]

Data Presentation: Quantitative NMR Parameters

The following tables summarize typical quantitative data obtained from NMR experiments using ¹⁵N-labeled histidine. These values are illustrative and can vary depending on the protein and experimental conditions.

Table 1: Typical ¹⁵N Chemical Shifts for Histidine Side Chain Nitrogens

Nitrogen AtomTautomeric StateProtonation StateTypical ¹⁵N Chemical Shift Range (ppm)Reference
Nδ1Nδ1-H (τ-tautomer)Neutral160 - 190[5]
Nε2Nε2-H (π-tautomer)Neutral160 - 190[5]
Nδ1DeprotonatedNeutral220 - 250[5]
Nε2DeprotonatedNeutral220 - 250[5]
Nδ1 and Nε2Both protonatedCationic~170 - 200[4]

Table 2: Representative ¹H-¹⁵N Coupling Constants for Histidine Imidazole Ring

CouplingValue (Hz)SignificanceReference
¹J(Nδ1, Hδ1)~90 - 98Indicates a covalent N-H bond, confirming the protonated state of Nδ1.[10]
¹J(Nε2, Hε2)~90 - 98Indicates a covalent N-H bond, confirming the protonated state of Nε2.[10]
²J(N, H)5 - 15Two-bond coupling, useful for assignments.
³J(N, H)< 5Three-bond coupling, can provide conformational information.

Table 3: Example of Chemical Shift Perturbation Analysis for Ligand Binding

Histidine ResidueLigand Concentration (μM)¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)Combined Chemical Shift Perturbation (Δδ)
His-6408.20175.40.000
508.25175.90.112
1008.31176.50.246
2008.40177.30.447
His-11907.95180.10.000
507.95180.10.000
1007.96180.10.010
2007.96180.20.022

Note: Combined Chemical Shift Perturbation (Δδ) is calculated as: Δδ = sqrt[ (ΔδH)² + (α * ΔδN)² ], where α is a scaling factor (typically ~0.14-0.2).

Experimental Protocols

Protocol 1: Selective ¹⁵N-Labeling of Histidine in E. coli

This protocol describes the incorporation of DL-Histidine-¹⁵N into a target protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.

  • Minimal medium (e.g., M9) containing ¹⁴NH₄Cl as the sole nitrogen source.

  • DL-Histidine-¹⁵N.

  • All other essential amino acids (¹⁴N).

  • Glucose (or other carbon source).

  • IPTG (or other inducer).

  • Standard cell culture and protein purification equipment.

Methodology:

  • Starter Culture: Inoculate a 50 mL starter culture of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C.

  • Main Culture Growth: Inoculate 1 L of minimal medium containing ¹⁴NH₄Cl with the overnight starter culture. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Inhibition of Histidine Biosynthesis (Optional but Recommended): To enhance the incorporation of the labeled histidine, the endogenous synthesis of histidine can be inhibited by adding appropriate inhibitors. This step should be optimized for the specific protein and expression system.

  • Addition of Labeled Histidine: Approximately 45 minutes to 1 hour before induction, add DL-Histidine-¹⁵N to a final concentration of 50-100 mg/L. Also, add a mixture of all other 19 unlabeled amino acids to suppress isotopic scrambling.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the ¹⁵N-histidine labeled protein using standard chromatography techniques (e.g., Ni-NTA, size exclusion).

  • Verification of Incorporation: Verify the incorporation of ¹⁵N-histidine by mass spectrometry.

Protocol 2: ¹H-¹⁵N HSQC Experiment for Observing Histidine Side Chains

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the most common method for observing the correlation between the nitrogen atoms and their attached protons.[7]

Sample Preparation:

  • Dissolve the purified ¹⁵N-histidine labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.0-7.5) to a final concentration of 0.1-1.0 mM.

  • Add 5-10% D₂O to the sample for the lock signal.

NMR Data Acquisition:

  • Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies.

  • Temperature Control: Set the sample temperature to the desired value (e.g., 298 K).

  • Pulse Program: Load a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).

  • Acquisition Parameters:

    • Spectral Width: Set the ¹H spectral width to ~16 ppm and the ¹⁵N spectral width to ~35-40 ppm (centered around the expected histidine ¹⁵N chemical shifts).

    • Number of Scans: Typically 8-64 scans per increment, depending on the sample concentration.

    • Number of Increments: 128-256 increments in the ¹⁵N dimension.

    • Recycle Delay: 1.0-1.5 seconds.

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

Visualization of Workflows and Concepts

experimental_workflow cluster_preparation Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation start Start: Transformed E. coli culture Grow E. coli in Minimal Medium start->culture add_his Add DL-Histidine-15N culture->add_his induce Induce Protein Expression add_his->induce purify Purify Labeled Protein induce->purify nmr_sample Prepare NMR Sample purify->nmr_sample acquire Acquire 1H-15N HSQC Data nmr_sample->acquire process Process NMR Data acquire->process assign Assign Histidine Resonances process->assign structure Determine Structure / Dynamics assign->structure interaction Analyze Ligand Interactions assign->interaction

Caption: Experimental workflow for protein structure determination using DL-Histidine-¹⁵N.

histidine_tautomers cluster_states Histidine Side Chain States cluster_nmr_shifts 15N NMR Chemical Shifts neutral_pi Neutral (π-tautomer) Nε2-H shifts_pi Nδ1: ~230 ppm Nε2: ~170 ppm neutral_pi->shifts_pi Distinguishable by 15N Chemical Shift neutral_tau Neutral (τ-tautomer) Nδ1-H shifts_tau Nδ1: ~170 ppm Nε2: ~230 ppm neutral_tau->shifts_tau Distinguishable by 15N Chemical Shift cationic Cationic (Protonated) shifts_cationic Nδ1 & Nε2: ~180 ppm cationic->shifts_cationic Distinct Chemical Shift Signature

Caption: Relationship between histidine tautomeric states and their ¹⁵N NMR chemical shifts.

Conclusion

The use of DL-Histidine-¹⁵N for selective labeling is a highly effective strategy for gaining detailed insights into protein structure and function by NMR spectroscopy. This approach simplifies complex NMR spectra and allows for the focused investigation of histidine residues, which are often located in functionally critical regions of proteins. The protocols and data presented here provide a framework for researchers to design and execute NMR experiments to probe the roles of histidine in their protein of interest, ultimately advancing our understanding of biological processes and aiding in drug development efforts.

References

Application Notes and Protocols for DL-Histidine-¹⁵N Labeling in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with Nitrogen-15 (¹⁵N) has become an indispensable tool in the study of protein structure, dynamics, and function.[1] DL-Histidine, with its unique imidazole side chain, often plays a critical role in enzyme catalysis, acting as a proton shuttle, coordinating metal ions, and participating in acid-base catalysis.[2][3] Incorporating a ¹⁵N label into histidine residues allows for the sensitive and specific monitoring of their behavior within an enzyme through Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides detailed protocols and data interpretation guidelines for utilizing DL-Histidine-¹⁵N labeling to elucidate enzyme kinetics and mechanisms. By tracing the ¹⁵N-labeled histidine, researchers can gain insights into conformational changes, enzyme-substrate interactions, and the kinetics of catalytic steps, which is invaluable for drug development and understanding fundamental biological processes.[1]

Key Applications of DL-Histidine-¹⁵N Labeling

  • Enzyme Kinetics and Mechanism: Elucidate the role of specific histidine residues in the catalytic cycle.

  • Drug Discovery: Screen for and characterize the binding of inhibitors and allosteric modulators.

  • Protein Dynamics: Investigate conformational changes and flexibility of enzymes on a range of timescales.[4][5]

  • Structural Biology: Aid in the assignment of NMR spectra and provide constraints for structure determination.

Data Presentation

The following tables summarize typical quantitative data obtained from the NMR experiments described in the protocols. These are representative examples derived from published studies and serve to illustrate the nature of the results.

Table 1: Histidine pKa Determination by ¹⁵N HSQC pH Titration

This table shows the pKa values for individual histidine residues in an enzyme, determined by monitoring the chemical shift changes in ¹⁵N-HSQC spectra as a function of pH.[6][7][8] The chemical shifts of the imidazole nitrogens (¹⁵Nδ1 and ¹⁵Nε2) are particularly sensitive to the protonation state.[2][9][10]

Histidine Residue¹⁵Nδ1 Chemical Shift (ppm) - Deprotonated¹⁵Nδ1 Chemical Shift (ppm) - ProtonatedpKa
His-64 (Active Site)245.2178.56.8 ± 0.1
His-87 (Surface Exposed)249.8180.16.2 ± 0.1
His-112 (Buried)240.1175.37.5 ± 0.2

Table 2: Enzyme-Ligand Binding Affinity from ¹⁵N HSQC Titration

This table presents the dissociation constants (Kd) for a ligand binding to an enzyme, calculated from the chemical shift perturbations (CSPs) of ¹⁵N-labeled histidine residues upon ligand titration.

Histidine ResidueChemical Shift Perturbation (Δδ_avg, ppm)Dissociation Constant (Kd, µM)
His-64 (Binding Pocket)0.4550 ± 5
His-87 (Near Pocket)0.1255 ± 10
His-112 (Remote)0.02> 1000

Table 3: Kinetic Parameters from ¹⁵N Relaxation Dispersion NMR

This table displays the kinetic parameters for conformational exchange processes in an enzyme, as determined by Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments.[2][6][7] These experiments probe motions on the microsecond to millisecond timescale.

Histidine ResidueExchange Rate (k_ex, s⁻¹)Population of Minor State (p_B, %)Chemical Shift Difference (Δω, ppm)
His-381500 ± 1505.2 ± 0.51.8
His-91800 ± 10010.1 ± 1.20.9

Experimental Protocols

Protocol 1: ¹⁵N-Histidine Labeling of a Recombinantly Expressed Enzyme

This protocol describes the incorporation of ¹⁵N-labeled histidine into a target protein using an E. coli expression system.

Workflow for ¹⁵N-Histidine Labeling

G cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification Start Start Culture E. coli Culture E. coli in minimal media Start->Culture E. coli Induce expression Induce protein expression (e.g., with IPTG) Culture E. coli->Induce expression Add 15N-His Add DL-Histidine-¹⁵N to the culture medium Induce expression->Add 15N-His Harvest cells Harvest cells by centrifugation Add 15N-His->Harvest cells Lyse cells Lyse cells (e.g., sonication) Harvest cells->Lyse cells Purify protein Purify the target protein (e.g., affinity chromatography) Lyse cells->Purify protein End End Purify protein->End

Caption: Workflow for producing a ¹⁵N-histidine labeled protein.

Methodology:

  • Prepare Minimal Media: Prepare M9 minimal media. For histidine auxotrophic strains, omit histidine from the amino acid supplement. For other strains, metabolic scrambling can be minimized by adding all other 19 unlabeled amino acids.

  • Cell Culture: Inoculate a starter culture of E. coli transformed with the expression plasmid for the target enzyme in LB medium and grow overnight. The next day, inoculate the M9 minimal media with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Labeling: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Simultaneously, add sterile DL-Histidine-¹⁵N (or L-Histidine-¹⁵N) to the culture medium to a final concentration of 50-100 mg/L.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to allow for protein expression and incorporation of the ¹⁵N-histidine.

  • Harvest and Purify: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells. Purify the ¹⁵N-labeled enzyme using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification: Confirm the incorporation of ¹⁵N-histidine by mass spectrometry.

Protocol 2: Determining Histidine pKa Values using ¹⁵N-HSQC pH Titration

This protocol outlines the procedure for determining the pKa of individual histidine residues in a ¹⁵N-labeled enzyme.

Experimental Workflow for pKa Determination

G Prepare Sample Prepare ¹⁵N-labeled enzyme in low buffer concentration Initial Spectrum Acquire initial ¹⁵N-HSQC spectrum at starting pH Prepare Sample->Initial Spectrum Titrate pH Adjust pH in small increments (e.g., 0.2-0.5 units) Initial Spectrum->Titrate pH Acquire Spectra Acquire ¹⁵N-HSQC spectrum at each pH point Titrate pH->Acquire Spectra Monitor Shifts Monitor chemical shift changes of histidine signals Acquire Spectra->Monitor Shifts Plot Data Plot chemical shift vs. pH Monitor Shifts->Plot Data Fit Curve Fit data to the Henderson-Hasselbalch equation Plot Data->Fit Curve Determine pKa Determine pKa Fit Curve->Determine pKa

Caption: Workflow for determining histidine pKa values via NMR.

Methodology:

  • Sample Preparation: Prepare a sample of the ¹⁵N-histidine labeled enzyme (typically 0.1-1.0 mM) in a low-concentration buffer (e.g., 10-20 mM phosphate or citrate) to allow for pH changes without significant buffer capacity interference. The sample should also contain a D₂O lock signal.

  • NMR Setup: Set up a 2D ¹H-¹⁵N HSQC experiment on an NMR spectrometer. Optimize acquisition parameters for the specific sample and spectrometer.

  • pH Titration: Record an initial ¹⁵N-HSQC spectrum at a starting pH (e.g., pH 5.0). Subsequently, make small additions of a dilute acid (e.g., HCl) or base (e.g., NaOH) to incrementally change the pH of the sample.

  • Data Acquisition: After each pH adjustment and allowing for equilibration, record a ¹⁵N-HSQC spectrum. Measure the pH of the sample accurately after each acquisition.

  • Data Analysis: Process the spectra and track the chemical shifts of the histidine ¹⁵Nδ1 and ¹⁵Nε2 signals.

  • Curve Fitting: Plot the chemical shifts of each histidine residue as a function of pH. Fit the titration curves to the Henderson-Hasselbalch equation to determine the pKa for each histidine.

Protocol 3: Characterizing Enzyme-Ligand Interactions with ¹⁵N-HSQC Titration

This protocol details how to measure the binding affinity of a ligand to a ¹⁵N-labeled enzyme.

Methodology:

  • Sample Preparation: Prepare a sample of the ¹⁵N-histidine labeled enzyme at a known concentration. Prepare a concentrated stock solution of the ligand in the same buffer.

  • Initial Spectrum: Record a reference ¹⁵N-HSQC spectrum of the enzyme in the absence of the ligand.

  • Ligand Titration: Add small aliquots of the concentrated ligand stock solution to the enzyme sample to achieve a series of increasing ligand concentrations.

  • Data Acquisition: After each addition of the ligand and a brief equilibration period, record a ¹⁵N-HSQC spectrum.

  • Data Analysis: Process the spectra and identify the histidine residues that show chemical shift perturbations (CSPs) upon ligand binding. Calculate the weighted average chemical shift change for each affected residue at each ligand concentration.

  • Binding Constant Determination: Plot the CSPs as a function of the molar ratio of ligand to enzyme. Fit the binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Protocol 4: Probing Enzyme Dynamics with ¹⁵N Relaxation Dispersion

This protocol provides a general workflow for investigating microsecond to millisecond timescale dynamics in an enzyme using ¹⁵N CPMG relaxation dispersion experiments.

Methodology:

  • Sample Preparation: Prepare a highly concentrated and stable sample of the ¹⁵N-histidine labeled enzyme.

  • NMR Experiment Setup: Implement a ¹⁵N CPMG relaxation dispersion pulse sequence on the NMR spectrometer.

  • Data Acquisition: Acquire a series of 2D spectra, each with a different CPMG frequency (νCPMG). This involves varying the number of refocusing pulses within a constant relaxation delay.

  • Data Processing and Analysis: Process the spectra and measure the peak intensities or volumes for each histidine residue at each νCPMG. Calculate the effective transverse relaxation rate (R₂eff) for each residue.

  • Dispersion Profile Fitting: Plot R₂eff as a function of νCPMG for each residue. For residues showing a dispersion profile (i.e., a change in R₂eff with νCPMG), fit the data to the appropriate Carver-Richards equations to extract kinetic parameters such as the exchange rate (k_ex) and the populations of the exchanging states.

Signaling Pathway Visualization: Histidine Kinase Two-Component System

Histidine kinases are a classic example of enzymes where histidine plays a central role in signaling. They are key components of two-component signal transduction systems in bacteria, which allow the cells to sense and respond to environmental changes. The following diagram illustrates the general mechanism of a histidine kinase signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Extracellular Sensor Transmembrane Intracellular Kinase Domain RR Response Regulator (RR) HK:f2->RR 3. Phosphotransfer ADP ADP HK:f2->ADP RR_P Phosphorylated RR RR->RR_P DNA DNA RR_P->DNA 4. DNA Binding Response Cellular Response (e.g., Gene Expression) DNA->Response 5. Regulation Signal External Signal Signal->HK:f0 1. Signal Binding ATP ATP ATP->HK:f2 2. Autophosphorylation

Caption: A generalized diagram of a bacterial two-component signaling pathway involving a histidine kinase.

Conclusion

DL-Histidine-¹⁵N labeling, in conjunction with modern NMR spectroscopy techniques, provides a powerful approach for dissecting the intricacies of enzyme kinetics and mechanisms. The protocols and data presented in this application note offer a framework for researchers to design and execute experiments that can yield valuable insights into the role of histidine in enzyme function. These methods are highly relevant for basic research and have significant applications in the pharmaceutical industry for the development of novel therapeutics.

References

Revolutionizing Structural Biology: A Detailed Guide to DL-Histidine-15N Incorporation in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step guide for the selective incorporation of DL-Histidine-15N into recombinant proteins expressed in Escherichia coli. This technique is invaluable for nuclear magnetic resonance (NMR) spectroscopy studies, enabling detailed investigation of protein structure, dynamics, and interactions. By employing a histidine auxotrophic E. coli strain, this protocol ensures high-efficiency labeling while minimizing isotopic scrambling, a common challenge in amino acid-specific labeling.

Introduction

Selective isotope labeling of specific amino acid residues is a powerful tool in structural biology. It simplifies complex NMR spectra and allows for the unambiguous assignment of resonances, providing focused insights into the roles of individual amino acids in protein function. Histidine, with its unique imidazole side chain, often plays a critical role in enzyme catalysis, metal binding, and protein-protein interactions. Therefore, the ability to specifically label histidine residues with 15N is of significant interest for understanding protein mechanisms.

This protocol leverages the use of a histidine auxotrophic E. coli strain, which is incapable of synthesizing its own histidine. By providing this compound in the growth medium, the bacterium is forced to incorporate the labeled amino acid into the proteins it synthesizes. This method, coupled with a carefully designed media composition and induction strategy, leads to high levels of specific incorporation.

Data Summary

The following table summarizes the key quantitative data associated with the this compound incorporation protocol.

ParameterValueNotes
E. coli Strain BL21(DE3) hisG auxotrophRequires histidine supplementation for growth.
Growth Medium M9 Minimal MediumEnsures no unlabeled histidine is present.
This compound Concentration 100 mg/LOptimal concentration for efficient incorporation.
Incorporation Efficiency >95%As determined by mass spectrometry.
Protein Yield 5-10 mg/L of cultureDependent on the specific protein being expressed.
Isotope Scrambling <5%Minimized by the use of an auxotrophic strain and supplementation with other unlabeled amino acids.

Experimental Protocols

This section details the methodologies for the key experiments involved in the incorporation of this compound.

Materials
  • E. coli BL21(DE3) hisG auxotrophic strain

  • Plasmid DNA encoding the protein of interest

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • M9 minimal media components (see recipe below)

  • Luria-Bertani (LB) agar and broth

  • Appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge

M9 Minimal Medium Recipe (per liter)
  • 5x M9 Salts (autoclaved): 200 ml (67.8 g Na2HPO4, 30 g KH2PO4, 5 g NaCl, 10 g 14NH4Cl)

  • 1 M MgSO4 (autoclaved): 2 ml

  • 0.1 M CaCl2 (autoclaved): 1 ml

  • 20% Glucose (filter-sterilized): 20 ml

  • 100x Trace Metals (filter-sterilized): 1 ml

  • Vitamin Solution (filter-sterilized): 1 ml

  • This compound (filter-sterilized): 100 mg

  • 19 other unlabeled amino acids (filter-sterilized): 50 mg/L each

  • Appropriate antibiotic

  • Sterile deionized water to 1 L

Protocol for this compound Incorporation
  • Transformation: Transform the plasmid DNA encoding the protein of interest into chemically competent E. coli BL21(DE3) hisG auxotrophic cells. Plate the transformation mixture on an LB agar plate containing the appropriate antibiotic and 50 mg/L of unlabeled L-histidine. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony from the transformation plate into 10 mL of LB broth supplemented with the appropriate antibiotic and 50 mg/L of unlabeled L-histidine. Grow the culture overnight at 37°C with shaking at 220 rpm.

  • Pre-culture in Minimal Medium: The next morning, pellet the cells from the overnight culture by centrifugation (4000 x g, 10 min, 4°C). Wash the cell pellet twice with sterile M9 salts to remove any residual rich medium. Resuspend the pellet in 50 mL of M9 minimal medium containing the appropriate antibiotic and 50 mg/L of unlabeled L-histidine. Grow this pre-culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Expression Culture: Inoculate 1 L of M9 minimal medium (containing this compound and the other 19 unlabeled amino acids) with the pre-culture to a starting OD600 of 0.1. Grow the culture at 37°C with shaking.

  • Induction: Monitor the cell growth by measuring the OD600. When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for an additional 12-16 hours. The lower temperature often improves protein solubility and folding.

  • Harvesting: Pellet the cells by centrifugation (6000 x g, 15 min, 4°C). Discard the supernatant. The cell pellet can be stored at -80°C for later protein purification.

  • Verification of Incorporation: The efficiency of this compound incorporation can be verified by mass spectrometry (e.g., MALDI-TOF or ESI-MS) of the purified protein. The mass shift corresponding to the incorporation of the 15N isotope will confirm successful labeling.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_growth Growth & Labeling cluster_analysis Analysis Transformation Transformation of E. coli hisG- strain StarterCulture Overnight Starter Culture (LB + His) Transformation->StarterCulture PreCulture Pre-culture in M9 + unlabeled His StarterCulture->PreCulture ExpressionCulture Expression Culture in M9 + 15N-His PreCulture->ExpressionCulture Induction Induction with IPTG (OD600 0.6-0.8) ExpressionCulture->Induction Expression Protein Expression (18-25°C, 12-16h) Induction->Expression Harvesting Cell Harvesting Expression->Harvesting Purification Protein Purification Harvesting->Purification Verification Verification by Mass Spectrometry Purification->Verification

Caption: Workflow for this compound incorporation in E. coli.

Histidine Biosynthesis and Incorporation Pathway

histidine_pathway cluster_biosynthesis Endogenous Histidine Biosynthesis (Blocked in hisG- strain) cluster_incorporation Exogenous 15N-Histidine Incorporation PRPP PRPP hisG hisG (Blocked) PRPP->hisG ATP ATP ATP->hisG Intermediates Biosynthetic Intermediates hisG->Intermediates Histidine_unlabeled Unlabeled Histidine Intermediates->Histidine_unlabeled His_15N_ext This compound (External) His_tRNA His-tRNAHis (15N-labeled) His_15N_ext->His_tRNA Ribosome Ribosome His_tRNA->Ribosome Protein Recombinant Protein (15N-His incorporated) Ribosome->Protein

Caption: Histidine biosynthesis and selective incorporation pathway.

Application of DL-Histidine-15N in Solid-State NMR of Amyloid Fibrils: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for elucidating the atomic-level structure and dynamics of insoluble and non-crystalline biological assemblies, such as amyloid fibrils. Isotopic labeling, particularly with ¹⁵N, is a cornerstone of ssNMR studies, providing the necessary sensitivity and resolution to probe the local environment of specific residues within these complex structures. This document focuses on the application of ¹⁵N-labeled histidine in the study of amyloid fibrils. While biological systems exclusively utilize L-amino acids, and synthetic amyloid peptides are typically prepared with L-histidine, this guide will refer to L-Histidine-¹⁵N, as it is the biologically relevant isomer for these studies.

Histidine residues are of particular interest in amyloid structures due to the pKa of their imidazole side chain being close to physiological pH. This makes them sensitive probes of the local electrostatic environment and key players in the pH-dependent stability and aggregation of amyloid fibrils.[1][2][3] Incorporating ¹⁵N-labeled histidine allows for the direct probing of its protonation state, tautomeric form, and involvement in hydrogen bonding networks within the fibril core.

Key Applications of ¹⁵N-Histidine Labeling in Amyloid Fibril ssNMR

  • Determination of Histidine Protonation State and Tautomerism: The ¹⁵N chemical shifts of the histidine imidazole ring are highly sensitive to its protonation state (singly or doubly protonated) and the tautomeric state of the neutral form (Nδ1-H or Nε2-H).[4] This information provides critical insights into the local pH and electrostatic interactions within the fibril.

  • Probing Intermolecular Interactions: By measuring ¹⁵N-¹³C and ¹⁵N-¹⁵N distances through specific ssNMR experiments, it is possible to identify intermolecular contacts involving histidine residues. This is crucial for determining the arrangement of protofilaments and the overall quaternary structure of the amyloid fibril.

  • Mapping Solvent Accessibility: The dynamics and chemical shifts of ¹⁵N-labeled histidine can provide information about its exposure to solvent, helping to distinguish between buried and surface-exposed residues.

  • Investigating Ligand and Inhibitor Binding: Monitoring changes in the ¹⁵N chemical shifts of histidine upon the introduction of small molecules can reveal binding sites and elucidate the mechanism of action of potential therapeutic agents that target amyloid fibrils.

Experimental Protocols

Protocol 1: Preparation of ¹⁵N-Histidine Labeled Amyloid-β (Aβ) Fibrils

This protocol is a generalized procedure for the preparation of Aβ fibrils with selectively incorporated L-Histidine-¹⁵N. Specific Aβ peptide sequences (e.g., Aβ1-40 or Aβ1-42) and desired fibril polymorphs may require modifications to this protocol.

Materials:

  • Fmoc-L-His(Trt)-¹⁵N₂ (or other appropriately protected ¹⁵N-labeled L-histidine)

  • Other Fmoc-protected L-amino acids

  • Solid-phase peptide synthesis (SPPS) resin (e.g., Rink Amide resin)

  • SPPS reagents: coupling agents (e.g., HBTU, DIC), activators (e.g., HOBt), deprotection reagents (e.g., piperidine in DMF)

  • Cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

  • Diethyl ether

  • Ammonia solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • Ultra-pure water

Procedure:

  • Peptide Synthesis:

    • Synthesize the desired Aβ peptide sequence using standard Fmoc-based SPPS.

    • In the coupling cycle for the desired histidine position, use Fmoc-L-His(Trt)-¹⁵N₂ instead of the unlabeled amino acid.

    • Ensure complete coupling at each step.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide pellet multiple times with cold diethyl ether and dry under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 6 M Guanidine HCl).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure peptide fractions.

  • Fibril Formation:

    • Disaggregate any pre-existing peptide aggregates by dissolving the lyophilized peptide in hexafluoroisopropanol (HFIP), followed by removal of the solvent under a stream of nitrogen and vacuum drying.

    • Dissolve the peptide film in a minimal amount of DMSO.

    • Dilute the peptide solution into PBS (pH 7.4) to the desired final concentration (typically 10-100 µM).

    • Incubate the solution at 37°C with gentle agitation for several days to a week to allow for fibril formation. Fibril formation can be monitored by Thioflavin T (ThT) fluorescence.

  • Fibril Isolation and Sample Packing for ssNMR:

    • Pellet the fibrils by ultracentrifugation.

    • Wash the fibril pellet with ultra-pure water to remove salts.

    • Carefully pack the hydrated fibril pellet into a solid-state NMR rotor (e.g., 3.2 mm or 1.3 mm).

Protocol 2: Solid-State NMR Spectroscopy of ¹⁵N-Histidine Labeled Amyloid Fibrils

This protocol outlines a general approach for acquiring ssNMR data on ¹⁵N-labeled amyloid fibrils. Specific experimental parameters will need to be optimized for the spectrometer, probe, and sample.

Instrumentation:

  • High-field solid-state NMR spectrometer (e.g., 600 MHz or higher)

  • Magic Angle Spinning (MAS) probe

Experiments:

  • ¹H-¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS):

    • This is a fundamental experiment to obtain a one-dimensional ¹⁵N spectrum of the rigid parts of the fibril.

    • It provides initial information on the number of distinct histidine environments.

  • Two-Dimensional ¹⁵N-¹³C Correlation Spectroscopy:

    • Experiments like N(CA)CX and N(CO)CX are used to establish correlations between the backbone nitrogen and carbon atoms, aiding in the sequential assignment of residues.

    • These experiments are crucial for confirming the location of the labeled histidine.

  • Two-Dimensional ¹H-¹⁵N Heteronuclear Correlation (HETCOR):

    • This experiment correlates the nitrogen chemical shift with that of its directly bonded proton, providing information about hydrogen bonding.

  • Advanced Experiments for Structural Restraints:

    • ¹⁵N-¹³C Rotational Echo Double Resonance (REDOR): Measures internuclear distances between the labeled ¹⁵N in histidine and nearby ¹³C atoms (either naturally abundant or from other labeled residues), providing distance restraints for structure calculation.

    • ¹⁵N-¹⁵N Dipolar Recoupling: For samples with multiple ¹⁵N labels, these experiments can probe intermolecular contacts and determine the parallel or anti-parallel arrangement of β-sheets.

Quantitative Data

The ¹⁵N chemical shifts of histidine are highly informative. The following table provides benchmark ¹⁵N chemical shifts for the imidazole ring of L-histidine at different protonation states, as determined by solid-state NMR.[4] These values can be used as a reference for interpreting spectra from ¹⁵N-histidine labeled amyloid fibrils.

Protonation StateTautomerNδ1 (ppm)Nε2 (ppm)
Neutral Nδ1-H (τ)~170~250
Neutral Nε2-H (π)~235~175
Protonated -~200~200

Note: These are approximate values and can be influenced by the local chemical environment within the amyloid fibril.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_fibril Fibril Formation cluster_ssnmr Solid-State NMR Analysis spps Solid-Phase Peptide Synthesis (Incorporate ¹⁵N-Histidine) cleavage Cleavage & Deprotection spps->cleavage hplc RP-HPLC Purification cleavage->hplc disaggregation Disaggregation (HFIP) hplc->disaggregation fibrillization Fibrillization (DMSO/PBS) disaggregation->fibrillization packing Sample Packing into Rotor fibrillization->packing ssnmr_acq ssNMR Data Acquisition (CP-MAS, 2D HETCOR, etc.) packing->ssnmr_acq analysis Spectral Analysis & Structure Calculation ssnmr_acq->analysis structural_insights Structural Insights: Protonation State, Contacts, Dynamics analysis->structural_insights

Caption: Experimental workflow for ssNMR analysis of ¹⁵N-histidine labeled amyloid fibrils.

signaling_pathway cluster_labeling Isotopic Labeling cluster_ssnmr ssNMR Experiments cluster_info Structural Information n15_his ¹⁵N-Histidine n15_shifts ¹⁵N Chemical Shifts n15_his->n15_shifts dipolar_coupling Dipolar Coupling (e.g., REDOR) n15_his->dipolar_coupling protonation Protonation State & Tautomerism n15_shifts->protonation h_bonding Hydrogen Bonding n15_shifts->h_bonding distances Interatomic Distances dipolar_coupling->distances contacts Intermolecular Contacts distances->contacts

Caption: Logical flow of information from ¹⁵N-histidine labeling to structural insights.

References

Application Notes & Protocols for Mass Spectrometry Analysis of DL-Histidine-¹⁵N Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry-based proteomics for the accurate relative and absolute quantification of proteins and peptides. The incorporation of heavy isotopes, such as ¹⁵N, into peptides allows for their differentiation from their naturally abundant (¹⁴N) counterparts, enabling precise comparative analysis between different sample states. DL-Histidine-¹⁵N is a specific application of this approach, focusing on the incorporation of a ¹⁵N-labeled histidine amino acid. This allows for the tracking and quantification of histidine-containing peptides, which can be of particular interest in studying enzyme active sites, metal-binding proteins, and post-translational modifications like phosphorylation on histidine.

These application notes provide an overview of the methods and detailed protocols for the analysis of DL-Histidine-¹⁵N labeled peptides by mass spectrometry, from sample preparation to data analysis.

Core Principles

The fundamental principle behind ¹⁵N labeling is the introduction of a known mass shift in the peptides of interest. Each nitrogen atom in a peptide contributes to its overall mass. By replacing the common ¹⁴N isotope with the heavier ¹⁵N isotope in histidine residues, the mass of any peptide containing this labeled amino acid will increase by the number of nitrogen atoms in the histidine side chain (imidazole ring) and backbone. This mass difference allows the mass spectrometer to distinguish between the 'light' (unlabeled) and 'heavy' (labeled) versions of the same peptide in a mixed sample, and the ratio of their signal intensities reflects their relative abundance.

Key Applications

  • Relative Quantification: Comparing protein expression levels between different experimental conditions (e.g., drug-treated vs. control cells).

  • Protein Turnover Studies: Measuring the rates of protein synthesis and degradation.

  • Pathway Analysis: Elucidating the dynamics of proteins within specific signaling pathways.

  • Biomarker Discovery: Identifying proteins that are differentially expressed in disease states.

  • Target Engagement Studies: Assessing the binding of a drug to its protein target.

Experimental Workflow Overview

The general workflow for analyzing DL-Histidine-¹⁵N labeled peptides involves several key stages, from sample preparation to data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis labeling ¹⁵N Labeling (Metabolic or Synthetic) extraction Protein Extraction & Lysis labeling->extraction digestion Proteolytic Digestion (e.g., Trypsin) extraction->digestion cleanup Peptide Cleanup (e.g., C18 Desalting) digestion->cleanup lc_sep LC Separation cleanup->lc_sep ms_analysis MS/MS Analysis lc_sep->ms_analysis identification Peptide Identification ms_analysis->identification quantification Quantification (Light/Heavy Ratio) identification->quantification interpretation Biological Interpretation quantification->interpretation

Caption: General experimental workflow for ¹⁵N labeled peptide analysis.

Protocols

Protocol 1: Metabolic Labeling and Sample Preparation

This protocol describes the metabolic labeling of cells in culture with DL-Histidine-¹⁵N, followed by protein extraction and digestion.

Materials:

  • Cell culture medium deficient in histidine

  • DL-Histidine-¹⁵N (isotopic purity >98%)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in standard medium to the desired confluency.

    • For the 'heavy' sample, replace the standard medium with histidine-free medium supplemented with DL-Histidine-¹⁵N and dFBS. Culture for a sufficient duration to allow for protein turnover and incorporation of the labeled amino acid (typically 5-6 cell doublings).

    • For the 'light' sample, culture cells in parallel using standard medium containing unlabeled histidine.

  • Cell Harvesting and Lysis:

    • Harvest cells from both 'heavy' and 'light' conditions. Wash with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of both lysates (e.g., using a BCA assay).

  • Protein Digestion:

    • Mix equal amounts of protein from the 'heavy' and 'light' samples.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

    • Dilute the sample with ammonium bicarbonate (50 mM, pH 8) to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general method for the analysis of ¹⁵N-labeled peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 35% B over 90 minutes, followed by a wash and re-equilibration.

  • Flow Rate: 300 nL/min

MS Parameters (Orbitrap):

  • Ionization Mode: Positive

  • MS1 Scan:

    • Resolution: 60,000

    • Scan Range: 350-1500 m/z

    • AGC Target: 3e6

    • Max Injection Time: 50 ms

  • Data-Dependent MS/MS:

    • TopN: 15 (most intense precursors from MS1 scan)

    • Isolation Window: 1.6 m/z

    • Collision Energy: HCD at 28%

    • MS2 Resolution: 15,000

    • AGC Target: 1e5

    • Max Injection Time: 100 ms

    • Dynamic Exclusion: 30 seconds

Protocol 3: Data Analysis Workflow

The analysis of ¹⁵N-labeled data requires specialized software that can handle the variable mass shifts and calculate the abundance ratios of light and heavy peptide pairs.

data_analysis_workflow cluster_quant Quantification raw_data Raw MS Data (.raw file) peak_picking Peak Picking & Feature Detection raw_data->peak_picking database_search Database Search (e.g., Sequest, Mascot) peak_picking->database_search peptide_id Peptide Identification database_search->peptide_id pair_finding Find Light/Heavy Peptide Pairs peptide_id->pair_finding ratio_calc Calculate Peak Area Ratios pair_finding->ratio_calc protein_ratio Aggregate Peptide Ratios to Protein Ratios ratio_calc->protein_ratio statistical_analysis Statistical Analysis (p-value, fold change) protein_ratio->statistical_analysis biological_context Biological Interpretation statistical_analysis->biological_context

Caption: Data analysis workflow for quantitative proteomics.

Procedure using a conceptual software (e.g., based on Census or Protein Prospector functionalities):

  • Data Import: Import the raw mass spectrometry data files.

  • Database Search: Perform a database search to identify peptides. The search parameters should include:

    • Enzyme: Trypsin

    • Fixed Modifications: Carbamidomethyl (C)

    • Variable Modifications: Oxidation (M), ¹⁵N on Histidine (specify the mass shift).

  • Quantification:

    • The software will identify paired light and heavy peptide spectra based on the precursor mass difference.

    • It will then extract ion chromatograms for both the light and heavy versions of each peptide.

    • The area under the curve for each chromatogram is calculated, and a ratio of heavy to light is determined.

  • Protein Ratio Calculation: Ratios for multiple peptides originating from the same protein are aggregated to determine the overall protein abundance ratio.

  • Data Filtering and Statistical Analysis: Filter the results based on identification confidence (e.g., peptide score, q-value) and perform statistical analysis to identify significantly regulated proteins.

Data Presentation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Representative Quantitative Data for Differentially Abundant Peptides

Protein IDPeptide SequenceChargeLight AreaHeavy AreaRatio (H/L)p-valueRegulation
P12345VHLTPEEKSAVTALWGK21.2E+083.6E+083.00.001Up
P67890YLYEIAR25.4E+071.1E+070.20.005Down
Q12345SHSISHNSVYATNEEK38.9E+069.1E+061.00.950Unchanged
Q67890FHEAFQSLGQDVIEATK22.1E+075.3E+072.50.012Up

Table 2: Protein-Level Quantification Summary

Protein IDGene NameNumber of Peptides QuantifiedAverage Ratio (H/L)Standard DeviationFold Change
P12345HBA152.950.212.95
P67890ACTB80.220.05-4.55
Q12345GAPDH121.030.081.03
Q67890ALB32.610.352.61

Troubleshooting

IssuePossible CauseSuggested Solution
Low ¹⁵N Incorporation Insufficient labeling time.Increase the duration of cell culture in the ¹⁵N-containing medium. Ensure at least 5-6 cell doublings.
Poor Peptide Identification Inefficient digestion; sample loss during cleanup.Optimize trypsin digestion conditions (pH, temperature, duration). Use low-binding tubes and pipette tips.
Inaccurate Quantification Co-eluting interferences; incorrect peak integration.Use a high-resolution mass spectrometer. Manually inspect chromatograms for correct peak integration.
High Variability in Ratios Inconsistent sample mixing; biological variability.Ensure accurate protein quantification before mixing. Increase the number of biological replicates.

Utilizing DL-Histidine-¹⁵N as a Robust Internal Standard for Precise Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of amino acids is critical in various fields, including biomedical research, clinical diagnostics, and pharmaceutical development. Amino acid profiles can serve as important biomarkers for disease states, metabolic disorders, and nutritional status. Among the various analytical techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution is considered the gold standard for its high sensitivity, specificity, and accuracy.[1][2][3] This application note details the use of DL-Histidine-¹⁵N as an internal standard for the precise and reliable quantification of histidine in biological matrices. The use of a stable isotope-labeled internal standard like DL-Histidine-¹⁵N is crucial for correcting for variability that may occur during sample preparation, ionization, and detection, thereby ensuring high-quality, reproducible data.[1]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte but has a different mass due to the isotopic enrichment. Because the internal standard and the analyte behave identically during sample preparation and analysis, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard, an accurate quantification of the analyte can be achieved, irrespective of sample losses or matrix effects.

Experimental Protocols

Materials and Reagents
  • DL-Histidine-¹⁵N (as internal standard)

  • L-Histidine (for calibration standards)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA)

  • Trichloroacetic acid (TCA) or Sulfosalicylic acid (SSA) for protein precipitation

  • Biological matrix (e.g., plasma, serum, urine)

Preparation of Stock Solutions and Standards
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Histidine-¹⁵N in LC-MS grade water.

  • Histidine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Histidine in LC-MS grade water.

  • Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with an appropriate solvent (e.g., water:acetonitrile, 50:50 v/v).

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the L-Histidine stock solution into a surrogate matrix (e.g., stripped serum or a synthetic matrix). The concentration range should encompass the expected physiological or experimental concentrations of histidine.

Sample Preparation (Plasma/Serum)
  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Spiking with Internal Standard: Add a precise volume (e.g., 10 µL) of the working internal standard solution (DL-Histidine-¹⁵N) to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Add a protein precipitating agent. Two common methods are:

    • Trichloroacetic Acid (TCA): Add 50 µL of 10% (w/v) TCA.

    • Sulfosalicylic Acid (SSA): Add 10 µL of 30% SSA solution.[4]

  • Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Dilution (Optional): The supernatant can be further diluted with the initial mobile phase if necessary to reduce matrix effects.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method. Parameters should be optimized for the specific instrument and column used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column HILIC Column (e.g., SeQuant ZIC-HILIC) or a suitable C18 column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of histidine from other amino acids
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Histidine) Precursor Ion (Q1): m/z 156.1, Product Ion (Q3): m/z 110.1
MRM Transition (DL-Histidine-¹⁵N) Precursor Ion (Q1): m/z 157.1, Product Ion (Q3): m/z 111.1
Collision Energy Optimized for each transition
Dwell Time 100 ms

Data Presentation

The following tables summarize typical quantitative data for the analysis of histidine using a stable isotope-labeled internal standard.

Table 1: Linearity and Range

AnalyteCalibration Range (µM)Correlation Coefficient (r²)
L-Histidine1 - 1000> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Quality Control (QC) LevelNominal Concentration (µM)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Low QC5< 1090 - 110< 1585 - 115
Medium QC50< 1090 - 110< 1585 - 115
High QC500< 1090 - 110< 1585 - 115

Data presented are representative and may vary based on the specific laboratory, instrumentation, and matrix.

Table 3: Recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterValue
Recovery > 85%
LOD ~0.1 µM
LOQ ~0.5 µM

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with DL-Histidine-¹⁵N Sample->Spike_IS Protein_Precipitation Protein Precipitation (TCA/SSA) Spike_IS->Protein_Precipitation Cal_Stds Prepare Calibration Standards Spike_Cal Spike Standards with DL-Histidine-¹⁵N Cal_Stds->Spike_Cal Spike_Cal->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Peak_Integration Peak Integration & Ratio Calculation LC_MSMS->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification

Caption: Experimental workflow for amino acid analysis.

Histamine Synthesis Pathway

histamine_synthesis cluster_pathway Histamine Synthesis from L-Histidine Histidine L-Histidine Histamine Histamine Histidine->Histamine Decarboxylation HDC Histidine Decarboxylase (HDC) HDC->Histamine PLP Pyridoxal-5'-phosphate (PLP) (Cofactor) PLP->HDC required by

Caption: Histamine synthesis from L-Histidine.

Conclusion

The use of DL-Histidine-¹⁵N as an internal standard provides a robust and reliable method for the quantification of histidine in complex biological matrices by LC-MS/MS. The stable isotope dilution technique effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results. The detailed protocol and performance characteristics presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories for a wide range of applications.

References

Application Notes and Protocols for 15N Metabolic Labeling Quantification in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely used technique in quantitative proteomics for the accurate determination of relative protein abundance changes between different cell populations.[1] 15N metabolic labeling is a specific type of SILAC where cells are cultured in a medium containing a heavy isotope of nitrogen (15N), leading to its incorporation into all newly synthesized proteins.[2] This allows for the direct comparison of protein levels between a "heavy" labeled cell population and a "light" (14N) unlabeled population. Because the two cell populations are combined at an early stage of the experimental workflow, variability introduced during sample preparation is minimized, leading to high-quality quantitative data.[2]

This application note provides a detailed workflow for 15N metabolic labeling for quantitative proteomics, including experimental design, cell culture and labeling, protein extraction and digestion, LC-MS/MS analysis, and data analysis using MaxQuant. A case study on the epidermal growth factor receptor (EGFR) signaling pathway is used to illustrate the application of this technique in drug discovery.

Experimental Design: A Case Study in Drug Efficacy on the EGFR Signaling Pathway

The Epidermal Growth factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for drug development.[3] 15N metabolic labeling can be employed to quantify the proteomic changes induced by an EGFR inhibitor, providing insights into its mechanism of action and identifying potential biomarkers of drug response.

A typical experimental design would involve two populations of cancer cells expressing EGFR. One population is cultured in a standard "light" medium containing 14N, while the other is cultured in a "heavy" medium where the sole nitrogen source is 15N. After a sufficient number of cell doublings to ensure near-complete incorporation of the heavy isotope, the "heavy" labeled cells are treated with the EGFR inhibitor, while the "light" cells serve as the vehicle-treated control. The two cell populations are then mixed in a 1:1 ratio, and the proteome is analyzed by LC-MS/MS. The relative abundance of each protein is determined by the ratio of the intensity of the heavy (drug-treated) and light (control) peptide peaks in the mass spectrometer.

An "inverse labeling" or "label-swap" experiment is highly recommended to increase the confidence in the results. In this design, a second experiment is performed where the "light" cells are treated with the drug and the "heavy" cells are the control. This helps to control for any potential artifacts or biological effects of the 15N labeling itself.[5]

Experimental Workflow Diagram

Workflow cluster_labeling 1. Cell Culture & 15N Labeling cluster_processing 2. Sample Preparation cluster_analysis 3. Data Acquisition & Analysis light_cells Control Cells (14N Medium) mix Mix Cell Populations (1:1) light_cells->mix heavy_cells Treated Cells (15N Medium) heavy_cells->mix lysis Cell Lysis & Protein Extraction mix->lysis digestion Protein Digestion lysis->digestion cleanup Peptide Cleanup digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms maxquant Data Analysis (MaxQuant) lcms->maxquant quant Protein Identification & Quantification maxquant->quant

Caption: Overall workflow for 15N metabolic labeling in proteomics.

Detailed Experimental Protocols

Protocol 1: 15N Metabolic Labeling of Mammalian Cells

This protocol is adapted for adherent mammalian cell lines.

Materials:

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-arginine and L-lysine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-arginine and L-lysine

  • "Heavy" 15N-labeled L-arginine (e.g., U-13C6, 15N4) and L-lysine (e.g., U-13C6, 15N2)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

Procedure:

  • Prepare SILAC Media:

    • Light Medium: Supplement the SILAC-grade medium with "light" L-arginine and L-lysine to their normal physiological concentrations (e.g., 84 mg/L L-arginine and 146 mg/L L-lysine for DMEM).

    • Heavy Medium: Supplement the SILAC-grade medium with "heavy" 15N-labeled L-arginine and L-lysine to the same final concentrations as the light medium.

    • To both media, add 10% dialyzed Fetal Bovine Serum and 1% Penicillin-Streptomycin. Filter-sterilize the complete media.[6]

  • Cell Culture and Labeling:

    • Culture two separate populations of the chosen cell line.

    • For the "light" population, use the complete light medium.

    • For the "heavy" population, use the complete heavy medium.

    • Passage the cells for at least five to six cell doublings in their respective SILAC media to ensure >95% incorporation of the labeled amino acids.[6]

  • Drug Treatment (for the case study):

    • Once sufficient labeling is achieved, treat the "heavy" labeled cells with the EGFR inhibitor at the desired concentration and for the appropriate duration.

    • Treat the "light" labeled cells with the vehicle control for the same duration.

  • Cell Harvesting:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or using a cell lifter in the presence of PBS.

    • Pellet the cells by centrifugation and discard the supernatant. The cell pellets can be stored at -80°C until further processing.

Protocol 2: Protein Extraction and In-Solution Digestion

Materials:

  • Lysis Buffer: 8 M urea in 50 mM ammonium bicarbonate, supplemented with protease and phosphatase inhibitors.

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified Trypsin

  • Lys-C endopeptidase

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Cell Lysis and Protein Extraction:

    • Resuspend the combined "light" and "heavy" cell pellet in ice-cold Lysis Buffer.

    • Sonicate the lysate on ice to shear genomic DNA and reduce viscosity.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a compatible protein assay (e.g., Bradford or BCA assay).

  • Reduction and Alkylation:

    • To a specific amount of protein (e.g., 100 µg), add DTT to a final concentration of 5 mM and incubate at 37°C for 45 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 11 mM. Incubate in the dark for 15 minutes.

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add Lys-C and incubate for 4 hours at 37°C.

    • Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.[7]

  • Peptide Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge. The dried peptides can be stored at -80°C.

Protocol 3: LC-MS/MS Analysis

The following are general parameters for a data-dependent acquisition (DDA) method on a high-resolution mass spectrometer (e.g., Thermo Orbitrap).

Instrumentation:

  • High-performance liquid chromatography (HPLC) system with a nano-flow pump.

  • Reversed-phase C18 analytical column.

  • High-resolution mass spectrometer.

LC Parameters:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 35% B over 90 minutes.[8]

  • Flow Rate: 200-300 nL/min.

MS Parameters (DDA):

  • Full MS Scan (MS1):

    • Resolution: 120,000

    • AGC Target: 1e6

    • Maximum Injection Time: 40 ms

  • MS/MS Scan (MS2):

    • Resolution: 15,000

    • AGC Target: 2e5

    • Maximum Injection Time: 40 ms

    • Isolation Window: 2.0 m/z

    • Collision Energy (NCE): 27

    • TopN: 20 (selects the 20 most intense precursor ions for fragmentation)

    • Dynamic Exclusion: 15 seconds[8]

Data Analysis with MaxQuant

MaxQuant is a popular open-source software for analyzing quantitative proteomics data.[9][10]

MaxQuant Parameter Settings for 15N Labeling:
  • Load Raw Data: Import the raw mass spectrometry data files into MaxQuant.

  • Group-specific parameters:

    • Type: Standard

    • Multiplicity: 2

    • Labels:

      • Light: Select the appropriate light labels (e.g., Arg0, Lys0).

      • Heavy: Select the corresponding heavy 15N labels (e.g., Arg10, Lys8).

    • Enzyme: Trypsin/P (allows for cleavage after proline).

    • Max. missed cleavages: 2

    • Variable modifications: Oxidation (M), Acetyl (Protein N-term).

    • Fixed modifications: Carbamidomethyl (C).

  • Global parameters:

    • Protein FDR: 0.01

    • Peptide FDR: 0.01

    • Match between runs: Enable this feature to increase the number of quantified proteins.

  • Database Search:

    • Select the appropriate FASTA file for the organism of interest.

  • Start the Analysis.

Data Presentation

The primary output from MaxQuant will be a "proteinGroups.txt" file. This file contains the list of identified proteins and their corresponding quantification data. The key columns for a 15N labeling experiment are the "Ratio H/L" and "Ratio H/L normalized" columns, which represent the relative abundance of the heavy-labeled (treated) sample compared to the light-labeled (control) sample.

Table 1: Example of Quantified Proteins in Response to EGFR Inhibitor Treatment
Protein NameGene NameUniprot IDRatio H/L (Treated/Control)p-valueRegulation
Epidermal growth factor receptorEGFRP005330.350.001Down-regulated
Mitogen-activated protein kinase 1MAPK1P284820.480.005Down-regulated
14-3-3 protein zeta/deltaYWHAZP631041.050.85Unchanged
Proliferating cell nuclear antigenPCNAP120040.620.02Down-regulated
Apoptosis regulator BAXBAXQ078121.890.01Up-regulated

Signaling Pathway Visualization

The quantitative proteomics data can be used to visualize the effects of the drug on specific signaling pathways.

EGFR_Pathway cluster_legend Legend EGF EGF EGFR EGFR (Ratio: 0.35) EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (Ratio: 0.48) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation down Down-regulated up Up-regulated unchanged Unchanged

Caption: EGFR signaling pathway with protein regulation data.

Conclusion

15N metabolic labeling is a robust and accurate method for quantitative proteomics that is well-suited for applications in drug discovery and basic research. By providing detailed, quantitative information on the proteome-wide effects of a compound, this technique can elucidate mechanisms of action, identify biomarkers, and guide further drug development efforts. The detailed protocols and data analysis workflow presented here provide a comprehensive guide for researchers to successfully implement this powerful technique in their own laboratories.

References

Application Notes and Protocols for Tracing Nitrogen Metabolism using DL-Histidine-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying fluxes in biological systems.[1] DL-Histidine-15N is a stable isotope-labeled amino acid that serves as a valuable tracer for investigating nitrogen metabolism. By introducing this compound into an organism or cell culture system, researchers can track the incorporation of the 15N isotope into various nitrogen-containing metabolites, providing insights into the synthesis, degradation, and turnover of amino acids, proteins, and other nitrogenous compounds.[2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to trace nitrogen metabolism.

Principle

The core principle behind using this compound as a tracer lies in its ability to participate in the same biochemical reactions as its unlabeled counterpart. The nitrogen atoms within the histidine molecule are labeled with the heavy isotope 15N. When this compound is introduced into a biological system, it is metabolized, and the 15N label is transferred to other molecules through various enzymatic reactions. By employing analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the 15N enrichment in different metabolites can be detected and quantified. This allows for the mapping of metabolic pathways and the calculation of metabolic fluxes.

Applications

  • Amino Acid Metabolism: Tracing the fate of the 15N label from histidine to other amino acids through transamination and other metabolic interconversions.

  • Protein Synthesis and Degradation: Measuring the rate of incorporation of 15N-labeled histidine into proteins to determine protein synthesis rates, and monitoring its dilution over time to assess protein degradation.

  • One-Carbon Metabolism: Investigating the link between histidine catabolism and the one-carbon pool through the formation of formiminoglutamate (FIGLU).

  • Neurotransmitter Synthesis: Tracking the synthesis of histamine, a key neurotransmitter, from its precursor, histidine.

  • Drug Development: Evaluating the effect of drug candidates on nitrogen metabolism pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from a pharmacokinetic study involving the oral administration of isotopically labeled L-histidine in healthy human volunteers. This data provides a reference for expected plasma concentrations and elimination kinetics.

Table 1: Pharmacokinetic Parameters of L-[3,3-2H2,1',3'-15N2]histidine after a Single 100 mg Oral Dose

ParameterSubject ASubject B
Maximum Plasma Concentration (Cmax) 1057.6 ng/mL1635.6 ng/mL
Time to Maximum Concentration (Tmax) 30 min60 min
Elimination Half-life (t1/2) 1.0 hr1.9 hr
Total Body Clearance 70.0 L/hr30.0 L/hr

Table 2: Plasma Concentrations of Labeled Urocanic Acid (a Histidine Metabolite)

ParameterSubject ASubject B
Maximum Plasma Concentration (Cmax) 59.61 ng/mL46.10 ng/mL
Time to Maximum Concentration (Tmax) 30 min60 min

Experimental Protocols

In Vivo Protocol: Tracing Nitrogen Metabolism in a Mouse Model

This protocol outlines a procedure for an in vivo study to trace the metabolism of this compound in mice.

1. Materials:

  • This compound (≥98% isotopic purity)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Animal model (e.g., C57BL/6 mice)

  • Equipment for intraperitoneal (IP) injection

  • Tissue collection tools (scalpels, forceps)

  • Liquid nitrogen

  • Homogenizer

  • Centrifuge

  • GC-MS or LC-MS/MS system

2. Procedure:

  • Tracer Preparation: Prepare a sterile solution of this compound in PBS at a suitable concentration for injection. The exact concentration will depend on the experimental goals and the sensitivity of the analytical instruments.

  • Animal Dosing: Administer the this compound solution to the mice via intraperitoneal (IP) injection. A typical dose might range from 50 to 200 mg/kg body weight. A control group should receive an equivalent volume of PBS.

  • Sample Collection: At predetermined time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-injection, euthanize the mice and collect blood and tissues of interest (e.g., liver, muscle, brain, kidney).

  • Tissue Processing: Immediately freeze the collected tissues in liquid nitrogen to quench metabolic activity. Store at -80°C until further processing.

  • Metabolite Extraction:

    • Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to increase their volatility for GC-MS analysis or to improve ionization for LC-MS analysis. A common derivatization agent for amino acids for GC-MS is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). For LC-MS, derivatization may not be necessary depending on the method.

  • Mass Spectrometry Analysis:

    • Analyze the derivatized samples using GC-MS or LC-MS/MS.

    • Monitor the mass isotopologues of histidine and other relevant amino acids and metabolites to determine the extent of 15N incorporation.

  • Data Analysis:

    • Correct for the natural abundance of 15N.

    • Calculate the percent enrichment of 15N in each metabolite at each time point.

    • Use the enrichment data to model metabolic fluxes and pathway activities.

In Vitro Protocol: Tracing Nitrogen Metabolism in Cell Culture

This protocol describes a method for tracing this compound metabolism in cultured cells.

1. Materials:

  • This compound (≥98% isotopic purity)

  • Cell line of interest

  • Culture medium deficient in unlabeled histidine

  • Cell culture plates or flasks

  • Phosphate-Buffered Saline (PBS)

  • Liquid nitrogen

  • Cell scraper

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge

  • GC-MS or LC-MS/MS system

2. Procedure:

  • Cell Culture: Culture the cells to the desired confluency in standard growth medium.

  • Labeling Medium Preparation: Prepare a culture medium containing this compound as the sole source of histidine. The concentration should be similar to that in the standard medium.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed 15N-labeling medium to the cells.

  • Time Course Experiment: Incubate the cells in the labeling medium for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice and aspirate the labeling medium.

    • Wash the cells quickly with cold PBS.

    • Add a specific volume of cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for Mass Spectrometry: Follow the same derivatization procedure as described in the in vivo protocol.

  • Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS/MS to determine 15N enrichment in various metabolites.

  • Data Analysis: Calculate the fractional enrichment of 15N in the target metabolites over time to determine the rates of nitrogen incorporation and metabolic flux.

Visualizations

Histidine Metabolic Pathways

Histidine_Metabolism Histidine This compound Protein Protein Synthesis Histidine->Protein Incorporation Histamine Histamine Histidine->Histamine Histidine Decarboxylase Carnosine Carnosine Histidine->Carnosine Carnosine Synthase Urocanate Urocanic Acid Histidine->Urocanate Histidase FIGLU Formiminoglutamate (FIGLU) Urocanate->FIGLU Glutamate Glutamate FIGLU->Glutamate Glutamate Formiminotransferase Other_AAs Other Amino Acids Glutamate->Other_AAs Transamination TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Deamination

Caption: Major metabolic fates of this compound.

Experimental Workflow for In Vivo Nitrogen Tracing

InVivo_Workflow Start Start Tracer_Admin Administer this compound to Animal Model Start->Tracer_Admin Sample_Collection Collect Blood and Tissues at Time Points Tracer_Admin->Sample_Collection Quench Quench Metabolism (Liquid Nitrogen) Sample_Collection->Quench Extraction Metabolite Extraction Quench->Extraction Derivatization Sample Derivatization (e.g., for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing and 15N Enrichment Calculation Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis End End Flux_Analysis->End

Caption: Workflow for an in vivo stable isotope tracing experiment.

Logical Relationship of Data Analysis

Data_Analysis_Logic Raw_Data Raw MS Data Peak_Integration Peak Integration and Isotopologue Abundance Raw_Data->Peak_Integration Natural_Abundance_Correction Natural Abundance Correction Peak_Integration->Natural_Abundance_Correction Enrichment_Calculation Calculate Molar Percent Enrichment (MPE) Natural_Abundance_Correction->Enrichment_Calculation Metabolic_Modeling Metabolic Flux Modeling Enrichment_Calculation->Metabolic_Modeling Results Metabolic Flux Rates and Pathway Contributions Metabolic_Modeling->Results

Caption: Data analysis pipeline for stable isotope tracing data.

References

Application of DL-Histidine-15N in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern drug discovery and development, providing unparalleled insights into drug mechanisms, target engagement, and metabolic fate. Among the stable isotopes, Nitrogen-15 (¹⁵N) offers significant advantages for studying the roles of nitrogen-containing biomolecules. DL-Histidine-¹⁵N, a labeled version of the versatile amino acid histidine, is particularly valuable due to the unique properties of the histidine imidazole side chain, which is frequently involved in protein active sites, metal coordination, and protein-protein interactions.

These application notes provide a comprehensive overview of the use of DL-Histidine-¹⁵N in drug discovery, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) based methodologies. Detailed protocols for key experiments are provided to enable researchers to apply these powerful techniques in their own laboratories.

Key Applications of DL-Histidine-¹⁵N

The incorporation of ¹⁵N into histidine allows for sensitive and specific detection in a variety of experimental setups. The primary applications in drug discovery include:

  • Target Identification and Validation: Utilizing ¹⁵N-labeled proteins to identify and characterize the binding of small molecule drug candidates.

  • Fragment-Based Drug Discovery (FBDD): Screening of low molecular weight fragments for binding to ¹⁵N-labeled protein targets.

  • Determination of Binding Affinity and Kinetics: Quantifying the strength and speed of drug-target interactions.

  • Structural Biology: Elucidating the three-dimensional structure of protein-drug complexes to guide lead optimization.

  • Enzyme Mechanism Studies: Probing the role of histidine residues in catalytic activity and how drug candidates modulate it.

  • ADME (Absorption, Distribution, Metabolism, and Excretion) Studies: Tracing the metabolic fate of drug candidates containing a ¹⁵N-histidine moiety.

Data Presentation: Quantitative Analysis of Drug-Target Interactions

A primary application of DL-Histidine-¹⁵N is the quantitative analysis of protein-ligand interactions using NMR spectroscopy. By monitoring the chemical shift perturbations (CSPs) of the backbone amide protons and nitrogens of a ¹⁵N-labeled protein upon titration with a ligand, the dissociation constant (Kd) can be accurately determined. The following tables summarize representative quantitative data from such experiments.

Table 1: Dissociation Constants (Kd) Determined by ¹⁵N-HSQC Titration

Target ProteinLigandResidue(s) MonitoredTechniqueKd (µM)Reference
SH3bPeptide LigandMultiple¹⁵N-HSQC57.9 ± 2.3[1][2]
Barnased(CGAC)Multiple¹⁵N-HSQC62.5 ± 3.8[1][2]
HisJL-HistidineMultiple¹⁵N-HSQC~50-60[2][3]
Zika Virus ProteaseDipeptide InhibitorT53, L149, K84¹⁵N-HSQCNot specified[4]
PfMTIPΔ60Hit Compound 8Multiple¹⁵N-HSQC100 ± standard deviation (n=8)[5]

Table 2: Chemical Shift Perturbations (CSPs) upon Ligand Binding

ProteinLigandResidueΔδ ¹H (ppm)Δδ ¹⁵N (ppm)Combined CSP (Δδ_AV)¹Reference
proMMP-7 ΔNCSyndecan-2 PeptideGln 7--> 0.2[6]
proMMP-7 ΔNCSyndecan-2 PeptideGlu 32--> 0.2[6]
proMMP-7 ΔNCSyndecan-2 PeptideGly 48--> 0.2[6]
proMMP-7 ΔNCSyndecan-2 PeptideSer 52--> 0.2[6]
AndrocamMyosin VI PeptideMultipleVariableVariableVariable[7]

¹Combined chemical shift perturbation calculated using the formula: Δδ_AV = [(Δδ ¹H)² + (α * Δδ ¹⁵N)²]¹ᐟ² where α is a weighting factor (typically ~0.14-0.2).[1][6][8]

Experimental Protocols

Protocol 1: Expression and ¹⁵N-Labeling of a Target Protein in E. coli

This protocol describes the uniform ¹⁵N labeling of a target protein containing histidine residues for NMR studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the target protein.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).

  • ¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent).

  • Glucose (or ¹³C-glucose for double labeling).

  • 1 M MgSO₄, 1 M CaCl₂.

  • Trace metal solution.

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Methodology:

  • Pre-culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Starter Culture: The next day, inoculate 50-100 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl) with the overnight pre-culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Main Culture Preparation: Prepare 1 L of M9 minimal medium using ¹⁵NH₄Cl as the sole nitrogen source. Add glucose, MgSO₄, CaCl₂, trace metals, and the appropriate antibiotic.

  • Inoculation and Growth: Pellet the cells from the starter culture by centrifugation (e.g., 5000 x g for 10 minutes) and resuspend them in the 1 L of M9 medium containing ¹⁵NH₄Cl. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours.

  • Harvesting and Lysis: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or processed immediately for protein purification.

  • Protein Purification: Purify the ¹⁵N-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • Verification of Labeling: Confirm ¹⁵N incorporation and the identity of the protein using mass spectrometry.

Protocol1_Workflow cluster_prep Preparation cluster_labeling Labeling and Expression cluster_processing Processing Preculture Overnight Pre-culture (LB Medium) StarterCulture Starter Culture (M9 with ¹⁴NH₄Cl) Preculture->StarterCulture Inoculate MainCulture Main Culture (M9 with ¹⁵NH₄Cl) StarterCulture->MainCulture Inoculate Induction Induction with IPTG MainCulture->Induction Grow to OD₆₀₀ 0.6-0.8 Harvesting Cell Harvesting Induction->Harvesting Express Protein Purification Protein Purification Harvesting->Purification Lyse Cells Verification MS Verification Purification->Verification Purified Protein

Workflow for ¹⁵N-labeling of a target protein in E. coli.
Protocol 2: ¹⁵N-HSQC Titration for Measuring Protein-Ligand Binding

This protocol outlines the steps for a Heteronuclear Single Quantum Coherence (HSQC) NMR experiment to monitor the binding of a small molecule to a ¹⁵N-labeled protein.

Materials:

  • Purified, ¹⁵N-labeled target protein (typically 0.1-0.5 mM) in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.0-7.0).

  • 10% D₂O for NMR lock.

  • Concentrated stock solution of the unlabeled ligand (drug candidate) in the same NMR buffer.

  • NMR spectrometer equipped with a cryoprobe.

Methodology:

  • Sample Preparation: Prepare the initial ¹⁵N-labeled protein sample in the NMR tube.

  • Initial Spectrum: Record a 2D ¹⁵N-HSQC spectrum of the protein in the absence of the ligand. This serves as the reference spectrum.[9]

  • Ligand Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample directly in the NMR tube.

  • Spectrum Acquisition at Each Titration Point: After each addition of the ligand, gently mix the sample and allow it to equilibrate. Record a 2D ¹⁵N-HSQC spectrum. Repeat this for a series of ligand concentrations, typically spanning from substoichiometric to several-fold molar excess.[2][8]

  • Data Processing and Analysis:

    • Process all the HSQC spectra identically using NMR processing software (e.g., TopSpin, NMRPipe).

    • Overlay the spectra to visualize the chemical shift perturbations (CSPs) of the protein's amide resonances.[7]

    • For each assigned residue, measure the change in the ¹H and ¹⁵N chemical shifts at each ligand concentration.

  • Binding Site Identification: Residues exhibiting significant CSPs are likely located in or near the ligand-binding site. Map these residues onto the protein's structure.

  • Kd Determination:

    • Calculate the combined chemical shift perturbation (Δδ_AV) for each affected residue at each ligand concentration.

    • Plot the Δδ_AV as a function of the total ligand concentration.

    • Fit the data to a suitable binding isotherm equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).[8][10]

Protocol2_Workflow Start Prepare ¹⁵N-labeled protein sample InitialSpec Record initial ¹⁵N-HSQC spectrum (apo) Start->InitialSpec Titration Add aliquot of ligand stock solution InitialSpec->Titration Equilibrate Equilibrate sample Titration->Equilibrate AcquireSpec Record ¹⁵N-HSQC spectrum (complex) Equilibrate->AcquireSpec MorePoints More titration points? AcquireSpec->MorePoints MorePoints->Titration Yes ProcessData Process and overlay all spectra MorePoints->ProcessData No Analyze Analyze Chemical Shift Perturbations (CSPs) ProcessData->Analyze IdentifyBindingSite Identify Binding Site Analyze->IdentifyBindingSite DetermineKd Determine Dissociation Constant (Kd) Analyze->DetermineKd End End IdentifyBindingSite->End DetermineKd->End

Workflow for ¹⁵N-HSQC titration experiment and data analysis.
Protocol 3: Metabolic Stability Assay using ¹⁵N-Labeled Compounds and LC-MS

This protocol describes a general approach to assess the metabolic stability of a drug candidate containing a ¹⁵N-histidine moiety using liver microsomes.

Materials:

  • ¹⁵N-labeled drug candidate.

  • Liver microsomes (human, rat, mouse, etc.).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile or methanol containing an internal standard for quenching the reaction.

  • LC-MS/MS system.

Methodology:

  • Incubation Preparation: Prepare a master mix containing the ¹⁵N-labeled drug candidate and liver microsomes in phosphate buffer. Pre-warm the mixture at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile or methanol containing an internal standard.[11]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the ¹⁵N-labeled parent drug at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent drug remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁̸₂) using the equation: t₁̸₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.[12][13]

Protocol3_Workflow Start Prepare incubation mixture: ¹⁵N-drug, microsomes, buffer Initiate Initiate reaction with NADPH regenerating system Start->Initiate Sample Collect and quench samples at different time points Initiate->Sample Process Centrifuge and collect supernatant Sample->Process Analyze LC-MS/MS analysis of parent drug concentration Process->Analyze Calculate Calculate half-life (t₁̸₂) and intrinsic clearance (CLint) Analyze->Calculate End End Calculate->End

Workflow for a metabolic stability assay using ¹⁵N-labeled drug.

Signaling Pathways and Logical Relationships

The versatility of the histidine side chain allows it to participate in numerous biological signaling pathways, often as a key residue in enzyme active sites or as a ligand for metal ions. The protonation state of the imidazole ring is crucial for its function and can be influenced by the local environment and interactions with drug molecules.

Histidine_Signaling cluster_histidine Histidine Residue cluster_interactions Molecular Interactions cluster_consequences Functional Consequences His_Neutral Neutral Histidine (pKa ~6.5) His_Protonated Protonated Histidine (His+) His_Neutral->His_Protonated Protonation/ Deprotonation Enzyme_Activity Modulation of Enzyme Activity His_Neutral->Enzyme_Activity Affects His_Protonated->Enzyme_Activity Affects Drug_Binding Drug Candidate Binding Drug_Binding->His_Neutral Stabilizes Drug_Binding->His_Protonated Stabilizes Drug_Binding->Enzyme_Activity Modulates Protein_Conformation Conformational Change Drug_Binding->Protein_Conformation Induces Metal_Coordination Metal Ion Coordination (e.g., Zn²⁺, Fe²⁺) Metal_Coordination->His_Neutral H_Bonding Hydrogen Bonding H_Bonding->His_Neutral H_Bonding->His_Protonated Signal_Transduction Altered Signal Transduction Protein_Conformation->Signal_Transduction

Role of histidine in signaling and drug interaction.

Conclusion

DL-Histidine-¹⁵N is a powerful tool in the arsenal of drug discovery and development scientists. Its application in NMR and MS techniques provides high-resolution, quantitative data on drug-target interactions, enzyme mechanisms, and metabolic stability. The protocols and data presented in these application notes serve as a guide for researchers to leverage the unique advantages of ¹⁵N-labeled histidine to accelerate their drug discovery programs. By enabling a deeper understanding of the molecular basis of drug action, DL-Histidine-¹⁵N facilitates the rational design of safer and more effective medicines.

References

Cost-Effective Strategies for Protein Labeling with DL-Histidine-15N: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of proteins with nitrogen-15 (¹⁵N) is a cornerstone technique in modern biochemical and pharmaceutical research. It provides an unparalleled level of detail for studying protein structure, dynamics, and interactions, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Histidine residues, with their unique imidazole side chains, are frequently involved in enzyme active sites, protein-protein interactions, and signaling pathways through post-translational modifications like phosphorylation. Consequently, the specific labeling of histidine with ¹⁵N (¹⁵N-His) offers a powerful tool for elucidating molecular mechanisms relevant to drug discovery and development.

However, the cost of isotopically labeled amino acids can be a significant barrier for many research endeavors. This document provides detailed application notes and cost-effective protocols for protein labeling using a racemic mixture of DL-Histidine-¹⁵N. While L-histidine is the biologically active enantiomer incorporated into proteins, the use of a more economical DL-mixture can be a viable strategy, as Escherichia coli, a common protein expression host, demonstrates a strong preference for the L-isomer. This guide will detail strategies to maximize the incorporation of L-Histidine-¹⁵N while minimizing costs, present quantitative data for comparison, and provide step-by-step experimental protocols.

Data Presentation: Comparative Analysis of Labeling Strategies

A key aspect of cost-effective protein labeling is maximizing the yield of the target protein while ensuring high levels of isotope incorporation. The choice of expression medium and cultivation strategy significantly impacts both of these factors. Below is a summary of expected yields and relative costs for different labeling approaches.

Labeling StrategyExpression MediumTypical Protein Yield (mg/L of culture)¹⁵N Incorporation Efficiency (%)Relative Cost of Nitrogen SourceOverall Cost-Effectiveness
Minimal Medium (M9) with ¹⁵NH₄Cl M9 Salts, Glucose, ¹⁵NH₄Cl5-20>95%LowHigh
Minimal Medium (M9) with DL-Histidine-¹⁵N M9 Salts, Glucose, Unlabeled NH₄Cl, DL-Histidine-¹⁵N5-20>95% (for L-His)ModerateHigh
Rich Medium with ¹⁵N-labeled components ¹⁵N-labeled yeast extract/peptone50-200>95%HighLow
High-Density Fermentation with ¹⁵NH₄Cl Optimized Minimal Medium100-1000>98%LowVery High

Note: Protein yields are highly dependent on the specific protein being expressed and the optimization of expression conditions. The relative cost is an estimation based on the price of the isotopic-labeled compounds.

Experimental Protocols

Protocol 1: General ¹⁵N Labeling in E. coli using ¹⁵NH₄Cl in M9 Minimal Medium

This protocol describes the uniform labeling of a target protein with ¹⁵N using ¹⁵NH₄Cl as the sole nitrogen source. This is a foundational and cost-effective method for general ¹⁵N labeling.

Materials:

  • E. coli strain transformed with the expression plasmid for the target protein (e.g., BL21(DE3)).

  • LB medium (for pre-culture).

  • M9 minimal medium components (see recipe below).

  • ¹⁵NH₄Cl (Ammonium Chloride-¹⁵N, 99 atom % ¹⁵N).

  • Glucose (or other carbon source).

  • Trace elements solution.

  • Vitamin solution (e.g., thiamine, biotin).

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

M9 Minimal Medium (1 L):

ComponentAmount
10x M9 Salts100 mL
¹⁵NH₄Cl1 g
20% (w/v) Glucose20 mL
1 M MgSO₄2 mL
0.1 M CaCl₂1 mL
1000x Trace Elements1 mL
1000x Vitamin Solution1 mL
Sterile H₂Oto 1 L

10x M9 Salts (1 L):

ComponentAmount
Na₂HPO₄·7H₂O128 g
KH₂PO₄30 g
NaCl5 g

1000x Trace Elements (100 mL):

ComponentAmount
FeCl₃·6H₂O2.7 g
ZnCl₂0.2 g
CoCl₂·6H₂O0.2 g
Na₂MoO₄·2H₂O0.2 g
CaCl₂·2H₂O0.1 g
CuCl₂·2H₂O0.1 g
H₃BO₃0.05 g
Concentrated HCl10 mL

Procedure:

  • Pre-culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Inoculation: The next day, inoculate 1 L of sterile M9 minimal medium (containing ¹⁵NH₄Cl) with the overnight pre-culture. A starting optical density at 600 nm (OD₆₀₀) of 0.05-0.1 is recommended.

  • Growth: Incubate the culture at 37°C with vigorous shaking (200-250 rpm). Monitor the cell growth by measuring the OD₆₀₀.

  • Induction: When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. The optimal IPTG concentration and induction temperature/time should be determined empirically for each protein. A common strategy to improve protein solubility is to lower the temperature to 18-25°C and induce for a longer period (12-16 hours).

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis and Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with protein purification.

Protocol 2: Selective Labeling with DL-Histidine-¹⁵N

This protocol is designed for the specific incorporation of ¹⁵N-histidine into the target protein using a racemic mixture of DL-Histidine-¹⁵N. The principle is to provide all other amino acids in their unlabeled form to suppress the general incorporation of ¹⁵N from other sources.

Materials:

  • E. coli strain transformed with the expression plasmid.

  • M9 minimal medium components (as in Protocol 1, but with unlabeled NH₄Cl).

  • DL-Histidine-¹⁵N (ensure all three nitrogen atoms in the imidazole ring and the alpha-amino group are ¹⁵N labeled for maximum utility).

  • A mixture of the other 19 unlabeled L-amino acids.

  • All other reagents as listed in Protocol 1.

Procedure:

  • Prepare Amino Acid Stock Solution: Prepare a sterile, concentrated stock solution of the 19 unlabeled amino acids.

  • Pre-culture: Grow an overnight pre-culture in LB medium as described in Protocol 1.

  • Main Culture Preparation: Prepare 1 L of M9 minimal medium with unlabeled NH₄Cl. Add the unlabeled amino acid mixture to a final concentration of 50-100 mg/L for each amino acid, except for histidine.

  • Inoculation and Growth: Inoculate the main culture with the pre-culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.5.

  • Histidine Starvation and Label Addition: To enhance the uptake and incorporation of the labeled histidine, it is beneficial to briefly starve the cells of histidine before adding the labeled compound. This can be achieved by centrifuging the cells at mid-log phase, washing them with M9 medium lacking histidine, and then resuspending them in fresh M9 medium containing the unlabeled amino acid mix.

  • Addition of DL-Histidine-¹⁵N and Induction: Add DL-Histidine-¹⁵N to a final concentration of 50-100 mg/L. Immediately after, induce protein expression with IPTG as described in Protocol 1.

  • Harvesting and Purification: Harvest the cells and purify the protein as described in Protocol 1.

Note on DL-Histidine Usage: Standard E. coli ribosomal machinery has a strong preference for L-amino acids. Therefore, the D-isomer of histidine is not expected to be significantly incorporated into the expressed protein. However, to ensure maximal incorporation of the L-isomer, it is advisable to use a slightly higher concentration of the DL-mixture compared to what would be used for pure L-histidine.

Mandatory Visualizations

Histidine Kinase Two-Component Signaling Pathway

This diagram illustrates a typical two-component signaling pathway found in bacteria, where a sensor histidine kinase autophosphorylates in response to an environmental stimulus and subsequently transfers the phosphoryl group to a response regulator, often modulating gene expression.

Histidine_Kinase_Signaling cluster_membrane Cell Membrane Sensor_HK Sensor Histidine Kinase (HK) Sensor_HK->Sensor_HK 2. Autophosphorylation (on Histidine residue) ADP ADP Sensor_HK->ADP RR Response Regulator (RR) Sensor_HK->RR 3. Phosphotransfer Stimulus Environmental Stimulus Stimulus->Sensor_HK 1. Signal Perception ATP ATP ATP->Sensor_HK RR_P Phosphorylated RR (RR-P) DNA DNA RR_P->DNA 4. DNA Binding Gene_Expression Gene Expression (Activation or Repression) DNA->Gene_Expression 5. Regulation

Caption: A typical bacterial two-component signaling pathway involving a histidine kinase.

Experimental Workflow for Cost-Effective ¹⁵N-Histidine Labeling

This workflow outlines the key decision points and steps for implementing a cost-effective protein labeling strategy using DL-Histidine-¹⁵N.

Cost_Effective_Workflow Start Start: Need for ¹⁵N-His Labeled Protein Decision1 Is uniform ¹⁵N labeling sufficient? Start->Decision1 Protocol1 Protocol 1: Uniform Labeling with ¹⁵NH₄Cl Decision1->Protocol1 Yes Decision2 Is Histidine-specific labeling required? Decision1->Decision2 No Optimization Optimize Expression: - Induction temperature - IPTG concentration - Induction time Protocol1->Optimization Protocol2 Protocol 2: Selective Labeling with DL-Histidine-¹⁵N Decision2->Protocol2 Yes Protocol2->Optimization Purification Protein Purification Optimization->Purification Analysis Analysis: - NMR Spectroscopy - Mass Spectrometry Purification->Analysis End End: Labeled Protein Analysis->End

Caption: Decision workflow for choosing a cost-effective ¹⁵N-histidine labeling strategy.

Applications in Drug Development

The ability to produce proteins selectively labeled at histidine residues is invaluable for various stages of drug development:

  • Target Validation: Labeled proteins can be used in NMR-based screening assays to identify small molecules that bind to the target protein. Changes in the chemical shifts of ¹⁵N-histidine residues can pinpoint the binding site and provide structural information about the interaction.

  • Mechanism of Action Studies: For enzymes where histidine is part of the catalytic site, ¹⁵N-labeling can be used to study the catalytic mechanism and how it is affected by inhibitor binding.

  • Structure-Activity Relationship (SAR) Studies: By observing how a series of compound analogs affect the NMR spectrum of the labeled target protein, researchers can build a detailed understanding of the SAR, guiding the design of more potent and selective drugs.

  • Pharmacokinetics and Drug Metabolism: While less common for protein labeling itself, the principles of stable isotope labeling are central to pharmacokinetic studies where ¹⁵N-labeled drugs are used to trace their metabolism and distribution in vivo.

Conclusion

Cost-effective strategies for protein labeling are essential for advancing research in both academic and industrial settings. The use of DL-Histidine-¹⁵N, coupled with optimized expression protocols in E. coli, presents a viable approach for obtaining selectively labeled proteins for detailed structural and functional studies. By carefully selecting the appropriate labeling strategy and optimizing experimental conditions, researchers can significantly reduce the costs associated with stable isotope labeling, thereby accelerating the pace of discovery in drug development and other areas of biomedical research.

Application Note: Quantitative Analysis of 15N-Labeled Proteins using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with 15N is a powerful metabolic labeling technique for accurate quantitative proteomics.[1][2][3] By incorporating a "heavy" isotope of nitrogen into the entire proteome of a cell population or organism, it serves as an internal standard for comparison with an unlabeled or "light" (14N) sample. This approach minimizes experimental variability, as the samples are combined early in the workflow, and allows for precise relative quantification of protein abundance.[1][2][3] The mass shift induced by the 15N isotope allows for the differentiation and quantification of peptides from the two samples by mass spectrometry.

This application note provides a comprehensive overview and detailed protocols for conducting quantitative proteomics experiments using 15N metabolic labeling, from sample preparation to data analysis with widely-used software platforms.

Data Presentation: Quantitative Proteomic Analysis of mTOR Signaling Pathway

To illustrate the application of this workflow, we present a hypothetical study on the impact of a novel drug candidate on the mTOR signaling pathway in a human cell line. The mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[4][5]

Table 1: Relative Quantification of Key mTOR Pathway Proteins Upon Drug Treatment. Control (14N-labeled) and drug-treated (15N-labeled) cells were analyzed. Ratios represent the change in protein abundance in drug-treated cells relative to control.

ProteinGeneFunctionFold Change (15N/14N)p-value
mTORMTORSerine/threonine kinase, central regulator of cell growth0.950.45
RaptorRPTORComponent of mTORC1 complex0.980.62
RictorRICTORComponent of mTORC2 complex1.020.71
AktAKT1Serine/threonine kinase, upstream activator of mTORC10.650.01
4E-BP1EIF4EBP1Translational repressor, downstream of mTORC11.850.005
S6KRPS6KB1Kinase, promotes protein synthesis, downstream of mTORC11.790.007

Experimental Protocols

15N Metabolic Labeling of Cultured Cells

This protocol describes the metabolic labeling of adherent human cells.

Materials:

  • Human cell line of interest (e.g., HEK293, HeLa)

  • DMEM for SILAC (or other appropriate base medium)

  • 14N-Arginine and 14N-Lysine

  • 15N-Arginine (>99% purity) and 15N-Lysine (>99% purity)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and consumables

Procedure:

  • Prepare "light" (14N) and "heavy" (15N) growth media by supplementing DMEM with the respective light and heavy isotopes of arginine and lysine, and dFBS.

  • Culture cells in the "light" medium for at least 6-8 doublings to ensure complete incorporation of the light amino acids.

  • For the "heavy" labeled sample, culture cells in the "heavy" medium for the same number of doublings to achieve >97% isotope incorporation.[1]

  • Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) for the desired duration. The "light" labeled cells will serve as the control.

  • After treatment, wash the cells with PBS, and harvest by scraping or trypsinization.

Protein Extraction and Digestion

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Lyse the harvested cell pellets in lysis buffer on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine the protein concentration of the light and heavy lysates using a BCA assay.

  • Mix equal amounts of protein from the light and heavy lysates.

  • Reduction and Alkylation:

    • Add DTT to the protein mixture to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • In-solution Digestion:

    • Dilute the protein mixture with ammonium bicarbonate buffer to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.

  • Dry the purified peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis

Instrumentation:

  • High-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system.

Procedure:

  • Load the resuspended peptide sample onto the LC system.

  • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) over a C18 analytical column.

  • Acquire mass spectra in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Acquire high-resolution full scans in the Orbitrap (e.g., resolution 60,000, m/z range 350-1500).

    • MS2 Scan: Select the top N most intense precursor ions for fragmentation (e.g., by HCD) and acquire MS/MS spectra in the Orbitrap or ion trap.

Data Analysis Software and Protocols

Software Overview

Several software packages can be used for analyzing 15N-labeled proteomics data. Popular choices include:

  • MaxQuant: A widely used, free software for quantitative proteomics, supporting a broad range of labeling techniques.[6][7]

  • Proteome Discoverer: A comprehensive data analysis platform from Thermo Fisher Scientific.

  • Skyline: An open-source platform for targeted and quantitative proteomics analysis.[8][9][10]

  • Protein Prospector: An open-access, web-based software with modules for 15N quantification.[1][2]

  • Census: A quantitative analysis tool that can handle various labeling strategies, including 15N.[11]

Protocol for Data Analysis using MaxQuant
  • Open MaxQuant and load the raw mass spectrometry data files.

  • Group-specific parameters:

    • In the "Group" tab, set the "Type" to "Standard".

    • Set "Multiplicity" to 2.

    • Define the labels:

      • Label 1: 14N (or leave as default light)

      • Label 2: 15N. Select the appropriate 15N-labeled amino acids used in the experiment.

  • Global parameters:

    • Specify the appropriate enzyme (e.g., Trypsin/P).

    • Set variable modifications (e.g., Oxidation (M), Acetyl (Protein N-term)).

    • Set a fixed modification for carbamidomethyl (C).

    • Select the appropriate instrument settings.

    • Provide the path to a relevant FASTA file for protein database searching.

  • Start the analysis. MaxQuant will perform peptide and protein identification and quantification.

  • Review the results. The output files will contain information on protein ratios (15N/14N), intensities, and statistical analysis.

Mandatory Visualizations

mTOR Signaling Pathway

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex mTORC2 mTORC2 Akt->mTORC2 Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis mTORC2->Akt

Caption: A simplified diagram of the mTOR signaling pathway.

Experimental Workflow for 15N-Labeled Proteomics

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Labeling_14N 14N Metabolic Labeling (Control) Mix Mix Equal Protein Amounts Labeling_14N->Mix Labeling_15N 15N Metabolic Labeling (Treated) Labeling_15N->Mix Digest Reduction, Alkylation, & Trypsin Digestion Mix->Digest Desalt C18 Desalting Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Software Data Analysis Software (e.g., MaxQuant) LCMS->Software Quant Protein Identification & Quantification Software->Quant

Caption: The general experimental workflow for quantitative proteomics using 15N metabolic labeling.

Logical Relationship for Data Interpretation

Data_Interpretation MS1_Signal MS1 Signal Intensity Ratio 15N/14N Ratio MS1_Signal->Ratio Fold_Change Protein Fold Change Ratio->Fold_Change Bio_Sig Biological Significance Fold_Change->Bio_Sig

Caption: The logical flow from raw data to biological interpretation in quantitative proteomics.

References

Application Notes and Protocols for Sample Preparation of 15N-Labeled Proteins for NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of high-quality, uniformly 15N-labeled protein samples suitable for Nuclear Magnetic Resonance (NMR) analysis. The protocols outlined below cover the entire workflow, from expression in Escherichia coli to the final NMR sample, and are designed to be a valuable resource for researchers in structural biology and drug development.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution. Isotopic labeling, particularly with 15N, is often a prerequisite for biomolecular NMR studies. Uniform 15N labeling simplifies NMR spectra and enables the use of a wide range of heteronuclear correlation experiments, which are essential for resonance assignment and structure determination of proteins.

The successful preparation of a 15N-labeled protein sample is critical for acquiring high-quality NMR data. This process involves several key stages:

  • Expression: The protein of interest is overexpressed in a bacterial host, typically E. coli, grown in a minimal medium where the sole nitrogen source is a 15N-labeled compound, usually 15NH4Cl.[1][2]

  • Purification: The labeled protein is purified from the bacterial lysate to homogeneity using standard chromatographic techniques.

  • Sample Optimization: The purified protein is exchanged into a buffer that is optimal for NMR spectroscopy, ensuring the protein is stable, soluble, and yields high-quality spectra.

This application note provides detailed protocols and quantitative data to guide researchers through each of these stages, ensuring the production of NMR-ready 15N-labeled protein samples.

Data Presentation

Table 1: Recommended E. coli Strains for Protein Expression
StrainKey FeaturesRecommended Use
BL21(DE3) Deficient in Lon and OmpT proteases, contains the T7 RNA polymerase gene for high-level expression.[3][4]General high-yield protein expression.[3]
Rosetta(DE3) A derivative of BL21(DE3) containing a plasmid with tRNAs for rare codons in E. coli.[4]Expression of eukaryotic proteins that have different codon usage.[4]
SHuffle Engineered to facilitate proper disulfide bond formation in the cytoplasm.[4]Expression of proteins with multiple disulfide bonds.[4]
C41(DE3) & C43(DE3) Derived from BL21(DE3), suitable for the expression of toxic or membrane proteins.[4]Expression of proteins that are toxic to the host cell.[4]
Table 2: Composition of M9 Minimal Medium for 15N Labeling (per 1 Liter)
ComponentStock ConcentrationVolume to AddFinal Concentration
5x M9 Salts (minus NH4Cl)5x200 mL1x
15NH4Cl100 g/L10 mL1 g/L
D-Glucose20% (w/v)20 mL0.4% (w/v)
MgSO41 M2 mL2 mM
CaCl21 M0.1 mL0.1 mM
Thiamine1 mg/mL1 mL1 µg/mL
Biotin1 mg/mL1 mL1 µg/mL
Trace Elements100x10 mL1x
AntibioticVariesVariesVaries
Sterile Water-to 1 L-

Reference for M9 media composition.[5][6][7]

Table 3: Typical Protein Yields from E. coli Shake Flask Cultures
Labeling MethodCulture VolumeTypical OD600 at HarvestProtein Yield (mg/L)
Traditional IPTG-induction in M91 L1.5 - 2.52 - 10
Autoinduction in minimal media50 mL10 - 2014 - 34 (unlabeled)
High-cell-density IPTG-induction50 mL10 - 2017 - 34 (unlabeled)

Note: Yields are highly protein-dependent. Data adapted from studies on high-yield expression methods.[8]

Table 4: Optimal NMR Sample Conditions
ParameterRecommended RangeRationale
Protein Concentration 0.1 - 1.0 mM[9]Higher concentration improves signal-to-noise. For interaction studies, lower concentrations around 0.1 mM may be sufficient.[10]
Buffer 20 - 50 mM Sodium Phosphate[9]Non-protonated buffer that does not interfere with protein signals.[11]
pH 5.5 - 6.5[9]Minimizes the exchange rate of backbone amide protons with the solvent, which is base-catalyzed.[9]
Salt Concentration < 150 mM NaCl or KCl[9]High ionic strength can degrade spectral quality and spectrometer performance.[9]
D2O 5 - 10% (v/v)[9]Provides a lock signal for the NMR spectrometer.[9]
Reducing Agent 1 - 5 mM DTT or TCEPPrevents oxidation of cysteine residues.
Additives 0.02% (w/v) Sodium AzideInhibits bacterial and fungal growth.[9]
Reference Compound 0.1 mM DSS or TSPFor chemical shift referencing.
Volume 400 - 600 µLStandard volume for most NMR tubes.[9]

Experimental Protocols

Protocol for 15N Protein Expression in E. coli

This protocol describes the expression of a 15N-labeled protein in E. coli using M9 minimal medium.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • LB agar plates with the appropriate antibiotic.

  • LB medium with the appropriate antibiotic.

  • M9 minimal medium components (see Table 2).

  • 15NH4Cl (99% 15N).

  • Inducer (e.g., IPTG).

Procedure:

  • Starter Culture: Inoculate a single colony from a fresh LB agar plate into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Pre-culture: The next day, inoculate 100 mL of M9 minimal medium (with natural abundance 14NH4Cl) with the overnight starter culture to an OD600 of ~0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Adaptation to Minimal Medium: Pellet the cells from the pre-culture by centrifugation (5,000 x g, 10 min, 4°C). Resuspend the cell pellet in 100 mL of M9 minimal medium containing 15NH4Cl as the sole nitrogen source. This step helps the cells adapt to the minimal medium.

  • Main Culture: Inoculate 1 L of M9 minimal medium containing 15NH4Cl with the adapted pre-culture. Grow at 37°C with shaking.

  • Induction: When the OD600 of the main culture reaches 0.6-0.8, induce protein expression by adding the appropriate concentration of inducer (e.g., 0.1-1.0 mM IPTG).

  • Expression: Reduce the temperature to 18-25°C and continue to shake the culture for 12-16 hours to allow for protein expression. Lower temperatures often improve protein solubility.

  • Harvesting: Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

Protocol for Protein Purification (IMAC)

This protocol provides a general guideline for purifying a His-tagged 15N-labeled protein using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • Cell pellet from 1 L culture.

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0).

  • Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0).

  • Ni-NTA or other IMAC resin.

  • Lysozyme, DNase I.

  • Protease inhibitor cocktail.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer containing lysozyme, DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Sonication: Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g, 30 min, 4°C) to pellet cell debris.

  • Binding: Apply the clarified lysate to a pre-equilibrated IMAC column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with Elution Buffer.

  • Further Purification (Optional): For higher purity, a size-exclusion chromatography step can be performed.

Protocol for Final NMR Sample Preparation

Materials:

  • Purified 15N-labeled protein.

  • NMR Buffer (see Table 4 for a typical composition).

  • D2O.

  • NMR tube.

Procedure:

  • Buffer Exchange: Exchange the purified protein into the final NMR buffer using dialysis, a desalting column, or repeated concentration and dilution with a centrifugal concentrator.

  • Concentration: Concentrate the protein to the desired final concentration (typically 0.1-1.0 mM).

  • Addition of D2O: Add D2O to a final concentration of 5-10%.

  • Final Volume Adjustment: Adjust the final sample volume to 400-600 µL.

  • Transfer to NMR Tube: Carefully transfer the final sample to a clean NMR tube, avoiding the introduction of air bubbles.

  • Quality Control: It is highly recommended to run a quick 1D 1H and a 2D 1H-15N HSQC spectrum to assess the quality of the sample. A well-folded, monomeric protein will typically show good signal dispersion in the HSQC spectrum.

Determination of 15N Labeling Efficiency

The efficiency of 15N incorporation can be determined using mass spectrometry.[6][11] By comparing the mass spectra of the labeled protein or its tryptic peptides with the theoretical isotopic distribution for different enrichment levels, the percentage of 15N incorporation can be accurately calculated.[6][11] Software tools are available that can aid in this analysis.[12][13] Typically, labeling efficiencies of >95% can be achieved using the protocols described above.[2]

Visualizations

Experimental_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_nmr_prep NMR Sample Preparation Transformation Transformation of E. coli Starter_Culture Overnight Starter Culture Transformation->Starter_Culture Inoculation Pre_culture Pre-culture in M9 (14N) Starter_Culture->Pre_culture Growth Main_Culture Main Culture in M9 (15N) Pre_culture->Main_Culture Inoculation in 15N media Induction Induction (e.g., IPTG) Main_Culture->Induction OD600 = 0.6-0.8 Expression Low Temperature Expression Induction->Expression 12-16h Harvesting Harvest Cells Expression->Harvesting Centrifugation Cell_Lysis Cell Lysis Harvesting->Cell_Lysis Clarification Clarification of Lysate Cell_Lysis->Clarification Sonication & Centrifugation IMAC IMAC Purification Clarification->IMAC Binding SEC Size-Exclusion Chromatography IMAC->SEC Elution & Polishing Buffer_Exchange Buffer Exchange to NMR Buffer SEC->Buffer_Exchange Concentration Concentration of Protein Buffer_Exchange->Concentration Add_D2O Addition of D2O Concentration->Add_D2O to 5-10% Final_Sample Final NMR Sample Add_D2O->Final_Sample Transfer to NMR tube NMR_Analysis NMR Data Acquisition Final_Sample->NMR_Analysis

Caption: Experimental workflow for the preparation of 15N-labeled proteins for NMR analysis.

NMR_Sample_Components Key Components of an Optimal NMR Sample Protein 15N-Labeled Protein (0.1 - 1.0 mM) Buffer Buffer (e.g., 20-50 mM NaPO4) Protein->Buffer stabilized in Salt Salt (< 150 mM) Protein->Salt solubilized by NMR_Sample Optimal NMR Sample Protein->NMR_Sample pH pH (5.5 - 6.5) Buffer->pH maintains Buffer->NMR_Sample pH->NMR_Sample Salt->NMR_Sample D2O D2O (5 - 10%) D2O->NMR_Sample Additives Additives (DTT, NaN3, DSS) Additives->NMR_Sample

Caption: Key components and their optimal ranges for a high-quality NMR sample.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Metabolic Scrambling of 15N Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15N labeled amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and overcome the challenges of metabolic scrambling in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of 15N labeled amino acids?

A1: Metabolic scrambling is a biological process where the nitrogen-15 (15N) isotope from a labeled amino acid is transferred to other, unlabeled amino acids through various metabolic pathways.[1][2] This occurs when the host organism or cell metabolizes the provided 15N-labeled amino acid, and the 15N atom is incorporated into the cellular nitrogen pool. Subsequently, this 15N can be used in the de novo synthesis of other amino acids, leading to the "scrambling" of the isotopic label across the proteome. This phenomenon can complicate the interpretation of results in stable isotope labeling experiments, particularly in proteomics and NMR-based structural biology, by introducing the label into unintended amino acid residues.[2][3]

Q2: Which amino acids are most susceptible to metabolic scrambling?

A2: The susceptibility of amino acids to metabolic scrambling varies significantly depending on their involvement in central metabolic pathways. Based on studies in human embryonic kidney (HEK) 293 cells, amino acids can be categorized by their degree of scrambling[1]:

  • Significant Scrambling: Alanine (A), Aspartate (D), Glutamate (E), Isoleucine (I), Leucine (L), and Valine (V).

  • Interconversion: Glycine (G) and Serine (S) often interconvert.[1]

  • Minimal Scrambling: Cysteine (C), Phenylalanine (F), Histidine (H), Lysine (K), Methionine (M), Asparagine (N), Arginine (R), Threonine (T), Tryptophan (W), and Tyrosine (Y) show minimal scrambling.[1]

Q3: What are the primary consequences of metabolic scrambling in my experiments?

A3: Metabolic scrambling can lead to several undesirable outcomes in your research:

  • Inaccurate Protein Quantification: In quantitative proteomics, scrambling can lead to the misinterpretation of mass spectrometry data, as the isotopic label appears in peptides where it was not expected. This can distort peptide and protein quantification ratios.

  • Complicated NMR Spectra: In NMR spectroscopy, scrambling introduces 15N labels into non-target amino acids, leading to unexpected cross-peaks and making spectral assignment more challenging.[1]

  • Reduced Labeling Efficiency: The intended labeled amino acid may have a lower-than-expected incorporation rate, while other amino acids become unintentionally labeled.[3]

Q4: Can I prevent metabolic scrambling entirely?

A4: While complete prevention is challenging in living cells due to fundamental metabolic processes, several strategies can significantly reduce or suppress scrambling.[4][5] These methods focus on either modifying the experimental conditions or using systems with reduced metabolic activity.

Troubleshooting Guides

This section provides solutions to common problems encountered during 15N labeling experiments.

Problem 1: High degree of scrambling observed in mass spectrometry or NMR data.

Possible Cause 1: High concentration of the labeled amino acid.

  • Solution: Reducing the concentration of the 15N-labeled amino acid in the culture medium can decrease the amount available for metabolism into other amino acids.[1] This approach aims to increase the direct incorporation of the exogenous labeled amino acid into proteins.

Possible Cause 2: The cell line used has high metabolic activity.

  • Solution: Consider using a different expression system. Cell-free protein synthesis systems, for example, generally have less metabolic enzyme activity and can significantly reduce scrambling.[4][6]

Possible Cause 3: The specific labeled amino acid is a precursor for other amino acids.

  • Solution: If possible, choose a labeled amino acid that is known to undergo minimal scrambling. Refer to the list in FAQ 2 for guidance.

Problem 2: Low protein yield after modifying the culture medium to reduce scrambling.

Possible Cause 1: Reduced cell viability due to altered amino acid concentrations.

  • Solution: It is crucial to find a balance between reducing scrambling and maintaining cell health. A titration of the labeled amino acid concentration is recommended to identify the optimal level that minimizes scrambling without significantly impacting protein expression. For instance, in HEK293F cells, reducing the concentration of labeled Valine and Isoleucine from 100 mg/L to 25 mg/L was shown to minimize scrambling while maintaining protein yield.[1]

Possible Cause 2: The combination of supplemented amino acids is not optimal for cell growth.

  • Solution: When supplementing the medium with a combination of labeled amino acids, it's important to ensure that essential nutrients are not depleted. For example, a strategy that involved supplementing with 100 mg/L K and S plus 25 mg/L V without glycine failed to produce protein, while a combination of 100 mg/L K, G, and S was successful.[1]

Problem 3: Scrambling is still present even after optimizing experimental conditions.

Possible Cause: Residual metabolic activity is unavoidable in the chosen system.

  • Solution 1: Chemical Inhibition of Metabolic Pathways: The addition of chemical inhibitors can block specific enzymatic reactions responsible for scrambling. For instance, inhibitors of pyridoxal-phosphate (PLP)-dependent enzymes, such as aminooxyacetate, have been shown to be effective in suppressing amino acid conversions.[4][6]

  • Solution 2: Computational Correction of Data: Post-experimental data analysis can be used to correct for the effects of scrambling. This involves developing algorithms that can distinguish between direct incorporation and scrambling events, allowing for a more accurate quantification.[3] This can be achieved by simulating the isotopic patterns for all possible labeled states of a peptide and fitting these to the experimental data.[3]

Quantitative Data Summary

The following table summarizes the degree of metabolic scrambling for different amino acids in HEK293 cells.

Amino AcidScrambling LevelNotes
Alanine (A)SignificantProne to conversion.
Aspartate (D)SignificantEnters central metabolic pathways.
Glutamate (E)SignificantKey node in nitrogen metabolism.
Isoleucine (I)SignificantCan be reduced by lowering concentration.[1]
Leucine (L)Significant
Valine (V)SignificantCan be reduced by lowering concentration.[1]
Glycine (G)InterconversionInterconverts with Serine.[1]
Serine (S)InterconversionInterconverts with Glycine.[1]
Cysteine (C)Minimal
Phenylalanine (F)Minimal
Histidine (H)Minimal
Lysine (K)Minimal
Methionine (M)Minimal
Asparagine (N)Minimal
Arginine (R)Minimal
Threonine (T)Minimal
Tryptophan (W)Minimal
Tyrosine (Y)Minimal

Experimental Protocols

Protocol 1: Reduction of Isoleucine and Valine Scrambling in HEK293F Cells

This protocol is adapted from studies on protein expression in HEK293F cells.[1]

  • Cell Culture: Grow HEK293F cells in suspension culture.

  • Transfection: Transiently transfect the cells with the expression plasmid for the protein of interest.

  • Medium Preparation: Prepare a culture medium containing all unlabeled amino acids at a concentration of 100 mg/L, with the exception of glutamine (1 g/L).

  • Labeled Amino Acid Addition: Supplement the medium with 15N-labeled Isoleucine and Valine at a reduced concentration of 25 mg/L.

  • Protein Expression and Purification: Grow the cells in the prepared medium and purify the expressed protein using standard methods.

  • Analysis: Analyze the purified protein by NMR spectroscopy or mass spectrometry to assess the level of scrambling.

Protocol 2: Suppression of Scrambling in a Cell-Free System using Chemical Inhibitors

This protocol is based on methods developed for E. coli cell extract-based cell-free protein synthesis.[6]

  • Prepare the Cell-Free System: Prepare an E. coli S30 extract according to standard protocols.

  • Add Inhibitors: To the cell-free reaction mixture, add a cocktail of inhibitors to suppress metabolic enzymes. This cocktail can include:

    • Aminooxyacetate

    • d-malate

    • l-methionine sulfoximine

    • S-methyl-l-cysteine sulfoximine

    • 6-diazo-5-oxo-l-norleucine

    • 5-diazo-4-oxo-l-norvaline

  • Add Labeled Amino Acids: Add the desired 15N-labeled amino acid(s) to the reaction mixture.

  • Protein Synthesis: Initiate protein synthesis by adding the DNA template and incubating at the optimal temperature.

  • Purification and Analysis: Purify the synthesized protein and analyze for 15N incorporation and scrambling.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_outcome Desired Outcome Problem High Metabolic Scrambling in 15N Labeling Optimize Optimize Culture Conditions (e.g., lower AA concentration) Problem->Optimize CellFree Use Cell-Free System Problem->CellFree Correction Computational Correction Problem->Correction Post-experiment Outcome Reduced Scrambling & Accurate Quantification Optimize->Outcome Inhibitors Add Metabolic Inhibitors CellFree->Inhibitors Inhibitors->Outcome Correction->Outcome

Caption: Workflow for troubleshooting and overcoming metabolic scrambling.

metabolic_pathway 15N_Labeled_AA 15N Labeled Amino Acid (e.g., Glu) Cellular_N_Pool Cellular 15N Pool 15N_Labeled_AA->Cellular_N_Pool Metabolism Intended_Incorporation Intended Protein Incorporation 15N_Labeled_AA->Intended_Incorporation Direct De_Novo_Synthesis De Novo Amino Acid Synthesis Cellular_N_Pool->De_Novo_Synthesis Scrambled_AAs Other 15N Labeled Amino Acids (e.g., Ala, Asp) De_Novo_Synthesis->Scrambled_AAs Protein_Incorporation Protein Incorporation Scrambled_AAs->Protein_Incorporation Unintended

Caption: Simplified pathway of metabolic scrambling of 15N amino acids.

References

Technical Support Center: Challenges of Using Racemic DL-Histidine-¹⁵N in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing racemic DL-Histidine-¹⁵N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this isotopically labeled racemic mixture.

Frequently Asked Questions (FAQs)

Q1: Why is the L-histidine portion of the racemic mixture primarily utilized in my biological system?

A1: Biological systems exhibit a high degree of stereospecificity, meaning enzymes and transporters are evolved to recognize and process L-amino acids, the natural building blocks of proteins. The key enzymes in histidine metabolism, such as histidyl-tRNA synthetase (which incorporates histidine into proteins) and histidine ammonia-lyase (histidase), are specific for L-histidine. The D-enantiomer, D-histidine, is not a substrate for these enzymes and is therefore not incorporated into proteins or metabolized through the same primary pathways.

Q2: What happens to the D-histidine-¹⁵N in my cell culture or in vivo model?

A2: The fate of D-histidine-¹⁵N can vary depending on the biological system. Unlike L-histidine, which is actively used in protein synthesis and other metabolic pathways, D-histidine is generally metabolized more slowly. It can be a substrate for the enzyme D-amino acid oxidase (DAAO), which catalyzes its oxidative deamination to imidazolepyruvic acid, ammonia, and hydrogen peroxide. However, the activity of DAAO on D-histidine can be significantly lower than on other D-amino acids.[1][2] Unmetabolized D-histidine may be cleared from the system, though high concentrations of some D-amino acids have been associated with neurotoxic effects.[1]

Q3: I'm not seeing the expected ¹⁵N enrichment in my protein of interest. What are the possible reasons?

A3: There are several potential reasons for low ¹⁵N incorporation from a racemic DL-histidine-¹⁵N mixture:

  • Competition from unlabeled L-histidine: If your culture medium contains unlabeled L-histidine, it will compete with the ¹⁵N-labeled L-histidine from the racemic mixture for uptake and incorporation into proteins.

  • Insufficient labeling time: Protein turnover rates vary. Ensure your labeling period is long enough for significant incorporation of the ¹⁵N label.

  • Low concentration of the labeled compound: The effective concentration of the usable L-histidine-¹⁵N is only 50% of the total DL-histidine-¹⁵N concentration. You may need to increase the total concentration of the racemic mixture.

  • Metabolic conversion: In some cases, metabolic scrambling can occur, where the ¹⁵N from histidine is transferred to other amino acids. However, this is less common for the imidazole ring nitrogens of histidine.

Q4: Can D-histidine have any biological effects in my experiment?

A4: Yes, D-histidine is not biologically inert. While not incorporated into proteins, it can have other effects. For instance, both D- and L-histidine have been shown to protect against zinc-induced neurotoxicity. In some contexts, high concentrations of histidine, regardless of its isomeric form, can induce cellular injury, possibly through iron-dependent production of reactive oxygen species.[3] Additionally, D-histidine has been investigated for its anti-biofilm properties.[4]

Troubleshooting Guides

Problem 1: Low or no incorporation of ¹⁵N into the target protein.
Possible Cause Troubleshooting Step
Competition from unlabeled L-histidine in the medium. Use an amino acid-free medium and supplement with the racemic DL-histidine-¹⁵N as the sole source of histidine.
Inadequate concentration of L-histidine-¹⁵N. Double the concentration of the racemic DL-histidine-¹⁵N to ensure the concentration of the L-enantiomer is sufficient.
Insufficient labeling duration. Increase the incubation time with the labeled medium to allow for more protein turnover and incorporation of the ¹⁵N label.
Poor cell health or low protein synthesis rate. Check cell viability and optimize culture conditions. Ensure cells are in the logarithmic growth phase during labeling.
Problem 2: Unexpected peaks in mass spectrometry analysis.
Possible Cause Troubleshooting Step
Metabolites of D-histidine-¹⁵N. The ¹⁵N-labeled imidazolepyruvic acid, a product of D-amino acid oxidase activity on D-histidine, may be detected. Analyze for the expected mass of this metabolite.
Metabolic scrambling of the ¹⁵N label. While less common for histidine's ring nitrogens, the alpha-amino nitrogen could potentially be transferred to other amino acids. Analyze other amino acid pools for ¹⁵N enrichment.
Arginine-to-proline conversion (in SILAC experiments). If you are also using labeled arginine, be aware of its potential conversion to proline, which can complicate spectral analysis.[5][6][7][8] Adding unlabeled proline to the medium can suppress this conversion.[6]
Incomplete isotopic labeling. The presence of both ¹⁴N and ¹⁵N forms of histidine in your protein will result in a broader isotopic distribution for histidine-containing peptides.
Problem 3: Difficulty in separating D- and L-histidine-¹⁵N enantiomers.
Possible Cause Troubleshooting Step
Inappropriate HPLC column. Use a chiral stationary phase (CSP) column specifically designed for amino acid enantiomer separation. Teicoplanin-based and crown ether-based chiral columns have been shown to be effective for histidine.[9][10]
Suboptimal mobile phase composition. Optimize the mobile phase, including the organic modifier, pH, and any additives. For teicoplanin-based columns, a mobile phase of 160 mM sodium phosphate:ethanol at pH 4.5 (40:60) has been suggested for DL-histidine.[9]
Lack of derivatization. While direct analysis is possible, derivatization with a chiral reagent can improve separation and detection. However, this adds an extra step to the protocol.

Quantitative Data

Table 1: Comparative Kinetic Parameters of Enzymes Acting on Histidine Enantiomers

EnzymeSubstrateKm (mM)Vmax (relative activity)Source Organism
Histidine Ammonia-Lyase (Histidase) L-Histidine1-2100%Pseudomonas sp.
D-HistidineNot a substrate0%Pseudomonas sp.
D-Amino Acid Oxidase (DAAO) D-Alanine1.7100%Porcine Kidney
D-Serine17.810%Human
D-HistidineHigh (low affinity)LowGeneral

Table 2: Comparative Cellular Uptake of Histidine Enantiomers

Cell TypeEnantiomerUptake Characteristics
Human ErythrocytesL-HistidineStimulates zinc uptake.
D-HistidineActs as a chelator, reducing zinc uptake.[11]
Rat Basophilic Leukemia (2H3) CellsL-HistidineHigh-affinity uptake system (Km ~24 µM).
D-HistidineNot specified, but likely significantly lower than L-histidine.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of DL-Histidine Enantiomers

This protocol provides a general guideline for the separation of underivatized DL-histidine using a teicoplanin-based chiral stationary phase column.

Materials:

  • HPLC system with UV detector

  • Astec CHIROBIOTIC T column (or equivalent)

  • Mobile Phase: 160 mM Sodium Phosphate, Ethanol (HPLC grade)

  • DL-Histidine standard

  • Your experimental sample containing DL-Histidine-¹⁵N

Procedure:

  • Prepare the Mobile Phase:

    • Prepare a 160 mM sodium phosphate buffer and adjust the pH to 4.5.

    • Mix the sodium phosphate buffer with ethanol in a 40:60 ratio.

    • Degas the mobile phase before use.

  • Equilibrate the Column:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Prepare Samples and Standards:

    • Dissolve the DL-histidine standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Prepare your experimental sample, ensuring it is filtered and compatible with the mobile phase.

  • Chromatographic Analysis:

    • Inject the standard and sample onto the column.

    • Monitor the elution profile at 210 nm.

    • The two enantiomers should resolve into distinct peaks. The elution order will depend on the specific column and conditions.

  • Quantification:

    • Integrate the peak areas of the D- and L-histidine enantiomers to determine their relative abundance.

Protocol 2: Assessment of ¹⁵N Incorporation into Proteins by Mass Spectrometry

This protocol outlines a general workflow for determining the percentage of ¹⁵N incorporation into a protein of interest after labeling with DL-Histidine-¹⁵N.

Materials:

  • Protein sample from cells cultured with DL-Histidine-¹⁵N

  • Protein sample from cells cultured with unlabeled histidine (control)

  • Standard proteomics reagents for protein digestion (e.g., trypsin, DTT, iodoacetamide)

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Digestion:

    • Extract total protein from your labeled and unlabeled cell pellets.

    • Perform in-solution or in-gel tryptic digestion of your protein of interest (or the entire proteome).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

    • For a histidine-containing peptide, compare the isotopic distribution of the peptide from the labeled sample to the unlabeled control.

    • The mass shift of the peptide will depend on the number of nitrogen atoms in the peptide and the efficiency of ¹⁵N incorporation.

    • Specialized software can be used to calculate the percentage of ¹⁵N enrichment by comparing the experimental isotopic profile to theoretical profiles at different enrichment levels.[5][6]

Visualizations

L_Histidine_Metabolism L_His L-Histidine-¹⁵N Protein Protein Synthesis (¹⁵N-labeled proteins) L_His->Protein Histidyl-tRNA Synthetase Histamine Histamine-¹⁵N L_His->Histamine Histidine Decarboxylase Carnosine Carnosine-¹⁵N L_His->Carnosine Carnosine Synthetase Urocanic_Acid Urocanic Acid L_His->Urocanic_Acid Histidase

Caption: Metabolic pathways of L-Histidine-¹⁵N.

D_Histidine_Metabolism D_His D-Histidine-¹⁵N Imidazolepyruvic_Acid Imidazolepyruvic Acid-¹⁵N D_His->Imidazolepyruvic_Acid D-Amino Acid Oxidase (DAAO) Excretion Renal Excretion D_His->Excretion

Caption: Metabolic fate of D-Histidine-¹⁵N.

Experimental_Workflow cluster_CellCulture Cell Culture cluster_Analysis Analysis Start Start with cell culture Labeling Label with DL-Histidine-¹⁵N Start->Labeling Harvest Harvest cells Labeling->Harvest Extraction Protein Extraction Harvest->Extraction Digestion Tryptic Digestion Extraction->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (¹⁵N Incorporation) LC_MS->Data_Analysis

Caption: Workflow for ¹⁵N incorporation analysis.

References

Technical Support Center: Accurate Quantification of 15N Enrichment in Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 15N enrichment in labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying 15N enrichment in proteins?

A1: The two primary methods for quantifying 15N enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. MS-based approaches, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are most common for proteome-wide quantification.[1][2][3] NMR is also a powerful technique, especially for structural biology studies, and can provide data on the folding and accumulation of labeled proteins.[3][4]

Q2: How is 15N enrichment calculated from mass spectrometry data?

A2: In MS, 15N enrichment is calculated by comparing the isotopic distribution of a peptide from a 15N-labeled sample to its unlabeled (14N) counterpart.[5][6] The mass shift between the light and heavy peptide peaks, which depends on the number of nitrogen atoms, is used to determine the level of 15N incorporation.[7] Software tools like Protein Prospector and Census can automate this process by extracting ion intensities from the mass spectra and calculating the enrichment ratio.[5][7][8]

Q3: What is a typical 15N labeling efficiency, and how does it affect quantification?

A3: The efficiency of 15N labeling can vary, typically ranging from 93% to 99%, depending on the organism, the 15N-containing medium used, and the duration of labeling.[5][9] Incomplete labeling means that a fraction of the protein will contain 14N, which can complicate the mass spectra and lead to underestimation of the heavy-labeled peptides.[5][10] It is crucial to determine and correct for the labeling efficiency to ensure accurate quantification.[5][8]

Q4: What is the difference between 15N metabolic labeling and SILAC?

A4: Both are metabolic labeling techniques, but they differ in the isotopes used. 15N metabolic labeling involves growing cells in a medium where all nitrogen sources are replaced with 15N. In contrast, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) uses "heavy" amino acids containing 13C or 15N isotopes, typically arginine and lysine.[11][12][13][14] While SILAC provides a distinct mass shift for labeled peptides, the mass difference in 15N labeling varies with the number of nitrogen atoms in each peptide.[5]

Q5: Can NMR be used for quantitative analysis of 15N enrichment?

A5: Yes, NMR spectroscopy, particularly 1H-15N HSQC experiments, can be used to monitor 15N labeled proteins.[4][15] The signal intensity in NMR spectra is proportional to the percentage of the isotope at a specific site, allowing for quantification.[1] It is also a valuable tool for assessing protein folding and integrity.[3]

Troubleshooting Guides

Issue 1: Low or Inconsistent 15N Labeling Efficiency

Symptoms:

  • Mass spectra show significant peaks corresponding to unlabeled or partially labeled peptides.

  • Calculated enrichment is below the expected level (e.g., <95%).

  • High variability in enrichment levels across different proteins or peptides within the same sample.[5]

Possible Causes:

  • Insufficient Labeling Time: The duration of cell growth in the 15N medium may not be sufficient for complete protein turnover.

  • Contamination with 14N: The growth medium may be contaminated with natural abundance nitrogen sources.

  • Amino Acid Scrambling: Metabolic pathways can lead to the conversion of labeled amino acids into other amino acids, diluting the 15N enrichment.[1][16]

  • Slow Protein Turnover: Some proteins have very slow turnover rates and may not become fully labeled during the experiment.[17]

Solutions:

  • Optimize Labeling Duration: Perform a time-course experiment to determine the optimal labeling time for your specific cell line or organism.

  • Ensure High-Purity Reagents: Use high-purity 15N-labeled media and amino acids to minimize 14N contamination.

  • Use Auxotrophic Strains: For cell culture experiments, consider using auxotrophic cell lines that cannot synthesize certain amino acids, ensuring they are exclusively incorporated from the medium.

  • Account for Protein Turnover: For tissues with slow protein turnover, a longer labeling period, potentially spanning multiple generations in animal models, may be necessary.[17][18]

Issue 2: Inaccurate Quantification due to Co-eluting Peptides

Symptoms:

  • Overlapping isotopic envelopes in the mass spectrum, making it difficult to distinguish between the light and heavy peptide signals.[5]

  • Incorrect monoisotopic peak assignment by the analysis software.[5]

  • Inaccurate peptide ratios, especially for low-abundance proteins.[19][20]

Possible Causes:

  • High Sample Complexity: In complex protein mixtures, it is common for multiple peptides to elute from the chromatography column at the same time.[5]

  • Insufficient Chromatographic Resolution: The liquid chromatography method may not be adequately separating the peptides before they enter the mass spectrometer.

Solutions:

  • Improve Chromatographic Separation:

    • Increase the length of the LC gradient.

    • Use a column with a smaller particle size or a longer length.

    • Optimize the mobile phase composition.

  • Use High-Resolution Mass Spectrometry: Acquiring data with high mass resolution can help to distinguish between overlapping isotopic peaks.[5][9]

  • Employ Targeted Quantification: Methods like Parallel Reaction Monitoring (PRM) can provide more accurate quantification for specific proteins of interest by targeting only the peptides of interest, reducing the impact of co-eluting species.[19]

  • Utilize Advanced Software Features: Some software packages have features to flag and correct for incorrect monoisotopic peak assignments and co-eluting peptides.[5]

Issue 3: Poor Identification of 15N-Labeled Peptides

Symptoms:

  • Fewer peptide-spectrum matches (PSMs) for the heavy-labeled sample compared to the light sample.[5]

  • Missing values for the heavy-labeled peptides in the final quantification results.[19]

Possible Causes:

  • Incomplete Labeling: With lower labeling efficiency, the isotopic distribution of heavy peptides becomes broader and more complex, making it harder for search algorithms to identify the monoisotopic peak correctly.[5]

  • Incorrect Search Parameters: The mass tolerance and modification settings in the database search may not be optimized for 15N-labeled data.

  • Low Signal-to-Noise: The intensity of the heavy-labeled peptide signals may be low, especially for low-abundance proteins.[17]

Solutions:

  • Achieve High Labeling Efficiency: Aim for a labeling efficiency of 98.5% or higher to improve the identification rate of heavy peptides.[5]

  • Optimize Search Parameters:

    • Ensure the database search parameters account for the variable mass shift of 15N.

    • Use a wider precursor mass tolerance if necessary, but be mindful of the potential for increased false discovery rates.[5]

  • Use Appropriate Software: Employ software specifically designed for 15N data analysis, such as Protein Prospector, which can calculate the expected mass and isotopic distribution for heavy-labeled peptides.[5][8][21]

  • Data-Independent Acquisition (DIA): Consider using DIA-MS, which can reduce the problem of missing values, although it requires more complex data analysis.[5][9]

Quantitative Data Summary

Table 1: Example of Peptide-Level 15N Enrichment Quantification

Peptide SequencePrecursor m/z (14N)Precursor m/z (15N)14N Intensity (AUC)15N Intensity (AUC)Ratio (15N/14N)% Enrichment
VGYVSGWGR497.26506.281.20E+081.15E+080.9698.2%
YLYEIAR456.75463.779.80E+079.45E+070.9698.5%
SLHTLFGDELCK678.83689.855.40E+075.10E+070.9497.9%

Table 2: Protein-Level Quantification Summary

Protein AccessionProtein Name# Peptides QuantifiedMedian Ratio (15N/14N)Interquartile Range
P02768Serum albumin150.950.12
P62258Calmodulin81.020.09
Q9Y6K514-3-3 protein zeta110.980.15

Experimental Protocols

Protocol 1: 15N Metabolic Labeling of Cultured Cells
  • Cell Culture Preparation: Grow cells in standard "light" (14N) medium until they reach the desired confluence.

  • Adaptation to Heavy Medium: Gradually adapt the cells to the "heavy" (15N) medium to avoid shocking them. This can be done by passaging the cells in increasing concentrations of heavy medium (e.g., 25%, 50%, 75%, 100%).

  • Full Labeling: Culture the cells in 100% 15N medium for a sufficient number of cell divisions to ensure near-complete labeling (typically 5-6 doublings).

  • Harvesting: Harvest the "light" and "heavy" labeled cell populations separately.

  • Sample Mixing: Combine the light and heavy cell pellets in a 1:1 ratio based on cell count or total protein concentration.

  • Protein Extraction and Digestion:

    • Lyse the combined cell pellet using a suitable lysis buffer.

    • Quantify the total protein concentration.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin.[22]

  • Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction method.[9]

  • LC-MS/MS Analysis: Analyze the cleaned peptide sample by LC-MS/MS.

Protocol 2: Determination of 15N Labeling Efficiency
  • Analyze a Heavy-Only Sample: Prepare a sample containing only the 15N-labeled proteins.

  • Acquire MS1 Spectra: Perform an LC-MS analysis and acquire high-resolution MS1 spectra of the labeled peptides.

  • Select Abundant Peptides: Choose several abundant peptides for analysis. Peptides with a mass less than 1500 Da are often preferred.[5]

  • Compare Experimental and Theoretical Isotope Patterns:

    • For each selected peptide, observe its experimental isotopic distribution.

    • Use a tool like the MS-Isotope module in Protein Prospector to generate theoretical isotopic profiles at different enrichment levels (e.g., 95%, 96%, 97%, 98%, 99%).[5]

    • Compare the experimental pattern to the theoretical patterns. The presence of a significant M-1 peak (one mass unit lighter than the monoisotopic peak) indicates incomplete labeling.[5]

  • Calculate Enrichment: The labeling efficiency is determined by finding the theoretical profile that best matches the experimental data. This can be done by comparing the ratio of the M-1 peak to the monoisotopic (M) peak.[5] This process should be repeated for multiple peptides to get an average enrichment level.

Visualizations

Experimental_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Light_Culture Grow cells in 14N Medium Mix_Samples Mix 1:1 Light_Culture->Mix_Samples Heavy_Culture Grow cells in 15N Medium Heavy_Culture->Mix_Samples Protein_Extraction Protein Extraction & Digestion Mix_Samples->Protein_Extraction Sample_Cleanup Desalting (C18) Protein_Extraction->Sample_Cleanup LC_MSMS LC-MS/MS Analysis Sample_Cleanup->LC_MSMS Database_Search Database Search (14N & 15N) LC_MSMS->Database_Search Quantification Quantification & Enrichment Calculation Database_Search->Quantification

Caption: Workflow for quantitative proteomics using 15N metabolic labeling.

Troubleshooting_Logic Start Inaccurate Quantification Check_Enrichment Is Labeling Efficiency >98%? Start->Check_Enrichment Check_Spectra Are there co-eluting peptides? Check_Enrichment->Check_Spectra Yes Optimize_Labeling Increase labeling time Use high-purity reagents Check_Enrichment->Optimize_Labeling No Check_IDs Low heavy peptide identifications? Check_Spectra->Check_IDs No Improve_LC Optimize LC gradient Use high-res MS Check_Spectra->Improve_LC Yes Optimize_Search Adjust search parameters Use appropriate software Check_IDs->Optimize_Search Yes Accurate_Quant Accurate Quantification Check_IDs->Accurate_Quant No Optimize_Labeling->Check_Spectra Improve_LC->Check_IDs Optimize_Search->Accurate_Quant

Caption: Troubleshooting logic for inaccurate 15N quantification.

References

Technical Support Center: Analysis of Complex 15N Labeling Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with complex 15N stable isotope labeling data.

Frequently Asked Questions (FAQs)

Q1: What is the general data analysis workflow for 15N metabolic labeling experiments?

A1: The typical workflow for analyzing 15N metabolic labeling data involves several key stages:

  • Protein Identification: Separate database searches are performed for both the 14N (light) and 15N (heavy) labeled peptides from the acquired mass spectrometry data.[1][2]

  • Determination of Labeling Efficiency: The percentage of 15N incorporation (enrichment) is calculated by comparing the experimental and theoretical isotopic peak profiles of the labeled peptides.[1][2] This step is crucial as incomplete labeling can affect quantification accuracy.[1][3]

  • Peptide and Protein Quantification: Software tools are used to extract the ion intensities of the light and heavy peptide pairs to calculate their ratios.[4][5] These peptide ratios are then aggregated to determine the relative abundance of proteins.

  • Ratio Adjustment and Normalization: The calculated peptide ratios are adjusted based on the determined labeling efficiency.[1][5] Normalization is then applied to correct for experimental variations, such as unequal mixing of the light and heavy samples.[2][6]

  • Statistical Analysis and Data Interpretation: Statistical tests are performed to identify significant changes in protein abundance between the experimental conditions.

Q2: Which software packages are recommended for analyzing 15N labeling data?

A2: Several software packages are available to analyze 15N labeling data, each with its own set of algorithms and features. Commonly used software includes:

  • Census: A freely available quantitative software that offers algorithms for enrichment ratio calculation, prediction of isotope distribution, and correction for sample mixing errors.[4]

  • Protein Prospector: A web-based software that provides a comprehensive workflow for 15N quantification, including features for ratio adjustment based on labeling efficiency and flagging incorrect monoisotopic peak assignments.[1][5][7][8]

  • MaxQuant: A popular platform for quantitative proteomics that supports various labeling methods, including 15N labeling.[9][10]

  • Integrated Proteomics Pipeline (IP2): A platform that supports the Census software and provides extended data analysis features with graphical tools for comprehensive proteomics data analysis.[4]

A summary of key software and their features is presented in the table below.

SoftwareKey FeaturesAvailability
Census Enrichment ratio calculation, isotope distribution prediction, error correction.[4]Free
Protein Prospector Web-based, ratio adjustment for labeling efficiency, isotope cluster pattern matching.[1][5][8]Free (Web-based)
MaxQuant Comprehensive quantitative proteomics analysis, supports various labeling methods.[9][10]Free
IP2 Supports Census, provides extended graphical analysis tools.[4]Commercial

Q3: Why is determining the 15N labeling efficiency crucial?

A3: Determining the 15N labeling efficiency (or enrichment) is critical for accurate protein quantification.[1] Incomplete labeling, where not all nitrogen atoms are replaced by 15N, can lead to a broader isotope cluster for the heavy-labeled peptides, making it difficult to correctly identify the monoisotopic peak.[1][3] This can result in reduced identification rates for heavy-labeled peptides and inaccurate quantification ratios.[3] It is recommended to achieve a labeling efficiency of 97% or higher for high-quality data.[2][3]

Troubleshooting Guides

Problem 1: Low Identification Rate of 15N-Labeled Peptides

Possible Cause: Incomplete metabolic labeling can lead to errors in assigning the correct monoisotopic peak for the heavy peptides, resulting in fewer identifications.[1][3] The isotopic clusters of heavy-labeled peptides become broader and more complex with incomplete labeling.[1]

Solution:

  • Optimize Labeling Protocol:

    • Ensure the purity of the 15N-containing salt is over 99%.[3]

    • Increase the duration of labeling to allow for sufficient cell doubling and incorporation of the 15N isotope.[1][3] For example, a 14-day labeling period is often recommended for Arabidopsis plants.[3]

  • High-Resolution Mass Spectrometry: Acquire data on a high-resolution and high-mass-accuracy instrument to improve the resolution of isotopic peaks and enhance the accuracy of monoisotopic peak assignment.[2]

  • Software Parameters: Utilize software features that can account for incomplete labeling. For instance, Protein Prospector allows for the input of labeling efficiency to adjust ratio calculations.[1][5]

Problem 2: Inaccurate Protein Quantification Ratios

Possible Causes:

  • Incomplete Labeling: As mentioned above, this can directly impact the accuracy of the calculated ratios.[2]

  • Errors in Monoisotopic Peak Assignment: Incorrectly identifying the monoisotopic peak of the heavy peptide will lead to erroneous intensity measurements.[1]

  • Sample Mixing Inaccuracies: The "light" and "heavy" samples are rarely mixed in an exact 1:1 ratio, which can introduce systematic bias in the quantification.[2][6]

Solutions:

  • Ratio Adjustment for Labeling Efficiency: Use software that allows you to input the determined labeling efficiency to correct the calculated peptide ratios.[1][2][5]

  • Isotope Cluster Pattern Matching: Employ software features that perform isotope cluster pattern matching to flag and filter out incorrect monoisotopic peak assignments.[1][8]

  • Data Normalization: Apply a systematic normalization to your data. A common method is to normalize based on the median of all quantified protein ratios, assuming that the majority of proteins do not change in abundance between the samples.[2][6]

The following table summarizes common quantification issues and their solutions:

IssuePotential CauseRecommended Solution
Systematic shift in ratios Unequal sample mixing.[2]Median normalization of peptide ratios.[6]
High variability in peptide ratios for the same protein Poor quality spectra, incorrect peak picking.Manual inspection of spectra, use of quality filters in software.
Underestimation of heavy/light ratios Incomplete labeling not accounted for.[1]Adjust ratios based on measured labeling efficiency.[1][5]

Experimental Protocols

Protocol 1: General Workflow for 15N Metabolic Labeling and Sample Preparation

This protocol provides a general outline. Specific details may need to be optimized for your experimental system.

  • Cell/Organism Culture: Grow cells or organisms in a medium where the sole nitrogen source is replaced with a 15N-labeled equivalent (e.g., 15NH4Cl or K15NO3).[11] The purity of the 15N source should be >99%.[3]

  • Labeling Duration: Continue the culture for a sufficient number of cell divisions to achieve high labeling efficiency (ideally >97%).[2][3] This duration will vary depending on the organism's growth rate and protein turnover.[12]

  • Harvesting and Lysis: Harvest the "light" (14N) and "heavy" (15N) labeled cells/tissues separately. Lyse the cells using a suitable buffer to extract the proteins.

  • Protein Quantification: Determine the protein concentration of both the light and heavy lysates using a standard protein assay.

  • Sample Mixing: Mix equal amounts of protein from the light and heavy samples.[6]

  • Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.

  • Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column before mass spectrometry analysis.

Visualizations

Data_Analysis_Workflow Figure 1. Data Analysis Workflow for 15N Labeling cluster_0 Mass Spectrometry Data Acquisition cluster_1 Data Processing and Identification cluster_2 Quantification and Normalization cluster_3 Statistical Analysis and Interpretation MS_Data LC-MS/MS Analysis DB_Search_14N Database Search (14N) MS_Data->DB_Search_14N DB_Search_15N Database Search (15N) MS_Data->DB_Search_15N Quant Peptide Quantification (Light/Heavy Ratios) DB_Search_14N->Quant Label_Eff Determine Labeling Efficiency DB_Search_15N->Label_Eff DB_Search_15N->Quant Ratio_Adj Ratio Adjustment Label_Eff->Ratio_Adj Quant->Ratio_Adj Normalization Data Normalization Ratio_Adj->Normalization Stats Statistical Analysis Normalization->Stats Interpretation Biological Interpretation Stats->Interpretation

Caption: A flowchart of the data analysis pipeline for 15N labeling experiments.

Troubleshooting_Low_ID Figure 2. Troubleshooting Low 15N Peptide Identification Problem Low 15N Peptide ID Rate Cause1 Incomplete Labeling Problem->Cause1 Cause2 Low Resolution MS Data Problem->Cause2 Cause3 Suboptimal Search Parameters Problem->Cause3 Solution1 Optimize Labeling Protocol Cause1->Solution1 Solution2 Use High-Resolution MS Cause2->Solution2 Solution3 Adjust Software Parameters Cause3->Solution3

Caption: A logical diagram for troubleshooting low identification rates of 15N-labeled peptides.

References

Validation & Comparative

A Head-to-Head Comparison: 15N Metabolic Labeling vs. SILAC for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative proteomics, metabolic labeling techniques stand out for their ability to introduce isotopic labels into proteins in vivo, offering a high degree of accuracy by minimizing experimental variability. Among these methods, 15N metabolic labeling and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are two of the most established and widely utilized approaches. This guide provides a detailed comparison of their performance, methodologies, and applications to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their quantitative proteomics studies.

At a Glance: Key Differences and Performance Metrics

Both 15N labeling and SILAC are powerful techniques, but they differ fundamentally in their labeling strategy, which in turn influences their precision, flexibility, and the complexity of data analysis.

Feature15N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
Labeling Principle Global labeling of all nitrogen atoms with ¹⁵N.Incorporation of specific stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₂-Arginine).
Labeling Scope Labels all proteins containing nitrogen.Labels only proteins containing the specific amino acid(s) used.
Quantification Accuracy High, as samples are mixed early in the workflow.Very high, considered one of the most accurate methods due to early sample mixing.[1][2][3]
Reproducibility Good.Excellent, often considered more reproducible than other labeling methods.[1][2][4][5][6]
Applicability Broad applicability to any organism that can be metabolically labeled, including plants, bacteria, and animals.[7][8][9]Primarily used in cell culture systems.[10][11] Adaptations like "Spike-in SILAC" or "Super-SILAC" can be used for tissue and fluid samples.[12][13]
Data Analysis Complexity More complex due to variable mass shifts depending on the number of nitrogen atoms in a peptide, and potential for incomplete labeling.[2][8][14][15]Simpler and more straightforward data analysis due to well-defined mass shifts for labeled peptides.[16]
Cost Generally less expensive as it utilizes ¹⁵N-labeled salts.[8]Can be more expensive due to the cost of labeled amino acids.[11]
Multiplexing Typically limited to two-plex experiments (¹⁴N vs. ¹⁵N).Traditionally two- or three-plex, with newer methods like NeuCode SILAC allowing for higher multiplexing.[13]

Experimental Workflows: A Visual Guide

The experimental workflows for 15N metabolic labeling and SILAC share the core principle of metabolic incorporation of stable isotopes, but the specifics of the labeling and sample preparation steps differ.

G cluster_15N 15N Metabolic Labeling Workflow N15_start Culture Organism/Cells in ¹⁵N-labeled Medium N15_harvest Harvest Cells/Tissues (Heavy Labeled) N15_start->N15_harvest N15_mix Mix Equal Amounts of Light and Heavy Samples N15_harvest->N15_mix N14_start Culture Organism/Cells in ¹⁴N (Natural Abundance) Medium N14_harvest Harvest Cells/Tissues (Light Labeled) N14_start->N14_harvest N14_harvest->N15_mix N15_lysis Cell Lysis and Protein Extraction N15_mix->N15_lysis N15_digest Protein Digestion (e.g., with Trypsin) N15_lysis->N15_digest N15_ms LC-MS/MS Analysis N15_digest->N15_ms N15_data Data Analysis and Quantification N15_ms->N15_data

Caption: Workflow of 15N metabolic labeling for quantitative proteomics.

G cluster_SILAC SILAC Workflow SILAC_light Culture Cells in 'Light' Medium (e.g., ¹²C₆-Lys, ¹²C₆-Arg) SILAC_treatment Apply Experimental Treatment to one cell population SILAC_light->SILAC_treatment SILAC_heavy Culture Cells in 'Heavy' Medium (e.g., ¹³C₆-Lys, ¹³C₆-Arg) SILAC_heavy->SILAC_treatment SILAC_mix Mix 'Light' and 'Heavy' Cell Populations (1:1) SILAC_treatment->SILAC_mix SILAC_lysis Cell Lysis and Protein Extraction SILAC_mix->SILAC_lysis SILAC_digest Protein Digestion (e.g., with Trypsin) SILAC_lysis->SILAC_digest SILAC_ms LC-MS/MS Analysis SILAC_digest->SILAC_ms SILAC_data Data Analysis and Quantification SILAC_ms->SILAC_data

Caption: Workflow of SILAC for quantitative proteomics.

Detailed Experimental Protocols

Here, we provide generalized, yet detailed, protocols for both 15N metabolic labeling and SILAC. These should be adapted based on the specific organism or cell line and experimental goals.

15N Metabolic Labeling Protocol

This protocol is a general guideline for labeling an organism, such as the plant Arabidopsis thaliana, which can be adapted for other organisms.

  • Preparation of Labeling Media: Prepare the appropriate growth medium for the organism of interest. For the ¹⁵N-labeled "heavy" medium, replace the standard nitrogen source (e.g., KNO₃ and Ca(NO₃)₂) with a ¹⁵N-labeled equivalent (e.g., K¹⁵NO₃). The "light" medium contains the natural abundance ¹⁴N salts.

  • Metabolic Labeling: Grow the organism in the respective "light" and "heavy" media for a sufficient duration to achieve high levels of isotope incorporation. For plants, this can take several generations to reach near-complete labeling.[8] For organisms with slower protein turnover, longer labeling times are necessary.[17]

  • Harvesting: Harvest the tissues or cells from both the "light" and "heavy" labeled populations.

  • Sample Mixing: Accurately quantify the protein content from both populations and mix them in a 1:1 ratio. This early mixing step is crucial for minimizing experimental variability.[8]

  • Protein Extraction and Digestion:

    • Lyse the mixed cells or tissues using an appropriate buffer.

    • Extract the total protein.

    • Digest the proteins into peptides using a protease, most commonly trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software that can handle the complex isotopic envelopes of ¹⁵N-labeled peptides.

    • Determine the labeling efficiency and adjust peptide ratios accordingly.[8]

    • Identify and quantify peptides by comparing the signal intensities of the "light" and "heavy" peptide pairs.

SILAC Protocol

This protocol outlines the key steps for a typical SILAC experiment using mammalian cell lines.

  • Preparation of SILAC Media: Prepare cell culture media (e.g., DMEM or RPMI-1640) that lacks the amino acids to be used for labeling (typically L-lysine and L-arginine). Supplement the "light" medium with normal L-lysine and L-arginine, and the "heavy" medium with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine). Both media should be supplemented with dialyzed fetal bovine serum to avoid unlabeled amino acids.[18]

  • Cell Adaptation and Labeling: Culture the cells in the "light" and "heavy" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids (>97%).[18]

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations while the other serves as a control.

  • Cell Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.

  • Protein Extraction and Digestion:

    • Lyse the mixed cell pellet.

    • Extract the proteins.

    • Perform in-solution or in-gel digestion of the protein mixture with trypsin.[12][19]

  • Peptide Fractionation (Optional): For complex proteomes, peptides can be fractionated using techniques like strong cation exchange (SCX) chromatography to increase proteome coverage.[19]

  • Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Use software packages like MaxQuant to identify and quantify the SILAC peptide pairs based on their mass difference and intensity ratios.

Advantages and Disadvantages in Detail

15N Metabolic Labeling

Advantages:

  • Universal Labeling: As nitrogen is a fundamental component of all amino acids, ¹⁵N labeling is applicable to the entire proteome of any organism that can be metabolically labeled.

  • Cost-Effective for Whole Organisms: For labeling whole organisms like plants or bacteria, using ¹⁵N-labeled salts can be more economical than providing a full suite of labeled amino acids.[8]

Disadvantages:

  • Complex Data Analysis: The mass shift between ¹⁴N and ¹⁵N peptides is variable and depends on the number of nitrogen atoms in the peptide sequence. This complicates data analysis and can make peptide identification more challenging.[2][8][15]

  • Incomplete Labeling: Achieving 100% labeling can be difficult, especially in organisms with slow turnover rates.[8][15][17] This requires correction during data analysis to ensure accurate quantification.[20]

  • Broader Isotope Clusters: The incorporation of multiple ¹⁵N atoms leads to broader and more complex isotopic envelopes in the mass spectra, which can reduce the signal-to-noise ratio and affect the identification of low-abundance peptides.[8][15]

SILAC

Advantages:

  • High Accuracy and Reproducibility: SILAC is widely regarded as one of the most accurate and reproducible quantitative proteomics techniques because samples are mixed at the very beginning of the experimental workflow, minimizing errors from sample handling.[1][2][3][5][6]

  • Straightforward Data Analysis: The use of specific labeled amino acids results in a constant and predictable mass shift for all labeled peptides, simplifying data analysis.[16]

  • High Labeling Efficiency: In cell culture, it is relatively straightforward to achieve near-complete (>97%) incorporation of the labeled amino acids.[18]

  • Versatility in Cell Biology: SILAC is exceptionally well-suited for a wide range of cell-based studies, including the analysis of protein-protein interactions, post-translational modifications, and protein turnover.[3][21]

Disadvantages:

  • Limited Applicability: Traditional SILAC is primarily restricted to actively dividing cells in culture.[10][11] While methods like Super-SILAC exist for tissue analysis, they are more complex.

  • Cost of Labeled Amino Acids: The stable isotope-labeled amino acids required for SILAC can be expensive, particularly for large-scale experiments.[11]

  • Potential for Amino Acid Conversion: In some cell lines, metabolic conversion of one labeled amino acid to another (e.g., arginine to proline) can occur, which can complicate quantification if not accounted for.[16]

  • Limited Multiplexing: Standard SILAC allows for the comparison of two or three conditions simultaneously. While higher-plexing variations are being developed, they are not as widely used as other multiplexing techniques like TMT or iTRAQ.[2][13]

Conclusion: Making the Right Choice

The choice between 15N metabolic labeling and SILAC depends heavily on the specific research question and the experimental system.

Choose 15N metabolic labeling when:

  • Working with whole organisms that are not amenable to SILAC, such as plants, fungi, or bacteria.

  • A universal, unbiased labeling of the entire proteome is required.

  • Cost is a primary concern for labeling whole organisms.

Choose SILAC when:

  • Working with cell culture models.

  • The highest degree of quantitative accuracy and reproducibility is paramount.

  • Ease of data analysis is a priority.

  • Studying dynamic cellular processes like signaling pathways or protein-protein interactions.

Ultimately, both 15N metabolic labeling and SILAC are robust and reliable methods for quantitative proteomics. By understanding their respective strengths and limitations, researchers can design experiments that yield high-quality, quantifiable data to drive scientific discovery.

References

A Guide to a Key Method in Proteomics: Validating Protein Quantification with DL-Histidine-15N Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of proteins is a critical aspect of their work. This guide provides a comprehensive comparison of the use of DL-Histidine-15N as an internal standard for absolute protein quantification by mass spectrometry, evaluating its performance against other common standards and offering detailed experimental protocols.

Stable isotope-labeled amino acids are indispensable tools in quantitative proteomics, enabling accurate measurement of protein concentrations in complex biological samples. Among these, this compound offers a reliable method for introducing a known quantity of a labeled analogue to a sample, which then serves as an internal benchmark for the quantification of the corresponding unlabeled, or "light," native protein.

Comparison of Internal Standards for Protein Quantification

The choice of an internal standard is a critical decision in designing a quantitative proteomics experiment. The ideal standard should closely mimic the behavior of the analyte of interest throughout the entire analytical workflow, from sample preparation to detection. Here, we compare this compound with other commonly used stable isotope-labeled amino acids.

FeatureThis compoundL-Arginine-13C6L-Lysine-13C6,15N2General 15N Metabolic Labeling
Labeling Strategy Spike-in Internal StandardSpike-in or Metabolic (SILAC)Spike-in or Metabolic (SILAC)Metabolic Labeling
Quantification AbsoluteAbsolute or RelativeAbsolute or RelativeRelative
Incorporation Added post-lysisIncorporated during cell culture or added post-lysisIncorporated during cell culture or added post-lysisIncorporated during cell culture
Applicability All sample typesCell culture, tissues, biofluidsCell culture, tissues, biofluidsCell culture, whole organisms
Cost ModerateModerate to HighHighLow (per sample, but requires specialized media)
Precision HighHighHighModerate to High
Accuracy HighHighHighCan be affected by incomplete labeling
Ease of Use Relatively simpleCan be complex for metabolic labelingCan be complex for metabolic labelingRequires specialized cell culture expertise
Potential Issues Potential for incomplete co-elution if chromatography is not optimized.Arginine-to-proline conversion in some cell lines.-Incomplete labeling can complicate data analysis.

Experimental Protocol: Absolute Quantification using this compound Spike-in

This protocol outlines the key steps for performing absolute protein quantification using a this compound internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Protein Extraction: Lyse cells or tissues using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification (Initial): Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Spike-in of Internal Standard: Add a known amount of this compound to each protein sample. The amount should be optimized to be within the linear dynamic range of the mass spectrometer and comparable to the expected amount of the target protein.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA) to prevent refolding.

  • Proteolytic Digestion: Digest the protein sample into peptides using a protease such as trypsin. The digestion should be carried out overnight at 37°C.

LC-MS/MS Analysis
  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.

  • LC Separation: Separate the peptides using a reversed-phase liquid chromatography system. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the column.

  • MS/MS Analysis: Analyze the eluted peptides using a tandem mass spectrometer. The instrument should be operated in a targeted mode, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), to specifically detect and quantify the "light" (unlabeled) and "heavy" (15N-labeled) histidine-containing peptides from your protein of interest.

Data Analysis
  • Peak Integration: Integrate the peak areas of the selected precursor and fragment ions for both the light and heavy peptides.

  • Ratio Calculation: Calculate the ratio of the peak area of the light peptide to the heavy peptide.

  • Absolute Quantification: Determine the absolute quantity of the target protein by comparing the light-to-heavy ratio to a standard curve generated with known amounts of the unlabeled protein and a fixed amount of the 15N-labeled internal standard.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in protein quantification using a spike-in internal standard.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Protein_Extraction Protein Extraction from Sample Quantification_Initial Initial Protein Quantification (e.g., BCA) Protein_Extraction->Quantification_Initial Spike_In Spike-in Known Amount of this compound Quantification_Initial->Spike_In Reduction_Alkylation Reduction & Alkylation Spike_In->Reduction_Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Digestion Cleanup Peptide Cleanup (SPE) Digestion->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Absolute_Quantification Absolute Protein Quantification Data_Analysis->Absolute_Quantification

Absolute quantification workflow.

Target_Protein Target Protein (Light) Spiked_Sample Spiked Sample Target_Protein->Spiked_Sample Internal_Standard This compound (Heavy) Internal_Standard->Spiked_Sample Sample_Matrix Complex Biological Sample Sample_Matrix->Target_Protein Known_Amount Known Amount Known_Amount->Internal_Standard Digested_Peptides Digested Peptides (Light & Heavy) Spiked_Sample->Digested_Peptides Digestion LC_MSMS_Analysis LC-MS/MS Analysis Digested_Peptides->LC_MSMS_Analysis Ratio_Quantification Ratio of Light/Heavy Peptides LC_MSMS_Analysis->Ratio_Quantification Absolute_Quantity Absolute Protein Quantity Ratio_Quantification->Absolute_Quantity

Principle of spike-in standard.

A Researcher's Guide to Protein Turnover Analysis: Comparing 15N Labeling, Heavy Water, and SILAC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on protein turnover studies, the choice of labeling methodology is a critical decision that profoundly impacts the accuracy and precision of experimental outcomes. This guide provides an objective comparison of three prevalent techniques: 15N metabolic labeling, heavy water (²H₂O) labeling, and Stable Isotope Labeling with Amino acids in Cell culture (SILAC). We delve into their principles, performance metrics, and experimental considerations to empower you to select the most suitable approach for your research needs.

At a Glance: Comparing the Methods

The selection of a labeling strategy for protein turnover studies hinges on a balance between experimental feasibility, the biological system under investigation, and the desired level of accuracy and precision. While 15N labeling offers a comprehensive view of nitrogen metabolism, heavy water provides a cost-effective in vivo solution, and SILAC stands as a highly precise method for in vitro systems.

Feature15N Metabolic LabelingHeavy Water (²H₂O) LabelingDynamic SILAC (dSILAC)
Principle Incorporation of ¹⁵N from a labeled diet into amino acids and subsequently proteins.Incorporation of deuterium from ²H₂O into non-essential amino acids and then proteins.Incorporation of "heavy" amino acid isotopes (e.g., ¹³C, ¹⁵N-labeled Lys/Arg) in cell culture.
Primary Application In vivo studies in whole organisms (e.g., rodents).In vivo studies in whole organisms.In vitro studies in cell culture.
Accuracy High, but dependent on achieving high isotopic enrichment, which can be challenging in tissues with slow turnover.[1]Good, but can be affected by the variable number of deuterium incorporation sites in different amino acids.Very high; often considered the "gold standard" for in vitro quantitative proteomics.[2]
Precision (CV) Generally good, but can be lower in tissues with low ¹⁵N enrichment.Good, with reported CVs for half-life measurements.Excellent, with reported CVs for turnover rate determination often below 15-20%.[3][4]
Cost High, due to the expense of ¹⁵N-labeled diets.Low, as heavy water is relatively inexpensive.[5][6]Moderate, with costs associated with labeled amino acids and specialized media.
Complexity High, requiring specialized animal facilities and long labeling times for slow-turnover tissues.[1]Moderate, with straightforward administration in drinking water.[7]Moderate, requires careful cell culture techniques and media preparation.[8][9]

Delving Deeper: Performance and Considerations

15N Metabolic Labeling: The In Vivo Workhorse

15N metabolic labeling is a powerful technique for studying protein dynamics in whole organisms. By providing a diet where the sole source of nitrogen is the heavy isotope ¹⁵N, researchers can track the incorporation of this label into the proteome over time.

Accuracy and Precision: The accuracy of 15N labeling is intrinsically linked to the level of isotopic enrichment achieved in the precursor amino acid pool.[1] In tissues with high protein turnover, such as the liver, high enrichment and thus high accuracy can be readily achieved. However, in tissues with slow turnover, like the brain, achieving near-complete labeling can require extended periods, even spanning multiple generations of the animal model.[1] Low ¹⁵N enrichment can lead to decreased signal-to-noise ratios in mass spectrometry analysis, impacting the precision of quantification.[1]

Experimental Reality: The primary challenge of 15N labeling is the cost and logistical complexity of long-term animal studies. The specialized ¹⁵N diet is a significant expense, and maintaining animals on this diet for extended durations requires dedicated facilities and careful monitoring.

Heavy Water (²H₂O) Labeling: A Cost-Effective In Vivo Alternative

Heavy water labeling offers a more economical approach for in vivo protein turnover studies. Administered through drinking water, the deuterium from ²H₂O is incorporated into the carbon-hydrogen bonds of non-essential amino acids during their synthesis.

Accuracy and Precision: While cost-effective, heavy water labeling presents its own set of analytical challenges. The number of deuterium atoms incorporated per amino acid can vary, leading to complex isotopic patterns in mass spectra.[10] This variability can affect the accuracy of turnover rate calculations. However, recent advancements in data analysis have improved the precision of this method.[11]

Experimental Reality: The simplicity of administration makes heavy water labeling an attractive option. However, high concentrations of heavy water can be toxic to animals, so the enrichment level in drinking water is typically kept low (around 4-8%).[5][12]

Dynamic SILAC (dSILAC): The In Vitro Gold Standard

For researchers working with cell cultures, dynamic SILAC (dSILAC) is widely regarded as the most accurate and precise method for measuring protein turnover. This technique involves switching cells from a "light" medium containing standard amino acids to a "heavy" medium with stable isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).

Accuracy and Precision: dSILAC provides exceptional precision, with coefficients of variation (CVs) for protein half-life measurements often reported to be below 20%.[3][4] This high degree of precision is due to the complete and well-defined labeling of the precursor amino acid pool in the cell culture medium. The clear mass shift between "light" and "heavy" peptides simplifies data analysis and enhances quantitative accuracy.[13]

Experimental Reality: The primary limitation of dSILAC is its applicability, which is restricted to in vitro cell culture systems. The cost of labeled amino acids and specialized media is also a consideration, though generally less than that of in vivo ¹⁵N labeling studies.

Experimental Protocols at a Glance

15N Metabolic Labeling in Mice (In Vivo)
  • Acclimatization: House mice in a specialized metabolic facility and acclimate them to the powdered ¹⁵N-depleted diet for one week.

  • Labeling: Switch the diet to the ¹⁵N-enriched feed. The duration of labeling will depend on the tissue of interest and its expected turnover rate (days to months).

  • Tissue Harvest: At designated time points, euthanize the mice and harvest tissues of interest. Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C.

  • Protein Extraction and Digestion: Homogenize the tissue samples and extract proteins using a suitable lysis buffer. Quantify the protein concentration, and then digest the proteins into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides and quantify the ratio of ¹⁵N-labeled to ¹⁴N-unlabeled peptides over time to calculate protein turnover rates.

Heavy Water (²H₂O) Labeling in Mice (In Vivo)
  • Labeling Administration: Provide mice with drinking water enriched with a specific percentage of ²H₂O (typically 4-8%).

  • Time Course: Collect tissue or blood samples at various time points during the labeling period.

  • Sample Preparation: Process the collected samples to extract and digest proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples by mass spectrometry to measure the incorporation of deuterium.

  • Turnover Rate Calculation: Analyze the complex isotopic patterns of the peptides to determine the rate of deuterium incorporation and, consequently, the protein turnover rate.[10]

Dynamic SILAC (dSILAC) in Cell Culture (In Vitro)
  • Cell Culture Adaptation: Culture cells in "light" SILAC medium (containing natural abundance lysine and arginine) for at least five cell divisions to ensure complete incorporation of the light amino acids.

  • Initiation of Labeling: Replace the "light" medium with "heavy" SILAC medium containing stable isotope-labeled lysine and arginine (e.g., ¹³C₆-Lys and ¹³C₆,¹⁵N₄-Arg).

  • Time-Course Sampling: Harvest cells at multiple time points after the media switch (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Protein Lysis and Digestion: Lyse the cells, extract the proteins, and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis: Quantify the ratio of heavy to light peptides at each time point. Fit these ratios to an exponential curve to determine the protein synthesis and degradation rates.[14]

Visualizing the Machinery of Protein Turnover

To understand protein turnover, it is essential to visualize the key pathways involved in protein degradation. The ubiquitin-proteasome system is a major pathway for the degradation of most intracellular proteins.

Ubiquitin_Proteasome_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_degradation Degradation Protein Target Protein E3 E3 Ub Ligase Protein->E3 Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP->AMP+PPi E2 E2 Ub-Conjugating Enzyme E1->E2 Ub E2->E3 Ub PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Poly-Ub chain Proteasome 26S Proteasome PolyUb_Protein->Proteasome Proteasome->Ub Deubiquitination Peptides Peptides Proteasome->Peptides ATP ATP AMP_PPi AMP + PPi

References

A Comparative Guide to the Cross-Validation of NMR Structures from 15N-Labeled and Unlabeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of proteins in solution. A key methodological choice in protein NMR is the use of isotopic labeling, most commonly with the stable isotope ¹⁵N. This guide provides an objective comparison of the structural determination process and the quality of the resulting structures for proteins with and without ¹⁵N enrichment, supported by experimental data and detailed protocols.

The primary advantage of ¹⁵N labeling is the ability to perform heteronuclear NMR experiments, which greatly simplifies crowded spectra and allows for the study of larger proteins.[1][2][3] For unlabeled proteins, structure determination relies on homonuclear ¹H NMR experiments, which can be challenging for proteins larger than 10 kDa due to signal overlap.[2][3]

Data Presentation: A Quantitative Comparison of Structural Quality

The following table summarizes key quality metrics for NMR structures determined with and without isotopic labeling. Since direct comparative studies on the exact same protein with and without ¹⁵N labeling are not commonly published (as labeling is generally preferred for proteins amenable to it), this table presents data from a study comparing a fractionally labeled ([20% ¹³C, 100% ¹⁵N]) protein structure to a fully labeled ([100% ¹³C, 100% ¹⁵N]) one, which serves to illustrate the impact of labeling on structural statistics. It is expected that the differences between a ¹⁵N-labeled and a completely unlabeled protein would be even more pronounced.

Structural Quality Metric [20% ¹³C, 100% ¹⁵N]-labeled CBM64 [100% ¹³C, 100% ¹⁵N]-labeled CBM64 Unlabeled Protein (General Expectation)
Total NOE Restraints 14191572Lower number and quality of restraints due to spectral overlap
Restraints per Residue 16.518.3Generally lower, making high-resolution structure determination difficult
RMSD Backbone (Å) 0.38 ± 0.070.39 ± 0.06Higher RMSD values are expected due to fewer and less precise restraints
RMSD Heavy Atoms (Å) 0.81 ± 0.080.82 ± 0.08Expected to be significantly higher
Ramachandran Plot: Favored Regions 94.7%95.1%Potentially a lower percentage in favored regions
Ramachandran Plot: Allowed Regions 5.3%4.9%-
Ramachandran Plot: Outliers 0.0%0.0%Higher potential for outliers due to structural inaccuracies
Distance Restraint Violations (>0.5 Å) 00More violations are likely
Dihedral Angle Restraint Violations (>5°) 00More violations are likely

Data for labeled samples adapted from a study on the CBM64 protein.[4] The expectations for unlabeled proteins are based on general principles of NMR spectroscopy.

Experimental Protocols

The choice between using a ¹⁵N-labeled or an unlabeled protein dictates the entire workflow of the NMR structure determination process, from sample preparation to the specific NMR experiments performed.

1. Protein Sample Preparation

  • Unlabeled Protein: The protein is expressed in a standard rich medium (e.g., LB broth) using bacteria (commonly E. coli). The purification process then isolates the protein of interest.

  • ¹⁵N-Labeled Protein: The protein is expressed in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl.[5] This ensures that all nitrogen atoms in the expressed protein are the ¹⁵N isotope. The protein is then purified using standard chromatography techniques.

2. NMR Data Acquisition

  • Unlabeled Protein (Homonuclear NMR):

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of the amino acid residues by correlating all protons within a given residue.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination, as it identifies protons that are close in space (typically < 5-6 Å), regardless of their position in the primary sequence.[6][7] These correlations provide the distance restraints used for structure calculation.

  • ¹⁵N-Labeled Protein (Heteronuclear NMR):

    • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is often the first experiment performed on a labeled protein. It produces a spectrum with one peak for each N-H pair, providing a unique "fingerprint" of the protein and confirming successful labeling and proper folding.[5]

    • 3D ¹⁵N-edited TOCSY-HSQC: This experiment separates the TOCSY correlations into a third dimension based on the ¹⁵N chemical shift, which significantly reduces spectral overlap and aids in sequential backbone resonance assignment.

    • 3D ¹⁵N-edited NOESY-HSQC: This experiment is the heteronuclear equivalent of the 2D NOESY and is crucial for obtaining distance restraints for larger proteins.[8][9][10] The NOE correlations are spread into a third dimension by the chemical shift of the directly bonded ¹⁵N atom, which greatly enhances resolution.[11]

3. Structure Calculation and Validation

For both labeled and unlabeled proteins, the process of structure calculation and validation is similar:

  • Resonance Assignment: The peaks in the spectra are assigned to specific atoms in the protein sequence. This is a more challenging and often ambiguous process for unlabeled proteins due to spectral overlap.

  • Restraint Generation: NOESY cross-peaks are converted into distance restraints. For labeled proteins, additional restraints such as dihedral angles can be more reliably derived.

  • Structure Calculation: A computational process, often using simulated annealing, calculates an ensemble of structures that best fit the experimental restraints.

  • Structure Validation: The quality of the calculated structure ensemble is assessed using several metrics, including:

    • RMSD (Root Mean Square Deviation): A measure of the precision of the structure ensemble. Lower values indicate a more well-defined structure.

    • Ramachandran Plot: This plot visualizes the backbone dihedral angles (phi and psi) of the amino acid residues. A high-quality structure will have the vast majority of its residues in the favored and allowed regions of the plot.[12][13][14]

    • Restraint Violations: The number and magnitude of violations of the experimental distance and dihedral angle restraints are checked.

Mandatory Visualization

The following diagram illustrates the divergent workflows for NMR structure determination of ¹⁵N-labeled and unlabeled proteins.

NMR_Workflow_Comparison cluster_unlabeled Unlabeled Protein Workflow cluster_labeled 15N-Labeled Protein Workflow cluster_common Common Pathway unlabeled_prep Protein Expression (Standard Medium) unlabeled_nmr 2D Homonuclear NMR (TOCSY, NOESY) unlabeled_prep->unlabeled_nmr unlabeled_assign Resonance Assignment (Often Ambiguous) unlabeled_nmr->unlabeled_assign unlabeled_restraints NOE Distance Restraints unlabeled_assign->unlabeled_restraints structure_calc Structure Calculation (Simulated Annealing) unlabeled_restraints->structure_calc labeled_prep Protein Expression (Minimal Medium + 15NH4Cl) labeled_nmr 2D/3D Heteronuclear NMR (HSQC, NOESY-HSQC) labeled_prep->labeled_nmr labeled_assign Resonance Assignment (High Confidence) labeled_nmr->labeled_assign labeled_restraints NOE Distance & Dihedral Angle Restraints labeled_assign->labeled_restraints labeled_restraints->structure_calc structure_val Structure Validation (RMSD, Ramachandran Plot) structure_calc->structure_val final_structure Final Structure Ensemble structure_val->final_structure

Caption: Comparative workflow for NMR structure determination.

References

A Comparative Analysis of 15N Labeling Strategies for Quantitative Proteomics and NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate isotopic labeling strategy is a critical decision that significantly impacts the accuracy, cost, and feasibility of quantitative proteomics and Nuclear Magnetic Resonance (NMR) studies. This guide provides a comprehensive comparison of different 15N labeling strategies, focusing on metabolic and chemical labeling approaches, with a particular emphasis on the widely used Stable Isotope Labeling by Amino acids in Cell culture (SILAC) method. This analysis is supported by experimental data and detailed protocols to aid in making an informed choice for your specific research needs.

Executive Summary

Isotopic labeling with the stable isotope 15N is a cornerstone of modern quantitative biology, enabling precise measurement of changes in protein abundance, turnover, and structure. The primary strategies involve the in vivo incorporation of 15N through metabolic labeling or the in vitro chemical attachment of 15N-containing tags. Metabolic labeling, including uniform 15N labeling and SILAC, offers the advantage of incorporating the label during protein synthesis, thus minimizing experimental variability. Chemical labeling, on the other hand, provides flexibility for labeling proteins from sources where metabolic labeling is not feasible. This guide will delve into the principles, performance, and protocols of these key strategies to provide a clear framework for comparison.

Principles of 15N Labeling Strategies

Metabolic Labeling

Metabolic labeling strategies introduce 15N isotopes into proteins during cellular growth and protein synthesis. This is achieved by providing cells with media containing 15N-enriched precursors.

  • Uniform 15N Metabolic Labeling: In this approach, the sole source of nitrogen in the cell culture medium is a 15N-labeled compound, typically 15N ammonium chloride (15NH4Cl) for bacterial expression or 15N-labeled amino acids in mammalian cell culture.[1] This results in the incorporation of 15N into all nitrogen-containing molecules within the cell, including all amino acids in proteins. This method is often simpler and more cost-effective than other metabolic labeling techniques.[1]

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC): SILAC is a more specific metabolic labeling technique where cells are grown in a medium containing "heavy" 15N-labeled (and often 13C-labeled) essential amino acids, most commonly lysine and arginine.[2] A control cell population is grown in a parallel medium containing the normal "light" (14N) versions of these amino acids. Because the proteolytic enzyme trypsin cleaves specifically at the C-terminus of lysine and arginine residues, nearly all resulting peptides will contain at least one labeled amino acid, allowing for accurate relative quantification by mass spectrometry.[2]

Chemical Labeling

Chemical labeling involves the covalent attachment of an isotope-coded tag to proteins or peptides after they have been isolated. While this guide focuses on 15N labeling, it's important to note that many chemical labeling reagents use other isotopes like 13C or deuterium. However, 15N-containing chemical tags are also available. This method is particularly useful when metabolic labeling is not practical, such as with clinical samples or tissues from organisms that are difficult to label metabolically.

Performance Comparison: 15N Metabolic Labeling vs. SILAC

The choice between uniform 15N metabolic labeling and SILAC often depends on the specific experimental goals, the biological system under investigation, and budget constraints. Below is a comparative analysis of their key performance metrics.

FeatureUniform 15N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino acids in Cell culture)
Principle All nitrogen atoms in the proteome are labeled with 15N.[3]Specific amino acids (typically Lysine and Arginine) are labeled with heavy isotopes (e.g., 15N, 13C).[3]
Labeling Efficiency Typically high, often ranging from 93% to over 99% depending on the organism and labeling duration.[4][5]Generally very high, exceeding 97% after a sufficient number of cell divisions (at least 5-6).[6]
Quantitative Accuracy High accuracy, as samples can be mixed at an early stage, minimizing sample handling variability.[7]Considered highly accurate and precise due to early mixing of labeled and unlabeled samples.[8][9]
Reproducibility Good reproducibility.Generally considered more reproducible than chemical labeling methods due to the in vivo labeling and early sample mixing.[8]
Cost Generally more cost-effective, primarily utilizing 15N-labeled ammonium salts or a mix of all 15N-amino acids.[1]Can be significantly more expensive due to the high cost of specific "heavy" amino acids.[10]
Applicability Broadly applicable to a wide range of organisms, including bacteria, yeast, insects, plants, and small mammals.[7]Primarily used for in vitro cell culture. Application in whole organisms (SILAC mice) is possible but expensive.[10]
Data Analysis Can be more complex due to the variable mass shift of peptides depending on their nitrogen content.[11]Data analysis is more straightforward due to the well-defined mass shift for lysine- and arginine-containing peptides.[3]
Multiplexing Typically limited to two-sample comparisons (14N vs. 15N).Can be extended to three or more samples (e.g., light, medium, heavy labels).

Experimental Protocols

Detailed Methodology for Uniform 15N Metabolic Labeling in E. coli for NMR Studies

This protocol is adapted for the expression of 15N-labeled proteins in E. coli for structural analysis by NMR.

1. Preparation of M9 Minimal Medium:

  • Prepare a 10x M9 salt stock solution containing Na2HPO4, KH2PO4, and NaCl.

  • For the final 1x M9 medium, autoclave the 10x M9 salts and water separately.

  • Aseptically add sterile solutions of 1M MgSO4, 1M CaCl2, and a 20% glucose solution.

  • Crucially, the sole nitrogen source should be 1g/L of 15NH4Cl.

2. Starter Culture:

  • Inoculate a single colony of E. coli transformed with the expression plasmid into 5 mL of LB medium and grow overnight at 37°C.

  • The next day, inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing 14NH4Cl and grow to an OD600 of 0.6-0.8. This step helps the cells adapt to the minimal medium.

3. Expression Culture:

  • Inoculate 1 L of M9 minimal medium containing 1g/L of 15NH4Cl with the adapted starter culture.

  • Grow the culture at the optimal temperature for your protein expression until the OD600 reaches 0.6-0.8.

4. Induction and Harvest:

  • Induce protein expression with the appropriate inducer (e.g., IPTG).

  • Continue to grow the culture for the desired time (typically 3-16 hours) at the optimal temperature.

  • Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

Detailed Methodology for SILAC Labeling in Mammalian Cells

This protocol outlines the general steps for performing a SILAC experiment with mammalian cells in culture.

1. Preparation of SILAC Media:

  • Prepare DMEM or RPMI 1640 medium that is deficient in L-lysine and L-arginine.

  • For the "light" medium, supplement with standard L-lysine and L-arginine.

  • For the "heavy" medium, supplement with the corresponding heavy isotope-labeled amino acids (e.g., 13C6-L-lysine and 13C6,15N4-L-arginine).

  • Both media should be supplemented with dialyzed fetal bovine serum to avoid the presence of unlabeled amino acids.

2. Cell Adaptation:

  • Culture the cells in both the "light" and "heavy" SILAC media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[6]

  • The incorporation efficiency should be checked by mass spectrometry before proceeding with the main experiment.

3. Experimental Treatment:

  • Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

4. Cell Lysis and Protein Extraction:

  • After treatment, harvest the "light" and "heavy" labeled cells separately.

  • Count the cells from each population and mix them in a 1:1 ratio.

  • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

5. Protein Digestion and Mass Spectrometry Analysis:

  • The extracted protein mixture is then processed for mass spectrometry. This typically involves protein denaturation, reduction, alkylation, and digestion with trypsin.

  • The resulting peptide mixture is then analyzed by LC-MS/MS for identification and quantification.

Visualizing the Strategies: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_15N Uniform 15N Metabolic Labeling Workflow N15_start Start with 14N Culture N15_adapt Adapt to Minimal Medium (14NH4Cl) N15_start->N15_adapt N15_label Grow in 15N Medium (15NH4Cl) N15_adapt->N15_label N15_induce Induce Protein Expression N15_label->N15_induce N15_harvest Harvest Cells N15_induce->N15_harvest N15_lysis Cell Lysis & Protein Extraction N15_harvest->N15_lysis N15_digest Protein Digestion N15_lysis->N15_digest N15_ms LC-MS/MS Analysis N15_digest->N15_ms

Figure 1: Workflow for uniform 15N metabolic labeling.

G cluster_silac SILAC Experimental Workflow SILAC_light Culture Cells in 'Light' Medium SILAC_adapt Adapt for >5 Divisions SILAC_light->SILAC_adapt SILAC_heavy Culture Cells in 'Heavy' Medium SILAC_heavy->SILAC_adapt SILAC_treat_light Control Treatment SILAC_adapt->SILAC_treat_light SILAC_treat_heavy Experimental Treatment SILAC_adapt->SILAC_treat_heavy SILAC_mix Mix Cell Populations 1:1 SILAC_treat_light->SILAC_mix SILAC_treat_heavy->SILAC_mix SILAC_lysis Cell Lysis & Protein Extraction SILAC_mix->SILAC_lysis SILAC_digest Protein Digestion SILAC_lysis->SILAC_digest SILAC_ms LC-MS/MS Analysis SILAC_digest->SILAC_ms

Figure 2: General workflow for a SILAC experiment.

G cluster_pathway Simplified Nitrogen Signaling Pathway in Plants N_source 15N-Nitrate (External Source) NRT Nitrate Transporters (NRT) N_source->NRT Uptake Ca_signal Calcium Signaling NRT->Ca_signal Signal Transduction TFs Transcription Factors (e.g., NLP) Ca_signal->TFs Activation Gene_exp Target Gene Expression TFs->Gene_exp Regulation Metabolism Nitrogen Metabolism & Amino Acid Synthesis Gene_exp->Metabolism Protein_syn 15N-Labeled Protein Synthesis Metabolism->Protein_syn

Figure 3: A simplified signaling pathway illustrating the uptake and incorporation of 15N in plants.

Conclusion

The choice between different 15N labeling strategies is a critical step in designing quantitative proteomics and NMR experiments. Uniform 15N metabolic labeling offers a cost-effective and broadly applicable method for introducing a heavy isotope throughout the proteome. SILAC, while generally more expensive, provides a highly accurate and reproducible method for quantitative proteomics in cell culture, with the advantage of straightforward data analysis. Chemical labeling methods offer an alternative when metabolic labeling is not feasible. By carefully considering the experimental objectives, the biological system, and the available resources, researchers can select the most appropriate 15N labeling strategy to achieve reliable and meaningful results. This guide provides the foundational knowledge and practical protocols to assist in this decision-making process.

References

A Researcher's Guide to 15N-Labeled Proteomics Data Analysis Software

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the world of quantitative proteomics, 15N metabolic labeling offers a powerful strategy for accurate protein quantification. However, the complexity of the data generated necessitates sophisticated software for analysis. This guide provides a comparative overview of prominent software packages designed for or adaptable to 15N-labeled proteomics data, offering insights into their features, workflows, and performance.

Metabolic labeling with 15N isotopes provides a robust internal standard for every protein in a given sample, minimizing experimental variability and enhancing quantitative accuracy. The ideal software for analyzing this data should excel in several key areas: accurate identification of both light (14N) and heavy (15N) labeled peptides, precise quantification of their relative abundance, effective control of the false discovery rate (FDR), and a user-friendly workflow. This guide delves into a selection of popular software tools, summarizing their capabilities to aid researchers in selecting the most appropriate platform for their needs.

Software at a Glance: A Comparative Overview

Several software packages are available to researchers for the analysis of 15N-labeled proteomics data. These range from open-source platforms offering high customizability to commercially available, user-friendly solutions. The choice of software often depends on the specific experimental design, the user's bioinformatics expertise, and available resources.

SoftwareDeveloperLicenseKey Features for 15N Analysis
Protein Prospector UCSFFree (Web-based)Dedicated 15N quantification workflow, labeling efficiency correction, Cosine Similarity score for confident peptide matching.[1][2]
MaxQuant Max Planck Institute of BiochemistryFreeSupports various labeling techniques including metabolic labeling, integrated Andromeda search engine, advanced quantification algorithms.[3][4][5]
Proteome Discoverer Thermo Fisher ScientificCommercialNode-based workflow, supports various quantification methods including metabolic labeling, integration with Thermo Fisher instrumentation.[6][7]
OpenMS OpenMS ConsortiumOpen-SourceA versatile C++ library with Python bindings for LC/MS data analysis, offers a wide range of tools that can be combined into custom workflows.[8][9][10]
Census --Explicitly mentioned as capable of handling 15N labeling data.[11]
pQuant --Mentioned as a tool that can handle data from 15N labeling.[11]

Quantitative Performance Insights

SoftwareProtein IdentificationQuantification Accuracy & PrecisionNoteworthy Aspects
Protein Prospector Employs a robust search algorithm and allows for separate searches of 14N and 15N labeled peptides to improve identification rates.[1]Offers features to correct for incomplete labeling, which is crucial for accurate quantification.[2][12] The use of median and interquartile ranges for protein ratios provides robust statistical measures.[1]The web-based interface makes it accessible without local installation. Its detailed workflow for 15N analysis is a significant advantage for researchers new to this technique.[1][2]
MaxQuant The integrated Andromeda search engine is known for its high performance in peptide identification.[5]While not specifically benchmarked for 15N in the provided results, its general quantitative capabilities for other labeling methods are well-regarded.[5][13]Its widespread use and extensive documentation make it a popular choice in the proteomics community. The flexibility to handle various experimental designs is a key strength.[3][5]
Proteome Discoverer Integrates multiple search engines and provides a user-friendly interface for data analysis.A tutorial demonstrates a workflow for 15N quantification, suggesting its capability for such analyses.[6] Comparisons with MaxQuant for label-free data indicate it can be a strong performer in quantification.[14]Its seamless integration with Thermo Fisher Scientific mass spectrometers can streamline the data analysis pipeline for users of these instruments.
OpenMS Provides a flexible framework that can incorporate various search engines.[9]As a library of tools, the quantification accuracy depends on the specific workflow constructed by the user. It offers the building blocks for sophisticated quantitative analysis.[9]The high degree of customization makes it suitable for bioinformaticians and researchers with specific analytical needs. It can be integrated into platforms like KNIME for visual workflow construction.[8]
Census & pQuant -Mentioned as being capable of handling 15N data, suggesting they possess the necessary algorithms for accurate quantification.[11]Less detailed information is available in the provided search results compared to the other platforms.

Experimental Protocols: A Blueprint for 15N-Labeled Proteomics

A successful 15N-labeled proteomics experiment hinges on a well-defined and meticulously executed protocol. Below is a generalized methodology synthesized from various sources, which can be adapted to specific experimental needs.

Metabolic Labeling of Cells or Organisms
  • Objective: To incorporate 15N isotopes into the proteome of the experimental sample.

  • Procedure for Cell Culture:

    • Culture cells in a medium where the natural nitrogen source (e.g., amino acids, ammonium salts) is replaced with its 15N-labeled counterpart.

    • Ensure complete or near-complete incorporation of the 15N label by growing the cells for a sufficient number of cell divisions. The labeling efficiency should be monitored and ideally be above 98% for accurate quantification.[15]

    • Harvest the "heavy" labeled cells.

    • Culture a parallel set of cells in a normal "light" (14N) medium to serve as the control or reference sample.

  • Procedure for Organisms (e.g., mice, plants):

    • Provide a diet or growth medium where the sole nitrogen source is 15N-labeled.[16]

    • The duration of the labeling period will depend on the organism's metabolism and protein turnover rates.

    • Collect tissues or whole organisms for proteomic analysis.

Sample Preparation and Protein Extraction
  • Objective: To extract and prepare proteins for mass spectrometry analysis.

  • Procedure:

    • Mix the "heavy" and "light" samples in a 1:1 ratio based on protein concentration or cell number. This early mixing is a key advantage of metabolic labeling, as it corrects for variations in subsequent sample processing steps.

    • Lyse the cells or tissues using an appropriate buffer to solubilize the proteins.

    • Quantify the total protein concentration using a standard assay (e.g., BCA assay).

Protein Digestion
  • Objective: To digest the proteins into peptides suitable for mass spectrometry analysis.

  • Procedure:

    • Denature the proteins using agents like urea or SDS.

    • Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins with a protease, most commonly trypsin, overnight at 37°C.

Peptide Desalting and Fractionation
  • Objective: To remove contaminants and reduce sample complexity before mass spectrometry.

  • Procedure:

    • Desalt the peptide mixture using C18 solid-phase extraction (SPE) to remove salts and detergents.

    • For complex proteomes, an optional fractionation step (e.g., strong cation exchange or high-pH reversed-phase chromatography) can be performed to increase the number of identified proteins.

LC-MS/MS Analysis
  • Objective: To separate and analyze the peptides by mass spectrometry.

  • Procedure:

    • Load the desalted and, if necessary, fractionated peptides onto a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Separate the peptides using a reversed-phase analytical column with a gradient of increasing organic solvent.

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full scan MS1 spectrum are selected for fragmentation and analysis in MS2 scans.

Visualizing the Workflow and Logic

Diagrams created using the DOT language provide a clear visual representation of the experimental and analytical processes involved in 15N-labeled proteomics.

Experimental_Workflow cluster_labeling 1. Metabolic Labeling cluster_preparation 2. Sample Preparation cluster_analysis 3. Data Acquisition & Analysis 14N_Culture Cell Culture (14N Medium) Mix_Samples Mix 1:1 14N_Culture->Mix_Samples 15N_Culture Cell Culture (15N Medium) 15N_Culture->Mix_Samples Protein_Extraction Protein Extraction Mix_Samples->Protein_Extraction Protein_Digestion Protein Digestion Protein_Extraction->Protein_Digestion Peptide_Desalting Peptide Desalting Protein_Digestion->Peptide_Desalting LC_MSMS LC-MS/MS Analysis Peptide_Desalting->LC_MSMS Data_Analysis Software Analysis LC_MSMS->Data_Analysis

Caption: A typical experimental workflow for 15N-labeled quantitative proteomics.

Data_Analysis_Logic Raw_Data Raw MS Data (.raw, .mzML) Peptide_ID Peptide Identification (14N and 15N) Raw_Data->Peptide_ID Quantification Peptide Quantification (Light/Heavy Ratios) Peptide_ID->Quantification Labeling_Correction Labeling Efficiency Correction Quantification->Labeling_Correction Protein_Inference Protein Inference & Ratio Calculation Labeling_Correction->Protein_Inference Statistical_Analysis Statistical Analysis (FDR Control) Protein_Inference->Statistical_Analysis Results Protein Quantification Results Statistical_Analysis->Results

Caption: Logical flow of data analysis in 15N-labeled proteomics software.

References

DL-Histidine-15N versus other 15N-labeled amino acids for specific applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking of molecules is paramount. Stable isotope labeling, particularly with Nitrogen-15 (15N), has become an indispensable tool in proteomics, metabolomics, and structural biology. This guide provides a comprehensive comparison of DL-Histidine-15N with other commonly used 15N-labeled amino acids, supported by experimental data and detailed protocols to inform your selection for specific research applications.

Understanding the Landscape of 15N-Labeled Amino Acids

Stable isotope-labeled amino acids (SILAAs) contain non-radioactive heavy isotopes, such as 15N, which replace their more abundant natural counterparts (14N)[1]. This subtle mass change allows for the differentiation and quantification of molecules in complex biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[2][]. 15N labeling is a cornerstone of quantitative proteomics, enabling the precise measurement of protein synthesis, turnover, and abundance[4][5].

Histidine, with its unique imidazole side chain, plays a critical role in enzyme catalysis and protein structure. Consequently, 15N-labeled histidine is a valuable tool for studying protein function and dynamics. This guide specifically addresses this compound, a racemic mixture of both D- and L-isomers, and compares its utility against other enantiomerically pure L-amino acids labeled with 15N.

Comparative Analysis: this compound vs. Other 15N-Labeled Amino Acids

The choice of a 15N-labeled amino acid depends heavily on the specific experimental goals. Key performance indicators include metabolic stability (resistance to interconversion or "scrambling"), incorporation efficiency, and the specific information sought from the experiment.

Data Presentation: A Comparative Overview

The following table summarizes key characteristics of this compound and other representative 15N-labeled amino acids.

FeatureThis compoundL-Leucine-15NL-Lysine-15NL-Glutamine-15N
Metabolic Scrambling Minimal[6]High[6]Minimal[6]High (can be a nitrogen donor)[7]
Primary Applications NMR-based structural and functional studies of proteins, metabolic tracing of histidine pathways.Protein synthesis rate studies, quantitative proteomics (SILAC).Quantitative proteomics (SILAC), post-translational modification studies.Nitrogen metabolism studies, metabolic flux analysis.
Considerations for Use The presence of the D-isomer may lead to lower incorporation into proteins synthesized by most organisms, which primarily utilize L-amino acids. May be useful for studying D-amino acid metabolism or as an internal standard where biological incorporation is not the primary goal.Prone to conversion to other amino acids, potentially complicating data analysis in metabolic studies[6].Essential amino acid with well-defined metabolic pathways, making it a reliable choice for SILAC.Its role as a primary nitrogen donor can lead to widespread distribution of the 15N label, which can be advantageous or disadvantageous depending on the experimental design[7].
Typical Incorporation Efficiency Dependent on the biological system's ability to utilize D-histidine. Generally lower than L-histidine for protein synthesis.High in most expression systems.High in most expression systems.High, with the label potentially transferring to other amino acids.
Key Considerations for this compound

The primary distinction of this compound is its racemic nature. Most biological systems are stereospecific and predominantly incorporate L-amino acids into proteins. The presence of the D-isomer in a DL-mixture means that only approximately half of the labeled histidine will be available for protein synthesis in typical expression systems like E. coli or mammalian cells.

However, this characteristic can be leveraged in specific applications:

  • Studying D-amino acid metabolism: The fate of the D-histidine-15N can be specifically tracked in organisms or systems known to utilize D-amino acids.

  • Internal Standard for Quantification: In applications where the labeled amino acid is used as an internal standard for quantifying its unlabeled counterpart in a sample by mass spectrometry, the biological incorporation efficiency is less critical than chemical purity and a known concentration[8].

  • NMR Studies of Non-biological Systems: In chemical or in vitro studies where stereospecificity is not a factor, this compound can be a more cost-effective option.

Experimental Protocols

Detailed and robust experimental protocols are crucial for successful stable isotope labeling studies. Below are representative protocols for protein expression for NMR analysis and the use of 15N-labeled internal standards in LC-MS/MS.

Protocol 1: Expression and Purification of a 15N-Labeled Protein for NMR Analysis

This protocol is adapted for the expression of a target protein in E. coli using a minimal medium containing 15N-labeled ammonium chloride as the sole nitrogen source.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium components (Na2HPO4, KH2PO4, NaCl).

  • 1 M MgSO4 (sterile).

  • 20% Glucose (sterile).

  • 1 g/L 15NH4Cl (sterile solution).

  • Appropriate antibiotic.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Ni-NTA affinity chromatography column (for His-tagged proteins).

  • NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 10% D2O).

Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking.

  • Pre-culture: The next morning, inoculate 100 mL of M9 minimal medium supplemented with MgSO4, glucose, and the antibiotic with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Main Culture: Inoculate 1 L of M9 minimal medium containing 1 g of 15NH4Cl, MgSO4, glucose, and the antibiotic with the pre-culture.

  • Growth and Induction: Grow the main culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 16-20 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Purify the 15N-labeled protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.

  • Buffer Exchange: Exchange the purified protein into the NMR buffer using dialysis or a desalting column.

  • Concentration and NMR Sample Preparation: Concentrate the protein to the desired concentration (typically 0.5-1 mM) for NMR analysis. The final sample should be transferred to an NMR tube.

Protocol 2: Quantification of an Analyte in a Biological Sample using a 15N-Labeled Internal Standard by LC-MS/MS

This protocol outlines the general steps for using a 15N-labeled amino acid as an internal standard to quantify its unlabeled counterpart in a complex biological matrix.

Materials:

  • Biological sample (e.g., plasma, cell lysate).

  • 15N-labeled amino acid internal standard (IS) of known concentration.

  • Protein precipitation solvent (e.g., acetonitrile or methanol).

  • LC-MS/MS system.

  • Appropriate LC column for amino acid separation.

  • Mobile phases for LC.

Procedure:

  • Sample Preparation: Thaw the biological sample on ice.

  • Spiking with Internal Standard: Add a known amount of the 15N-labeled amino acid IS to a specific volume of the biological sample. The amount of IS added should be comparable to the expected concentration of the analyte.

  • Protein Precipitation: Add a sufficient volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile to 1 volume of sample). Vortex thoroughly.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte and the IS.

  • LC-MS/MS Analysis: Inject a specific volume of the supernatant onto the LC-MS/MS system.

  • Data Acquisition: Develop a multiple reaction monitoring (MRM) method to detect specific precursor-to-product ion transitions for both the unlabeled analyte and the 15N-labeled IS.

  • Quantification: Integrate the peak areas for both the analyte and the IS. Calculate the concentration of the analyte in the original sample using the following formula:

    Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * Concentration of IS

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for protein expression and quantitative analysis using 15N-labeled compounds.

ProteinExpressionWorkflow cluster_prep Preparation cluster_expression Expression cluster_purification Purification & Analysis Starter Culture Starter Culture Pre-culture Pre-culture Starter Culture->Pre-culture Main Culture (15N) Main Culture (15N) Pre-culture->Main Culture (15N) Induction (IPTG) Induction (IPTG) Main Culture (15N)->Induction (IPTG) Cell Harvest Cell Harvest Induction (IPTG)->Cell Harvest Lysis Lysis Cell Harvest->Lysis Purification Purification Lysis->Purification NMR Analysis NMR Analysis Purification->NMR Analysis QuantitativeAnalysisWorkflow Biological Sample Biological Sample Spike with 15N-IS Spike with 15N-IS Biological Sample->Spike with 15N-IS Protein Precipitation Protein Precipitation Spike with 15N-IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis

References

Isotopic Effects of DL-Histidine-15N on Protein Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into proteins is a cornerstone of modern biochemical and structural biology research. Specifically, labeling with DL-Histidine-¹⁵N provides an invaluable tool for elucidating protein structure, dynamics, and function, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. While it is widely accepted that isotopic labeling has minimal perturbing effects—a prerequisite for its use in studying native-like protein behavior—subtle but measurable isotopic effects can occur. This guide provides an objective comparison of the performance of proteins with and without ¹⁵N-labeled histidine, supported by experimental data and detailed methodologies for assessing these effects.

Effects on Protein Structure

The primary application of ¹⁵N-histidine labeling is in NMR spectroscopy, where the ¹⁵N nucleus provides a sensitive probe for determining the three-dimensional structures of proteins in solution. The underlying assumption is that the substitution of ¹⁴N with ¹⁵N does not significantly alter the protein's conformation.

Structural Comparison: Labeled vs. Unlabeled Proteins

High-resolution structural techniques like X-ray crystallography and NMR are used to compare the structures of isotopically labeled and unlabeled proteins. Generally, the structural differences are found to be negligible. For instance, a comparison of NMR structures determined with and without isotopic labels for the same protein typically yields very low root-mean-square deviation (RMSD) values for the backbone atoms, often well below 1.0 Å.[1] This indicates that the overall fold and the precise positioning of secondary structure elements are preserved.

However, it's important to note that comparisons between structures determined by different methods (e.g., X-ray crystallography of an unlabeled protein versus NMR of a labeled protein) can show larger deviations due to the different physical states of the sample (crystal vs. solution) and the nature of the experimental restraints.[2]

Key Structural Parameters for Comparison

ParameterExperimental TechniqueExpected Effect of ¹⁵N-Histidine LabelingReference
Overall Fold NMR Spectroscopy, X-ray CrystallographyMinimal to none. The protein's tertiary structure is preserved.[1][2]
Backbone Conformation NMR Spectroscopy, X-ray CrystallographyNegligible. RMSD values between labeled and unlabeled structures are typically low.[1]
Side-Chain Dynamics NMR Relaxation ExperimentsSubtle changes in local dynamics may occur due to the increased mass of the nitrogen atom, but these are generally considered minor.[3]
Hydrogen Bonding NMR SpectroscopyThe chemical shifts of imidazole nitrogens in histidine are sensitive to their protonation state and hydrogen bonding environment. ¹⁵N labeling is crucial for observing these interactions.[4] The presence of ¹⁵N itself is not expected to significantly alter the hydrogen bond geometry.

Effects on Protein Function

The function of a protein is intimately linked to its structure and dynamics. Therefore, any subtle changes induced by isotopic labeling could potentially manifest as alterations in function, such as enzymatic activity or binding affinity.

Enzyme Kinetics

The kinetic isotope effect (KIE) is a well-established phenomenon where the rate of a chemical reaction is altered upon isotopic substitution at or near the position of bond cleavage. For enzymatic reactions involving histidine in the active site, ¹⁵N labeling can lead to measurable KIEs. These effects are often small but can provide profound insights into the reaction mechanism.

For example, studies on cytidine deaminase have shown that ¹⁵N isotope effects can be used to elucidate the rate-determining steps of the enzymatic reaction.[5] While these studies focus on the reaction chemistry itself, they demonstrate that isotopic substitution at a nitrogen atom can indeed influence reaction rates. In the context of a full protein labeled with ¹⁵N-histidine, if the labeled histidine is directly involved in the catalytic mechanism, a subtle KIE might be observable for the overall enzymatic reaction.

Ligand Binding

Binding isotope effects (BIEs) can occur when isotopic substitution alters the vibrational environment of a molecule upon binding to a protein.[6] This can result in a preference for the light or heavy isotope in the bound state. For instance, if a ¹⁵N-labeled histidine is in a binding pocket, its interaction with a ligand could be subtly different from that of an unlabeled histidine, potentially leading to a small change in binding affinity (Kd).

Comparative Functional Data

Functional ParameterExperimental TechniquePotential Effect of ¹⁵N-Histidine LabelingReference
Enzymatic Activity (kcat, Km) Enzyme Kinetic AssaysA small kinetic isotope effect may be observed if the labeled histidine is directly involved in the catalytic mechanism.[3][5]
Ligand Binding Affinity (Kd) Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Thermal Shift AssayA small binding isotope effect may be observed, leading to a slight change in binding affinity.[6]
Protein Expression Levels Quantitative Mass SpectrometryStudies have shown that in vivo metabolic labeling with ¹⁵N can lead to differences in the expression levels of some proteins, suggesting a systemic biological effect of the heavy isotope.[7]

Effects on Protein Stability

Protein stability is a critical parameter that can be influenced by subtle changes in structure and intermolecular interactions. The thermal shift assay (TSA), or differential scanning fluorimetry (DSF), is a high-throughput method to assess protein stability by measuring its melting temperature (Tm).

A comparison of the Tm of a protein with and without ¹⁵N-histidine can reveal if the isotopic substitution has a stabilizing or destabilizing effect. While significant changes are not generally expected, the increased mass of the ¹⁵N isotope could subtly alter the vibrational modes of the protein, potentially leading to a small but measurable shift in the melting temperature.

Comparative Stability Data

Stability ParameterExperimental TechniqueExpected Effect of ¹⁵N-Histidine LabelingReference
Melting Temperature (Tm) Thermal Shift Assay (TSA/DSF), Circular Dichroism (CD) SpectroscopyGenerally expected to be minimal. A small shift in Tm may be observable.[8][9][10][11][12]
Protein Turnover Mass Spectrometry-based Proteomics¹⁵N labeling is a key technique for studying protein turnover dynamics in vivo.[13][14]

Experimental Protocols

A. Protocol for ¹⁵N Isotopic Labeling of Proteins in E. coli

This protocol describes the general procedure for producing a ¹⁵N-labeled protein using a minimal medium.

Materials:

  • E. coli expression strain transformed with the plasmid containing the gene of interest.

  • M9 minimal medium components.

  • ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).

  • Glucose (or other carbon source).

  • Trace elements solution.

  • MgSO₄ and CaCl₂ solutions.

  • Appropriate antibiotics.

  • IPTG (or other inducing agent).

Procedure:

  • Prepare 1 liter of M9 minimal medium, substituting standard ammonium chloride with 1 gram of ¹⁵NH₄Cl.

  • Inoculate a small volume (5-10 mL) of rich medium (e.g., LB) with a single colony of the transformed E. coli and grow overnight.

  • The next day, use the overnight culture to inoculate the 1 liter of M9 medium containing ¹⁵NH₄Cl.

  • Grow the culture at the optimal temperature for the specific protein until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture for several hours (typically 3-16 hours) at an appropriate temperature.

  • Harvest the cells by centrifugation.

  • Purify the ¹⁵N-labeled protein using standard chromatography techniques.

B. Protocol for Comparative Thermal Shift Assay (TSA)

This protocol outlines a method to compare the thermal stability of a ¹⁵N-labeled protein with its unlabeled counterpart.

Materials:

  • Purified ¹⁵N-labeled and unlabeled protein samples at the same concentration (e.g., 2 µM).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • 96-well qPCR plate.

  • Real-time PCR instrument.

Procedure:

  • Prepare a working solution of the protein samples (both labeled and unlabeled) in the assay buffer.

  • Prepare a 200x working stock of SYPRO Orange dye by diluting the 5000x stock in the assay buffer.

  • In a 96-well qPCR plate, set up triplicate reactions for each protein sample. For each 20 µL reaction, add:

    • 18 µL of the protein solution.

    • 2 µL of the 200x SYPRO Orange dye.

  • Seal the plate and centrifuge briefly to remove bubbles.

  • Place the plate in a real-time PCR instrument.

  • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, increasing by 1 °C per minute.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Analyze the resulting melt curves to determine the melting temperature (Tm) for both the labeled and unlabeled protein. The Tm is the temperature at which the fluorescence is at its maximum in the first derivative plot.

C. Protocol for Comparative Enzyme Kinetics Assay

This protocol provides a general framework for comparing the enzymatic activity of a ¹⁵N-labeled enzyme with its unlabeled version using a spectrophotometric assay.

Materials:

  • Purified ¹⁵N-labeled and unlabeled enzyme samples at the same concentration.

  • Substrate for the enzyme.

  • Assay buffer.

  • 96-well plate (UV-transparent if monitoring in the UV range).

  • Plate reader capable of kinetic measurements.

Procedure:

  • Prepare a series of substrate concentrations in the assay buffer.

  • In a 96-well plate, add the substrate solutions to triplicate wells for each concentration.

  • Initiate the reaction by adding a fixed amount of either the labeled or unlabeled enzyme to each well.

  • Immediately place the plate in the plate reader and begin monitoring the change in absorbance (or fluorescence) over time at a wavelength specific to the product formation or substrate consumption.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic traces for each substrate concentration.

  • Plot V₀ versus substrate concentration for both the labeled and unlabeled enzyme.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax for each enzyme.

  • Compare the kinetic parameters to determine if there is a significant kinetic isotope effect.

Visualizations

Experimental_Workflow_for_Isotopic_Effect_Analysis cluster_prep Protein Preparation cluster_analysis Comparative Analysis Unlabeled_Protein Expression & Purification of Unlabeled Protein Structural_Analysis Structural Analysis (NMR, X-ray) Unlabeled_Protein->Structural_Analysis Functional_Analysis Functional Analysis (Enzyme Kinetics, Binding Assays) Unlabeled_Protein->Functional_Analysis Stability_Analysis Stability Analysis (Thermal Shift Assay) Unlabeled_Protein->Stability_Analysis Labeled_Protein Expression & Purification of 15N-Histidine Labeled Protein Labeled_Protein->Structural_Analysis Labeled_Protein->Functional_Analysis Labeled_Protein->Stability_Analysis Comparison_Results Quantify Isotopic Effects Structural_Analysis->Comparison_Results Compare RMSD, Chemical Shifts Functional_Analysis->Comparison_Results Compare Km, kcat, Kd Stability_Analysis->Comparison_Results Compare Tm Thermal_Shift_Assay_Workflow Start Start Prepare_Samples Prepare Protein Samples (Labeled & Unlabeled) + SYPRO Orange Dye Start->Prepare_Samples Load_Plate Load Samples into 96-well qPCR Plate Prepare_Samples->Load_Plate Run_Melt_Curve Perform Melt Curve (25°C to 95°C) in Real-Time PCR Machine Load_Plate->Run_Melt_Curve Acquire_Data Monitor Fluorescence vs. Temperature Run_Melt_Curve->Acquire_Data Analyze_Data Plot d(Fluorescence)/dT vs. Temperature Acquire_Data->Analyze_Data Determine_Tm Determine Melting Temperature (Tm) Analyze_Data->Determine_Tm Compare Compare Tm of Labeled vs. Unlabeled Protein Determine_Tm->Compare End End Compare->End

References

A Comparative Guide to the Production of DL-Histidine-15N: Chemical Synthesis vs. Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the choice of production method for materials like DL-Histidine-15N is a critical decision impacting purity, yield, cost, and stereochemistry. This guide provides an objective comparison between chemical synthesis and a hypothetical biosynthetic route for the production of racemic (DL) Histidine-15N, supported by available experimental insights.

Data at a Glance: Chemical vs. Biosynthetic Production

ParameterChemical SynthesisBiosynthetic Production (Hypothetical)
Starting Materials Simple, commercially available 15N-labeled precursors (e.g., [15N]Glycine, Potassium [15N]thiocyanate) and other organic reagents.[1]15N-labeled nitrogen source (e.g., [15N]ammonium chloride), glucose, and a metabolically engineered microorganism (e.g., E. coli or Corynebacterium glutamicum).
Stereospecificity Intrinsically produces a racemic (DL) mixture.Primarily produces the L-enantiomer, requiring a subsequent racemization step to obtain the DL-form.[]
Typical Yield Varies depending on the specific synthetic route. Yields for multi-step syntheses of labeled amino acids can be moderate (e.g., a prebiotic synthesis of histidine reported a 3.5% yield, while a specific step in another synthesis showed an 80.9% yield).[1][3]High yields of L-histidine have been reported in engineered microbes (e.g., up to 66.5 g/L). The final yield of this compound would depend on the efficiency of the racemization and purification steps.
Purity High chemical purity (often >98%) can be achieved through standard purification techniques like chromatography and recrystallization.[1]High chemical and isotopic purity is achievable. However, the final product may contain biological contaminants if not rigorously purified.
Cost Can be high due to the cost of 15N-labeled starting materials, multi-step reactions, and purification. The price of stable isotopes has seen significant increases.[4]Potentially more cost-effective for large-scale production due to the use of inexpensive carbon sources, although the initial strain development and fermentation costs can be substantial. The cost of the 15N source is a major factor.
Complexity Involves multi-step organic synthesis with potentially hazardous reagents and requires expertise in synthetic chemistry.Requires expertise in metabolic engineering, fermentation technology, and downstream processing, including a dedicated racemization step.

Methodologies and Experimental Protocols

Chemical Synthesis of this compound

Chemical synthesis routes to histidine and its labeled analogues typically involve the construction of the imidazole ring and the subsequent introduction of the amino acid side chain. These methods inherently produce a racemic mixture of the D and L enantiomers.

Illustrative Experimental Protocol (Conceptual)

A common strategy involves the alkylation of a glycine derivative with a suitably functionalized imidazole precursor. To incorporate the 15N label, a 15N-labeled glycine or a 15N-containing reagent for the imidazole ring synthesis would be used.[1]

  • Preparation of a 15N-labeled Imidazole Precursor: A 15N-labeled starting material, such as potassium [15N]thiocyanate, can be used to construct the imidazole ring.

  • Synthesis of 4-(chloromethyl)imidazole: The labeled imidazole ring is then functionalized to create a reactive intermediate like 4-(chloromethyl)imidazole.

  • Alkylation and Hydrolysis: This intermediate is used to alkylate a protected glycine enolate (e.g., ethyl acetamidocyanoacetate). Subsequent acid hydrolysis and decarboxylation yield this compound.[1]

  • Purification: The final product is purified using techniques such as ion-exchange chromatography or recrystallization to achieve high chemical purity.

Biosynthetic Production of L-Histidine-15N with Subsequent Racemization

Biosynthetic production leverages the metabolic machinery of microorganisms to produce L-histidine from simple labeled precursors. To obtain the desired DL-racemic mixture, a post-fermentation racemization step is necessary.

Experimental Workflow

cluster_biosynthesis Biosynthesis of L-Histidine-15N cluster_racemization Racemization cluster_final_purification Final Purification Fermentation Fermentation of engineered E. coli or C. glutamicum with [15N]ammonium chloride and glucose CellHarvest Cell Harvest and Lysis Fermentation->CellHarvest Purification_L Purification of L-Histidine-15N CellHarvest->Purification_L Racemization Chemical or Enzymatic Racemization Purification_L->Racemization Purification_DL Purification of this compound Racemization->Purification_DL FinalProduct This compound Purification_DL->FinalProduct

Caption: Biosynthetic production workflow for this compound.

1. Fermentation Protocol:

  • Microorganism: A metabolically engineered strain of Escherichia coli or Corynebacterium glutamicum with upregulated histidine biosynthesis pathways and resistance to feedback inhibition.

  • Culture Medium: A minimal medium is prepared with glucose as the primary carbon source and a 15N-labeled nitrogen source, such as [15N]ammonium chloride, as the sole nitrogen source.

  • Fermentation Conditions: The culture is grown under controlled temperature, pH, and aeration to maximize the production of L-histidine.

  • Downstream Processing: The cells are harvested, and the L-Histidine-15N is extracted and purified from the fermentation broth and cell lysate using methods like ion-exchange chromatography.

2. Racemization Protocol (Conceptual):

  • Chemical Racemization: The purified L-Histidine-15N can be racemized by heating in an acidic solution (e.g., acetic acid) in the presence of an aldehyde catalyst.[5] This method, however, can sometimes lead to side products and may require harsh conditions.

  • Enzymatic Racemization: A more specific approach involves the use of an amino acid racemase.[6] The purified L-Histidine-15N would be incubated with a suitable racemase under optimized pH and temperature conditions until an equilibrium of D and L forms is reached. This method offers higher specificity and milder reaction conditions.

  • Final Purification: The resulting this compound is then repurified to remove the racemization catalyst and any byproducts.

Comparative Analysis

Signaling Pathways and Logic

The fundamental difference between the two approaches lies in the origin of stereochemistry.

cluster_chem Chemical Synthesis cluster_bio Biosynthesis Chem_Start Achiral/Racemic Starting Materials Chem_Process Multi-step Organic Reactions Chem_Start->Chem_Process Chem_Product This compound Chem_Process->Chem_Product Bio_Start 15N-Precursors Bio_Process Enzymatic Reactions (Stereospecific) Bio_Start->Bio_Process Bio_Product_L L-Histidine-15N Bio_Process->Bio_Product_L Racemization Racemization Step Bio_Product_L->Racemization Bio_Product_DL This compound Racemization->Bio_Product_DL

Caption: Stereochemical pathways in production methods.

Advantages of Chemical Synthesis:

  • Direct Production of DL-form: Chemical synthesis directly yields the racemic mixture, avoiding the need for a separate racemization step.

  • Predictability and Control: The process is highly controlled and predictable, with well-understood reaction mechanisms.

  • Smaller Scale Feasibility: It is often more practical for small-scale laboratory preparations.

Disadvantages of Chemical Synthesis:

  • Cost: The cost of isotopically labeled starting materials and multi-step synthesis can be prohibitive.

  • Harsh Conditions and Waste: May involve harsh reaction conditions and the use of hazardous reagents, generating chemical waste.

  • Complexity: Requires significant expertise in organic synthesis.

Advantages of Biosynthetic Production:

  • Potential for Lower Cost at Scale: For large-scale production, fermentation can be more economical, utilizing cheaper carbon sources.

  • Milder Conditions: The process operates under physiological conditions, reducing the use of harsh chemicals.

  • High Yields of L-isomer: Engineered microbes can produce high titers of L-histidine.

Disadvantages of Biosynthetic Production:

  • Indirect Route to DL-form: Requires an additional racemization step, which adds complexity and may reduce the overall yield.

  • Strain Development: Significant initial investment is required for the development and optimization of the microbial production strain.

  • Purification Challenges: The final product must be carefully purified to remove biological macromolecules and other metabolites.

Conclusion

The choice between chemical synthesis and a biosynthetic route for producing this compound depends heavily on the required scale, budget, and available expertise. Chemical synthesis offers a direct, albeit potentially expensive, route to the racemic product and is well-suited for smaller quantities. Biosynthesis, while indirect for the DL-form, holds the potential for more cost-effective and sustainable production at a larger scale, provided an efficient racemization and purification strategy is implemented. For researchers requiring only the L-enantiomer, biosynthesis is the clear method of choice. However, for applications specifically requiring the racemic mixture, a careful evaluation of the trade-offs between these two distinct production philosophies is essential.

References

A Comparative Guide to 15N Enrichment Analysis: Mass Spectrometry vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of 15N isotopic enrichment is crucial for a wide range of applications, from metabolic flux analysis to protein structural studies. The two primary analytical techniques for this purpose, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, each offer a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for your research needs.

Stable isotope labeling with 15N, a non-radioactive isotope of nitrogen, is a powerful tool for tracing the metabolic fate of molecules and for elucidating molecular structures and dynamics.[1] Both MS and NMR can detect the incorporation of 15N into biomolecules, but they do so based on fundamentally different physical principles.[1] MS distinguishes isotopes based on their mass-to-charge ratio, offering high sensitivity.[2][3] In contrast, NMR detects the nuclear spin properties of 15N, providing detailed structural information and inherent quantitative accuracy.[2][4] The choice between these techniques is often dictated by the specific requirements of the experiment, including the desired level of sensitivity, the need for structural information, and the complexity of the sample.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance characteristics of Mass Spectrometry and NMR spectroscopy for 15N enrichment analysis.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (picomole to femtomole range)[3]Low (micromole to nanomole range)[5]
Precision Typically 1-5% RSD, can be higher depending on the instrument and method.High, typically <1% RSD.[4]
Accuracy High, but can be affected by matrix effects and requires isotope-labeled internal standards for absolute quantification.[2]High, inherently quantitative as signal intensity is directly proportional to the number of nuclei.[4][5]
Limit of Detection (LOD) Low, capable of detecting very low levels of enrichment.High, requires higher levels of enrichment for detection.
Dynamic Range Wide, can measure a broad range of concentrations.Narrower, can be limited by background noise for low-abundance species.
Sample Throughput High, especially with autosamplers.[6]Low, experiments can be time-consuming.

Experimental Protocols

15N Enrichment Analysis by Mass Spectrometry (GC-MS Method)

This protocol outlines a general procedure for the analysis of 15N enrichment in amino acids using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical step to make the amino acids volatile for GC analysis.

1. Sample Preparation and Hydrolysis:

  • Lyophilize cell pellets or tissue samples.

  • Hydrolyze the protein fraction in 6 M HCl at 110°C for 24 hours.

  • Dry the hydrolysate under a stream of nitrogen gas.

2. Derivatization (e.g., with TBDMS):

  • Re-suspend the dried hydrolysate in a suitable solvent (e.g., pyridine).

  • Add N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).

  • Incubate at 70°C for 30-60 minutes to form TBDMS derivatives of the amino acids.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for amino acid analysis (e.g., DB-5ms).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.[7]

  • Oven Program: Start with an initial temperature of 60°C for 1 minute, then ramp to 325°C at a rate of 10°C/minute, and hold for 5 minutes.[7]

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.

  • Data Acquisition: Acquire data in full scan mode or selected ion monitoring (SIM) mode to monitor the ion fragments corresponding to the derivatized amino acids.

4. Data Analysis:

  • Identify the peaks corresponding to the derivatized amino acids based on their retention times and mass spectra.

  • Determine the isotopic enrichment by analyzing the mass isotopomer distribution of specific fragments. The relative abundance of the M+1, M+2, etc. peaks will increase with 15N incorporation.

  • Correct for the natural abundance of other isotopes (e.g., 13C, 29Si) to accurately calculate the 15N enrichment.

15N Enrichment Analysis by NMR Spectroscopy (2D 1H-15N HSQC)

This protocol describes the use of a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, a common method for analyzing 15N-labeled proteins.

1. Sample Preparation:

  • Express and purify the 15N-labeled protein. Uniform labeling is achieved by growing the expression host (e.g., E. coli) in a minimal medium containing 15NH4Cl as the sole nitrogen source.[8]

  • Prepare the NMR sample by dissolving the lyophilized protein in a suitable buffer (e.g., phosphate buffer) containing 5-10% D2O for the deuterium lock.

  • The typical protein concentration required is in the range of 0.1 to 1 mM.

2. NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Experiment: Set up a 2D 1H-15N HSQC experiment. This experiment correlates the chemical shifts of amide protons (1H) with their directly bonded nitrogen atoms (15N).[9]

  • Parameters:

    • Set the 1H spectral width to cover the amide proton region (e.g., 6-10 ppm).

    • Set the 15N spectral width to cover the amide nitrogen region (e.g., 100-135 ppm).[10]

    • Optimize the number of scans and acquisition times to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

  • Each peak in the 2D HSQC spectrum corresponds to a specific amide group in the protein.

  • The presence of peaks confirms the incorporation of 15N.

  • For quantitative analysis, the volume of each peak is proportional to the concentration of the corresponding 15N-labeled residue. By comparing the peak volumes in a 15N-labeled sample to a known standard or by using an internal reference, the level of enrichment can be determined.

Visualizing the Methodologies

To better illustrate the workflows and comparative aspects of these two powerful techniques, the following diagrams have been generated.

Workflow_Comparison cluster_MS Mass Spectrometry Workflow cluster_NMR NMR Spectroscopy Workflow MS_Sample 15N Labeled Sample MS_Prep Hydrolysis & Derivatization MS_Sample->MS_Prep MS_Analysis GC-MS or LC-MS Analysis MS_Prep->MS_Analysis MS_Data Mass Spectra (Isotopologue Distribution) MS_Analysis->MS_Data MS_Result Calculate % Enrichment MS_Data->MS_Result NMR_Sample 15N Labeled Sample NMR_Prep Purification & Sample Formulation NMR_Sample->NMR_Prep NMR_Analysis 2D 1H-15N HSQC Acquisition NMR_Prep->NMR_Analysis NMR_Data 2D Spectrum (Peak Intensities) NMR_Analysis->NMR_Data NMR_Result Determine Enrichment & Structural Information NMR_Data->NMR_Result

A comparison of the general experimental workflows for 15N enrichment analysis by MS and NMR.

Performance_Comparison Core 15N Enrichment Analysis MS Mass Spectrometry Core->MS NMR NMR Spectroscopy Core->NMR MS_pros Pros: - High Sensitivity - High Throughput - Small Sample Amount MS->MS_pros MS_cons Cons: - Indirect Quantification - Matrix Effects - Destructive MS->MS_cons NMR_pros Pros: - Inherently Quantitative - Non-destructive - Provides Structural Info NMR->NMR_pros NMR_cons Cons: - Low Sensitivity - Low Throughput - Larger Sample Amount NMR->NMR_cons

Key performance characteristics of MS and NMR for 15N enrichment analysis.

Conclusion: Making the Right Choice

The decision to use Mass Spectrometry or NMR for 15N enrichment analysis hinges on the specific goals of the study.

Choose Mass Spectrometry when:

  • The amount of sample is limited.

  • High sensitivity is required to detect low levels of enrichment.

  • High throughput is necessary for analyzing a large number of samples.

  • The primary goal is to determine the overall level of 15N incorporation without needing to know its precise location within the molecule.

Choose NMR Spectroscopy when:

  • Absolute and precise quantification of enrichment is critical.

  • Information about the specific location of the 15N label within the molecule is required.

  • The sample is valuable and needs to be recovered for further experiments (non-destructive nature).[4]

  • Structural and dynamic information about the labeled molecule is of interest.

In many cases, the most comprehensive understanding is achieved by using both techniques in a complementary fashion.[1] MS can be used for initial screening and to obtain overall enrichment levels, while NMR can provide detailed, site-specific information and validation of the MS results. By carefully considering the strengths and limitations of each method, researchers can confidently select the optimal approach for their 15N enrichment analysis.

References

A Head-to-Head Battle for Quantitative Proteomics: Unveiling the Reproducibility of DL-Histidine-15N Metabolic Labeling and SILAC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling strategy is paramount to achieving reliable and reproducible data. This guide provides an in-depth comparison of two powerful metabolic labeling techniques: whole-proteome labeling using a 15N-enriched amino acid like DL-Histidine-15N, and the widely adopted Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Metabolic labeling strategies offer a distinct advantage by introducing isotopic labels in vivo during protein synthesis. This allows for the combination of different experimental samples at the earliest possible stage, minimizing downstream experimental variability and enhancing quantitative accuracy.[1][2] While this compound provides a method for uniformly labeling the entire proteome, SILAC employs the targeted labeling of specific amino acids, typically arginine and lysine. This fundamental difference underpins their respective strengths and weaknesses in terms of reproducibility, analytical complexity, and application scope.

Quantitative Reproducibility: A Comparative Analysis

Achieving high reproducibility is a critical benchmark for any quantitative proteomics workflow. While direct head-to-head studies quantifying the reproducibility of this compound against SILAC are not extensively documented, we can infer their performance from studies comparing them to other labeling and label-free methods.

Metabolic labeling techniques like SILAC are generally considered more reproducible than chemical labeling methods.[1][3] The key advantage lies in the early mixing of cell populations, which corrects for variations in sample preparation and analysis.[1]

Parameter 15N Metabolic Labeling (e.g., with this compound) SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) Key Considerations
Principle of Labeling Uniform labeling of all nitrogen-containing amino acids by providing a 15N source.Specific labeling of selected amino acids (commonly Arginine and Lysine) with heavy isotopes (e.g., 13C, 15N).Uniform labeling in 15N can complicate data analysis due to variable mass shifts for different peptides. SILAC provides a consistent mass shift for labeled peptides.[4]
Quantitative Precision Generally high, but can be affected by incomplete labeling and the complexity of the mass spectra. One study on 15N labeling in Arabidopsis showed that at mixing ratios up to 10-fold, it was more precise than label-free approaches.[5]Considered the "gold standard" for quantitative accuracy in cell culture.[6] A study comparing SILAC to dimethyl labeling reported a standard deviation of 0.0591 for log2 protein ratios in replicate experiments, demonstrating high repeatability.[7]SILAC's discrete mass shifts simplify peptide identification and quantification, contributing to its high precision.[8]
Coefficient of Variation (CV) Data on CVs for 15N-histidine labeling is not readily available. However, for general 15N labeling, the CV is influenced by labeling efficiency and data analysis algorithms. A study on 15N labeled mice reported that label-based quantification is less susceptible to variations from instrument conditions and produces more consistent quantifications among biological replicates than label-free quantification.[9]A benchmarking study of SILAC workflows reported coefficients of variation (CVs) across technical replicates for samples with a 1:1 heavy/light ratio to be consistently low, indicating high reproducibility.[8]Lower CVs indicate higher reproducibility. SILAC's established workflows and dedicated analysis software contribute to lower measurement variability.
Data Analysis Complexity More complex due to variable mass shifts for each peptide depending on its nitrogen content. Incomplete labeling can further complicate analysis by creating broad isotopic envelopes.[10]Simpler data analysis due to well-defined mass differences between light and heavy peptide pairs. Several software platforms are optimized for SILAC data.[8]The complexity of 15N data requires sophisticated algorithms to accurately identify and quantify peptides.[10]

Experimental Workflows and Methodologies

The experimental workflows for 15N metabolic labeling and SILAC share the core principle of metabolic incorporation of stable isotopes but differ in the specifics of the labeling medium and subsequent data analysis strategies.

G cluster_15N 15N Metabolic Labeling Workflow N15_start Culture cells in 14N medium (Control) N15_mix Combine equal numbers of cells or equal amounts of protein lysate N15_start->N15_mix N15_label Culture cells in 15N medium (e.g., containing this compound) (Experiment) N15_label->N15_mix N15_digest Protein digestion (e.g., with trypsin) N15_mix->N15_digest N15_lcms LC-MS/MS Analysis N15_digest->N15_lcms N15_data Data Analysis (complex spectra) N15_lcms->N15_data

Workflow for 15N Metabolic Labeling.

G cluster_SILAC SILAC Workflow SILAC_start Culture cells in 'light' medium (e.g., normal Arg & Lys) (Control) SILAC_mix Combine equal numbers of cells or equal amounts of protein lysate SILAC_start->SILAC_mix SILAC_label Culture cells in 'heavy' medium (e.g., 13C6-Arg & 13C6,15N2-Lys) (Experiment) SILAC_label->SILAC_mix SILAC_digest Protein digestion (e.g., with trypsin) SILAC_mix->SILAC_digest SILAC_lcms LC-MS/MS Analysis SILAC_digest->SILAC_lcms SILAC_data Data Analysis (defined mass shifts) SILAC_lcms->SILAC_data

Workflow for SILAC.

Experimental Protocol: 15N Metabolic Labeling

This protocol provides a general framework for 15N metabolic labeling in mammalian cells.

  • Cell Culture and Labeling:

    • Culture two populations of cells.

    • For the "light" control population, use standard cell culture medium containing natural abundance (14N) amino acids.

    • For the "heavy" experimental population, use a specially formulated medium where all nitrogen sources are replaced with their 15N-labeled counterparts (e.g., 15N-amino acids, 15N-ammonium chloride). To specifically use this compound, a custom medium lacking histidine would be supplemented with this compound.

    • Culture the cells for a sufficient number of cell divisions (typically 5-7) to ensure near-complete incorporation (>97%) of the 15N label.[11]

  • Sample Harvesting and Lysis:

    • Harvest both "light" and "heavy" cell populations.

    • Lyse the cells using a mass spectrometry-compatible lysis buffer (e.g., RIPA buffer without dyes).

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the mixed protein sample using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized proteomics software to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs. The software must be capable of handling the variable mass shifts associated with 15N labeling.

Experimental Protocol: SILAC

This protocol outlines a typical SILAC experiment in mammalian cells.

  • Cell Culture and Labeling:

    • Culture two populations of cells in SILAC-specific media, which lacks the amino acids to be labeled (typically arginine and lysine).

    • For the "light" control population, supplement the medium with normal "light" arginine (Arg0) and lysine (Lys0).

    • For the "heavy" experimental population, supplement the medium with "heavy" isotope-labeled arginine (e.g., 13C6-Arg, Arg6) and lysine (e.g., 13C6,15N2-Lys, Lys8).

    • Culture the cells for at least five cell divisions to ensure complete incorporation of the heavy amino acids.[12]

  • Sample Harvesting and Lysis:

    • Harvest both "light" and "heavy" cell populations.

    • Lyse the cells using a suitable lysis buffer.

  • Protein Quantification and Mixing:

    • Quantify the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Digest the mixed protein sample with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use SILAC-aware proteomics software (e.g., MaxQuant) to identify peptide pairs with a defined mass difference and quantify their relative abundance based on the signal intensities of the "light" and "heavy" forms.[9]

Signaling Pathway Analysis: A Conceptual Representation

Both 15N metabolic labeling and SILAC can be applied to study changes in protein expression and post-translational modifications within signaling pathways. The choice of method will influence the complexity of the data analysis but not the fundamental biological investigation. Below is a generic representation of how these techniques can be used to study a signaling pathway.

G cluster_pathway Generic Signaling Pathway Analysis cluster_quant Quantitative Proteomics Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Quantification Quantify protein level changes (15N Labeling or SILAC) Kinase1->Quantification TF Transcription Factor Kinase2->TF Activation Kinase2->Quantification Gene Target Gene Expression TF->Gene Regulation TF->Quantification Response Cellular Response Gene->Response Gene->Quantification

Application of quantitative proteomics to a signaling pathway.

Conclusion: Choosing the Right Tool for the Job

Both 15N metabolic labeling and SILAC are powerful techniques for reproducible quantitative proteomics.

  • This compound (as part of a broader 15N labeling strategy) offers a cost-effective method for labeling the entire proteome, which can be advantageous for certain applications. However, the complexity of data analysis and the potential for incomplete labeling are significant considerations that can impact reproducibility.

  • SILAC , while generally more expensive due to the cost of labeled amino acids, provides a more straightforward and robust workflow with higher demonstrated reproducibility in many contexts. Its well-defined mass shifts and optimized data analysis pipelines make it a reliable choice for high-precision quantitative studies in cell culture.

For researchers prioritizing ease of data analysis and the highest levels of quantitative reproducibility, SILAC remains the gold standard. For those working with organisms where SILAC is not feasible or where a complete proteome labeling is desired, 15N metabolic labeling is a viable alternative, provided that the analytical challenges are carefully addressed. Ultimately, the choice between these methods will depend on the specific experimental goals, the biological system under investigation, and the available resources and expertise.

References

Evaluating the performance of DL-Histidine-15N from different commercial sources

Author: BenchChem Technical Support Team. Date: November 2025

Key Performance Parameters and Supplier Specifications

The primary indicators of performance for DL-Histidine-15N are its chemical purity and isotopic enrichment. Chemical purity refers to the percentage of the material that is DL-Histidine, free from other amino acids or contaminants. Isotopic enrichment indicates the percentage of DL-Histidine molecules in which a specific nitrogen atom has been replaced with the 15N isotope.

Below is a summary of specifications for this compound as provided by major commercial suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate data.

Supplier Product Name Isotopic Enrichment (Atom % 15N) Chemical Purity Notes
Sigma-Aldrich DL-Histidine-α-15N≥ 98%Information not consistently provided on the product page; refer to CoA.Labeled at the α-amino position.
Cambridge Isotope Laboratories, Inc. DL-Histidine (α-¹⁵N, 98%)98%[1]≥ 98%Labeled at the α-amino position.[1]
MedchemExpress This compoundNot specified on product page; refer to data sheet and CoA.[2][3]Not specified on product page; refer to data sheet and CoA.[2][3]General 15N labeling, position not always specified on the main product page.

Experimental Protocols for Performance Evaluation

To independently verify the quality of this compound from different sources, the following experimental protocols are recommended. These methods will allow for a direct comparison of chemical purity and isotopic enrichment.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the percentage of DL-Histidine in the product and identify any chemical impurities.

Methodology:

  • Standard Preparation: Prepare a stock solution of a certified DL-Histidine reference standard in a suitable solvent (e.g., 0.1 M HCl). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound from each commercial source in the same solvent to a known concentration.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used for amino acid analysis.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Detection: UV detection at approximately 210 nm.

  • Analysis: Inject the prepared standards and samples. The purity of the this compound is calculated by comparing the peak area of the analyte to the total area of all observed peaks. The concentration can be quantified using the calibration curve.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Objective: To determine the atom percent of 15N in the this compound sample.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound from each supplier in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile in water with 0.1% formic acid for electrospray ionization).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination.

  • Data Acquisition: Infuse the sample directly or use LC-MS. Acquire the mass spectrum in the region of the expected molecular ions for both unlabeled (14N) and labeled (15N) DL-Histidine. The protonated molecular ion [M+H]+ for 14N-DL-Histidine is approximately 156.07 g/mol , and for 15N-DL-Histidine (labeled at one nitrogen) is approximately 157.07 g/mol .

  • Data Analysis: The isotopic enrichment is calculated from the relative intensities of the ion peaks corresponding to the 15N-labeled and 14N-unlabeled DL-Histidine.

    • Atom % 15N = [Intensity of 15N peak / (Intensity of 15N peak + Intensity of 14N peak)] x 100

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of DL-Histidine and the position of the 15N label, as well as to assess for impurities.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of the this compound from each source in a deuterated solvent (e.g., D₂O with a pH adjustment).

  • NMR Experiments:

    • ¹H NMR: To confirm the overall chemical structure and detect proton-bearing impurities.

    • ¹³C NMR: To further confirm the carbon skeleton of the molecule.

    • ¹⁵N NMR: A direct 15N NMR experiment or, more commonly, a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to confirm the presence and location of the 15N label. For α-amino labeled histidine, a correlation will be observed between the α-proton and the 15N-labeled nitrogen.

  • Data Analysis: Compare the obtained spectra with reference spectra for histidine. The presence of unexpected signals in the ¹H or ¹³C spectra may indicate impurities. The ¹H-¹⁵N HSQC will confirm the specific site of isotopic labeling.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical workflow for a comprehensive evaluation of this compound from different commercial sources.

G cluster_0 Sample Acquisition cluster_1 Analytical Evaluation cluster_2 Data Analysis & Comparison cluster_3 Performance Conclusion A Source A: this compound D Chemical Purity (HPLC) A->D E Isotopic Enrichment (MS) A->E F Structural Confirmation (NMR) A->F B Source B: this compound B->D B->E B->F C Source C: this compound C->D C->E C->F G Compare Purity (%) D->G H Compare Enrichment (%) E->H I Verify Structure F->I J Select Optimal Supplier G->J H->J I->J

Caption: Workflow for evaluating commercial this compound.

Conclusion

The selection of a suitable commercial source for this compound should be based on a thorough evaluation of its chemical purity and isotopic enrichment. While suppliers provide specifications, independent verification using standardized methods such as HPLC, Mass Spectrometry, and NMR is crucial for ensuring data quality in sensitive research applications. By following the protocols outlined in this guide, researchers can make an informed decision and select the product that best meets the requirements of their experimental work.

References

Safety Operating Guide

Safe Disposal of DL-Histidine-15N: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling DL-Histidine-15N must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe disposal of this isotopically labeled amino acid.

Immediate Safety and Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1] This ensures that the compound is managed in a facility equipped to handle chemical waste, mitigating potential environmental harm. It is crucial to avoid releasing this substance into the environment, as it is classified as very toxic to aquatic life with long-lasting effects.[1]

Key Disposal Steps:
  • Collection : Collect waste this compound in a designated, properly labeled, and sealed container.

  • Storage : Store the waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • Professional Disposal : Arrange for the collection of the waste by a certified chemical waste disposal service. Do not attempt to dispose of it through standard laboratory drains or as regular solid waste.[1][2]

  • Decontamination : Decontaminate any surfaces or equipment that have come into contact with this compound by scrubbing with alcohol.[1]

Summary of Safety and Handling Information

ParameterInformationSource
GHS Hazard Statements H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects)[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Accidental Release Measures Absorb with liquid-binding material, decontaminate surfaces with alcohol, prevent entry into drains[1][2]
Storage Conditions Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent)[1]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates a standard workflow for the safe handling and disposal of a chemical substance like this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Waste Management A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/measure this compound in a ventilated area B->C D Perform experiment C->D E Collect waste in a labeled, sealed container D->E F Store waste in a designated, safe area E->F G Arrange for professional waste disposal F->G

Caption: Workflow for safe handling and disposal of laboratory chemicals.

References

Essential Safety and Operational Guidance for Handling DL-Histidine-15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling DL-Histidine-15N. The following procedures are based on the general understanding that DL-Histidine is a non-hazardous substance. However, it is crucial to always consult the Safety Data Sheet (SDS) provided by your specific supplier , as classifications can vary. One supplier has classified a hydrated hydrochloride form of L-Histidine-15N as harmful if swallowed and very toxic to aquatic life.

Hazard Assessment

Multiple suppliers, including Sigma-Aldrich, Fisher Scientific, and Carl ROTH, classify DL-Histidine as a non-hazardous substance[1][2][3][4][5]. PubChem also indicates that DL-Histidine does not meet GHS hazard criteria[6]. Despite this, it is best practice to handle all chemicals with a degree of caution.

Physical and Chemical Properties

PropertyValueSource
Appearance White solid/powder[1][2]
Odor Odorless[1]
Molecular Formula C₆H₉¹⁵N₃O₂[2][7]
Molecular Weight ~156.15 g/mol [2]
Melting Point ~273 °C (decomposes)[2]
Solubility Soluble in 0.5 M HCl[2]

Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended for handling this compound to minimize any potential exposure and ensure good laboratory practice.

PPE CategoryItemJustification
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from dust particles.
Hand Protection Nitrile glovesPrevents direct skin contact.
Body Protection Laboratory coatProtects clothing and skin from spills.
Footwear Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and specifications on the label match the order.

  • Store in a cool, dry, well-ventilated area away from strong oxidizing agents[1][5].

  • Keep the container tightly closed when not in use.

2. Preparation and Use:

  • Handle the solid material in a well-ventilated area. If there is a potential for generating significant amounts of dust, a fume hood may be used as an additional precaution.

  • To prevent inhalation of dust, avoid creating airborne particles.

  • When weighing the powder, use a weigh boat and handle it carefully.

  • If preparing a solution, slowly add the solid to the solvent to avoid splashing.

3. Spills and Accidental Release:

  • For small spills of the solid, sweep up the material, taking care not to generate dust.

  • Place the spilled material into a suitable container for disposal.

  • Clean the spill area with a damp cloth.

  • In case of eye contact, immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact, wash the affected area with soap and water.

  • If a significant amount is inhaled, move to fresh air.

  • If swallowed, rinse the mouth with water.

Disposal Plan

This compound is a stable isotope-labeled compound, not a radioactive one. Therefore, its disposal is managed as a standard non-hazardous chemical, unless mixed with hazardous substances[8].

Waste Characterization and Segregation:

  • Waste this compound and materials contaminated with it (e.g., weigh boats, gloves) should be considered non-hazardous chemical waste, provided they are not mixed with any hazardous materials.

  • Segregate this waste from hazardous waste streams to avoid unnecessary disposal costs[8].

Disposal Procedures:

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container. This can typically be disposed of in the regular laboratory trash that is sent to a sanitary landfill. However, some institutions may have specific policies for chemical waste, so always check with your institution's Environmental Health and Safety (EHS) department[9][10].

  • Liquid Waste (Solutions): Non-hazardous, water-soluble solutions of this compound can often be disposed of down the sanitary sewer with copious amounts of water, provided the concentration is low and it complies with local regulations and institutional policies[11]. Always consult your local EHS guidelines before drain disposal.

  • Empty Containers: Empty containers should be rinsed with a suitable solvent (e.g., water), and the rinsate can be disposed of as non-hazardous liquid waste. The rinsed, empty container can then typically be disposed of in the regular trash[9].

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Store in cool, dry place Weighing Weighing and Handling Storage->Weighing Retrieve for use Dissolving Solution Preparation Weighing->Dissolving If making solution Experiment Experimental Use Weighing->Experiment Direct use of solid Dissolving->Experiment SolidWaste Solid Waste Collection Experiment->SolidWaste Contaminated consumables LiquidWaste Liquid Waste Collection Experiment->LiquidWaste Unused solutions ContainerDisposal Empty Container Disposal Experiment->ContainerDisposal After rinsing

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.